5-Methylbenzo[d]thiazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYXBPFWCRKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384262 | |
| Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40925-61-9 | |
| Record name | 5-Methylbenzo[d]thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methylbenzo[d]thiazol-2(3H)-one chemical properties and structure
An In-Depth Technical Guide to 5-Methylbenzo[d]thiazol-2(3H)-one
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, structural features, synthesis, and the scientific rationale for its burgeoning role as a scaffold in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Benzothiazolone Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The 2-oxo derivative, benzothiazol-2(3H)-one, and its substituted analogues like this compound, serve as crucial intermediates and pharmacophores.[5][6] This guide will focus specifically on the 5-methyl substituted variant, elucidating the structural and chemical characteristics that make it a valuable building block for further chemical exploration.
Molecular Structure and Chemical Properties
The foundational identity of this compound is established by its unique arrangement of atoms and the resultant physicochemical properties.
Core Structure
The molecule consists of a bicyclic system where a methyl-substituted benzene ring is fused to a thiazolinone ring. The presence of the lactam (a cyclic amide) functionality within the thiazole ring is a defining feature, influencing its reactivity and intermolecular interactions.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key chemical properties for this compound is provided below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 40925-61-9 | [7] |
| Molecular Formula | C₈H₇NOS | N/A |
| Molecular Weight | 165.21 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform); sparingly soluble in water. | [5] |
| MDL Number | MFCD00100597 | [7] |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around 2.4 ppm. The three protons on the aromatic ring will appear as multiplets or distinct doublets and singlets in the 7.0-8.0 ppm region. The N-H proton of the lactam will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum would display eight distinct signals. The methyl carbon would appear around 20-25 ppm. The six aromatic carbons (five CH and one quaternary) would resonate in the 110-140 ppm range. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically appearing around 170 ppm.
-
IR Spectroscopy: Key vibrational frequencies would include a strong absorption band for the C=O stretch of the lactam at approximately 1680-1710 cm⁻¹. An N-H stretching band would be observed around 3100-3300 cm⁻¹. C-H stretches for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
Mass Spectrometry: The molecular ion peak (M⁺) in an EI-MS spectrum would be observed at m/z = 165. Subsequent fragmentation would likely involve the loss of CO (m/z = 137) and other characteristic cleavages of the heterocyclic ring.
Synthesis and Manufacturing
The synthesis of benzothiazol-2(3H)-ones can be achieved through several established routes.[8] A common and reliable method involves the oxidative cyclization of a corresponding thiourea derivative, which itself is prepared from an aminothiophenol.
Conceptual Synthesis Workflow
The logical flow for synthesizing the target compound begins with a commercially available substituted aniline and proceeds through key intermediates. The choice of reagents and conditions at each step is critical for achieving high yield and purity.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol describes a two-step synthesis starting from 2-amino-5-methylthiophenol.
Objective: To synthesize this compound.
Materials:
-
2-Amino-5-methylthiophenol
-
Triphosgene (or a phosgene equivalent)
-
Triethylamine (Et₃N) or another suitable base
-
Toluene or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylthiophenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene. Cool the mixture to 0 °C in an ice bath.
-
Scientific Rationale: The reaction is performed under an inert (nitrogen) atmosphere to prevent oxidation of the sensitive thiophenol starting material. The base (triethylamine) is required to neutralize the HCl that is generated during the reaction. Cooling to 0 °C helps to control the exothermicity of the reaction with the phosgene equivalent.
-
-
Addition of Phosgene Equivalent: Dissolve triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.
-
Scientific Rationale: Triphosgene is a safer, solid alternative to gaseous phosgene. It reacts in situ to form the necessary electrophile that reacts with both the amine and thiol groups, leading to cyclization. Slow addition is crucial to maintain temperature control and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Scientific Rationale: Allowing the reaction to warm to room temperature provides the necessary activation energy for the reaction to go to completion. TLC is a critical in-process control to determine the point at which the starting material has been fully consumed.
-
-
Work-up and Extraction: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Scientific Rationale: The water quench deactivates any remaining reactive species. The acid wash removes the excess triethylamine base, while the bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Scientific Rationale: Drying the organic phase is essential before solvent removal. Column chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity, yielding the pure compound.
-
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications and Future Directions
While this compound is a valuable synthetic intermediate, its true potential lies in the applications of the derivatives that can be synthesized from it.[5] The benzothiazolone core is a key feature in many biologically active molecules.
Caption: Relationship between the core scaffold and its potential applications.
-
Drug Discovery: The nitrogen atom of the lactam can be readily alkylated or arylated to create a library of N-substituted derivatives. Many such derivatives of the parent benzothiazolone scaffold have been investigated as potent inhibitors of various enzymes and receptors.[6] For example, compounds incorporating this core have shown promise as EGFR inhibitors for cancer therapy and as selective COX-1 inhibitors for anti-inflammatory applications.[3][6] The 5-methyl group provides a specific substitution pattern that can influence steric and electronic properties, potentially leading to improved potency or selectivity.
-
Materials Science: The conjugated aromatic system of the benzothiazole core imparts unique photophysical properties.[9] Derivatives are used in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes.[5][10] The 5-methyl group can be used to fine-tune solubility and solid-state packing, which are critical parameters for material performance.
-
Synthetic Chemistry: As a building block, it provides a rigid, planar scaffold onto which further complexity can be built, making it an important intermediate in multi-step organic syntheses.[8]
Conclusion
This compound is more than a simple heterocyclic compound; it is a versatile platform for innovation in chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it an invaluable tool for researchers. The established biological relevance of the benzothiazolone scaffold ensures that this compound and its derivatives will continue to be a focal point for the development of novel therapeutics, advanced materials, and complex molecular architectures. Further research into the specific biological targets of 5-methyl substituted analogues is a promising avenue for future drug development programs.
References
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- ResearchGate. Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and....
- MOLBASE Encyclopedia. 3-methyl-5-nitrobenzo[d]thiazol-2(3H)-one|813424-06-5.
- PubMed Central. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase.
- PubChem, National Institutes of Health. Benzothiazolone | C7H5NOS | CID 13625.
- BLD Pharm. 5-Methylbenzo[d]thiazole-2(3H)-thione.
- ResearchGate. (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)
- PubMed Central.
- PubChem, National Institutes of Health. 5-Methyl-2-benzothiazolamine | C8H8N2S | CID 26889.
- Sigma-Aldrich. 3-(Trimethoxysilyl)
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Semantic Scholar. Synthesis of Benzo[8][11]thiazolo[2,3-c][2][8][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.
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An In-Depth Technical Guide to 5-Methylbenzo[d]thiazol-2(3H)-one: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its status as a potentially novel or less-common derivative, a dedicated CAS number for this compound is not readily found in major chemical databases. This guide, therefore, focuses on providing a robust framework for its synthesis, predicted properties, and expected spectroscopic data, drawing upon established knowledge of the parent compound, benzothiazol-2(3H)-one, and related substituted analogues. We will delve into the synthetic pathways, detailing the rationale behind experimental choices, and provide a thorough analysis of its expected physical and spectral characteristics.
Introduction: The Benzothiazolone Scaffold
The benzothiazole ring system is a prominent scaffold in numerous biologically active compounds and functional materials.[1] The introduction of a carbonyl group at the 2-position to form a benzothiazol-2(3H)-one (also known as a 2-benzothiazolinone) imparts unique chemical properties and has been explored for a range of applications, including as a core structure in the development of novel therapeutic agents. The methylation of the benzene ring, as in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and physical characteristics.
Identification and CAS Number
A thorough search of prominent chemical databases and supplier catalogs did not yield a specific CAS (Chemical Abstracts Service) registry number for this compound. This suggests that the compound may not be commercially available or has not been widely reported in the scientific literature. Researchers interested in this specific molecule will likely need to undertake its synthesis. For reference, the CAS number for the parent (unsubstituted) compound, Benzothiazol-2(3H)-one , is 934-34-9 .[2]
Synthesis of this compound: A Proposed Pathway
The synthesis of benzothiazol-2(3H)-ones can be achieved through several established methods.[3] A common and effective approach involves the cyclization of a corresponding 2-aminothiophenol derivative. For the synthesis of the 5-methyl substituted target, the logical starting material would be 2-amino-4-methylthiophenol.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylthiophenol (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir.
-
Addition of Phosgene Equivalent: Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (CDI) (1.1 equivalents), in the same anhydrous solvent via the dropping funnel. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (reflux) as needed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using a water-miscible solvent, it may be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the sensitive thiophenol group.
-
Anhydrous Solvents: Phosgene and its equivalents are highly reactive towards water.
-
Base: The base is crucial to neutralize the HCl gas that is formed as a byproduct during the reaction, driving the reaction to completion.
-
Phosgene Equivalent: Triphosgene and CDI are safer and easier to handle alternatives to the highly toxic phosgene gas.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Benzothiazol-2(3H)-one (CAS: 934-34-9)
| Property | Value | Source |
| Molecular Formula | C₇H₅NOS | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| Melting Point | 136-138 °C | N/A |
| Boiling Point | Decomposes | N/A |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Solubility | Soluble in ethanol, acetone, and DMSO. Sparingly soluble in water. | N/A |
| pKa | ~8.5 (estimated for the N-H proton) | N/A |
The introduction of a methyl group at the 5-position is expected to slightly increase the molecular weight and may have a minor effect on the melting point and solubility. The electronic effect of the methyl group (weakly electron-donating) is unlikely to dramatically alter the core chemical properties but may influence its reactivity and biological interactions.
Spectroscopic Data
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of the benzothiazolone core.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3100 | Broad peak, indicating hydrogen bonding |
| C-H Stretch (Aromatic) | 3100-3000 | Sharp peaks |
| C-H Stretch (Methyl) | 2975-2850 | Sharp peaks |
| C=O Stretch (Amide) | 1700-1670 | Strong, sharp peak |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp peaks |
| C-N Stretch | 1350-1250 | Medium intensity peak |
| C-S Stretch | 800-600 | Weaker intensity peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be indicative of their relative positions.
-
N-H Proton: A broad singlet in the downfield region (δ 10-12 ppm), which is typically exchangeable with D₂O.
-
Methyl Protons: A singlet at around δ 2.3-2.5 ppm, integrating to three protons.
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₇NOS, MW = 165.21). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the benzothiazole ring.
Safety and Handling
While specific toxicity data for this compound is unavailable, it is prudent to handle it with the care afforded to all novel chemical compounds. The parent compound, Benzothiazol-2(3H)-one, is listed as an irritant.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
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Unraveling the Enigmatic Mechanism of Action of 5-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide for Researchers
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Abstract
The benzothiazole moiety represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] This technical guide delves into the mechanistic intricacies of a specific analogue, 5-Methylbenzo[d]thiazol-2(3H)-one. While direct, comprehensive studies on the precise mechanism of action of this particular compound are not extensively documented in current literature, this paper aims to provide a robust scientific framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of closely related benzothiazole and methyl-substituted thiazole derivatives, we will elucidate the most probable biological targets and signaling pathways. This guide will further detail the requisite experimental protocols to validate these hypotheses, thereby paving the way for future research and therapeutic development.
Introduction: The Benzothiazole Scaffold - A Reservoir of Biological Activity
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged heterocyclic structure renowned for its diverse biological activities.[2] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2] The biological versatility of benzothiazoles stems from their ability to interact with a wide array of biological targets, a feature that is finely tuned by the nature and position of substituents on the bicyclic ring system.[1] The introduction of a methyl group at the 5-position of the benzo[d]thiazol-2(3H)-one core is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Given the absence of direct mechanistic studies on this compound, we can infer its potential modes of action by analyzing the established mechanisms of structurally analogous compounds. The primary areas of pharmacological activity associated with the benzothiazole scaffold include enzyme inhibition and disruption of microbial cellular processes.
Enzyme Inhibition: A Prominent Avenue of Action
The benzothiazole nucleus is a common feature in a multitude of enzyme inhibitors. The specific isoform and the potency of inhibition are largely dictated by the substitution pattern on the benzothiazole core.
Numerous benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. For instance, certain 2-substituted benzothiazoles have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Hypothesized Pathway: this compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of receptor tyrosine kinases like EGFR. The methyl group at the 5-position could potentially enhance binding affinity through hydrophobic interactions within the active site.
Caption: Hypothesized EGFR signaling inhibition by this compound.
Derivatives of benzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3] The inhibitory profile is often selective for a specific enzyme subtype.
Hypothesized Interaction: The structural features of this compound suggest it could potentially fit into the active site of MAO-B or AChE. The benzothiazole ring could engage in π-π stacking interactions with aromatic residues in the enzyme's active site, while the methyl group could occupy a hydrophobic pocket, contributing to the binding affinity.
Antimicrobial Activity: Targeting Essential Bacterial Processes
The benzothiazole scaffold is present in numerous compounds with potent antibacterial and antifungal properties.[4][5] The mechanisms underlying these activities are diverse and can involve the inhibition of essential enzymes or the disruption of cellular structures.
Some benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[6] This inhibition deprives the bacteria of essential precursors for DNA synthesis, leading to a bacteriostatic effect.
Postulated Mechanism: this compound may act as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).
Caption: Proposed inhibition of the bacterial folate pathway.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To rigorously determine the mechanism of action of this compound, a systematic experimental approach is essential. The following protocols provide a foundation for these investigations.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potential of this compound against a panel of relevant enzymes.
Protocol: General Kinase Inhibition Assay (e.g., EGFR)
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: Comparative Enzyme Inhibition
| Enzyme Target | This compound IC₅₀ (µM) | Reference Inhibitor IC₅₀ (µM) |
| EGFR | To be determined | Gefitinib: 0.015 |
| MAO-B | To be determined | Selegiline: 0.008 |
| AChE | To be determined | Donepezil: 0.006 |
| DHPS | To be determined | Sulfamethoxazole: 150 |
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), bacterial/fungal strains, this compound, and sterile 96-well plates.
-
Procedure: a. Prepare a twofold serial dilution of the compound in the appropriate broth in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism without compound) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi). e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct cellular targets of this compound by assessing its ability to stabilize target proteins against thermal denaturation.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the substitution pattern.[7] A literature review of related compounds reveals several key trends:
-
Substitution at the 2-position: This position is frequently modified to introduce various functionalities that can interact with the active sites of target enzymes.
-
Substitution on the Benzene Ring: The position and electronic nature of substituents on the benzene ring can significantly influence potency and selectivity. For instance, electron-withdrawing groups at the 6-position have been shown to enhance the antitumor activity of some benzothiazole derivatives.[8]
-
The Role of the Methyl Group: The 5-methyl group in the title compound is expected to increase lipophilicity, which may enhance cell membrane permeability. It can also engage in favorable hydrophobic interactions with target proteins.
Conclusion and Future Directions
While the definitive mechanism of action of this compound remains to be elucidated, this technical guide provides a comprehensive, evidence-based framework for its investigation. Based on the extensive research on the benzothiazole scaffold, it is plausible that this compound functions as an enzyme inhibitor, with protein kinases and enzymes involved in microbial metabolism being prime candidates. The outlined experimental protocols offer a clear path forward for researchers to systematically unravel its biological targets and signaling pathways. Future studies should focus on a broad screening approach to identify primary targets, followed by in-depth biochemical and cellular assays to validate these findings. A thorough understanding of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential.
References
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Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]
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MDPI. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
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MDPI. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]
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Oriental Journal of Chemistry. (2016). Effect of the Chemical Structure of m and p N-Vinylbenzylidene of 5-Methyl-Thiazole and 1,2,4-Triazole on Antimicrobial Activity. Retrieved from [Link]
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ResearchGate. (n.d.). The quantitative antibacterial and antifungal activities of new benzothiazole-N-oxides. Retrieved from [Link]
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MDPI. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
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Spectroscopic data (NMR, IR, Mass) for 5-Methylbenzo[d]thiazol-2(3H)-one
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole family. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.[1][2][3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.
Due to the limited availability of public, experimentally verified spectroscopic data for this specific molecule, this document presents a representative dataset based on established principles for the benzothiazole scaffold and related substituted analogues.[1][4] Detailed experimental protocols are provided to guide researchers in acquiring and interpreting this critical data.
Molecular Structure and Numbering
For clarity in spectral assignments, the following IUPAC numbering scheme for the this compound core is used throughout this guide.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Experience: Experimental Protocol
The choice of solvent and instrument frequency are critical for resolving signals, especially in the aromatic region. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for benzothiazole derivatives due to its high polarity, which can aid in dissolving samples and sharpening N-H proton signals.[5] A high-field spectrometer (500 MHz or greater) is recommended to achieve optimal signal dispersion.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. Chemical shifts are estimated based on data from structurally similar compounds.[5][6]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.5 | br s | N-H |
| ~7.25 | d | H-7 |
| ~7.10 | s | H-4 |
| ~6.95 | d | H-6 |
| ~2.35 | s | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C-2 (C=O) |
| ~138.0 | C-7a |
| ~132.0 | C-5 |
| ~129.0 | C-3a |
| ~122.0 | C-6 |
| ~115.0 | C-4 |
| ~110.0 | C-7 |
| ~21.0 | CH₃ |
Interpretation of NMR Spectra
-
¹H NMR: The spectrum is expected to show a downfield broad singlet for the N-H proton, characteristic of an amide/lactam proton. In the aromatic region, three signals are anticipated: a singlet for H-4 and two doublets for H-6 and H-7, which would likely show ortho coupling. A sharp singlet around 2.35 ppm corresponds to the methyl group protons.
-
¹³C NMR: The carbonyl carbon (C-2) is expected to be the most downfield signal, around 170 ppm. The aromatic region will display six distinct signals for the six carbons of the bicyclic core, with their specific shifts influenced by the substituents and heteroatoms. The methyl carbon will appear as an upfield signal around 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the N-H bond, and the aromatic system.
Expertise & Experience: Experimental Protocol
The choice between Attenuated Total Reflectance (ATR) and KBr pellet methods depends on sample availability and desired data quality. ATR is a modern, rapid technique requiring minimal sample preparation.
Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean ATR crystal.
-
Apply the sample and lower the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Spectroscopic Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretch |
| ~810 | Strong | C-H out-of-plane bend (substituted benzene) |
Interpretation of IR Spectrum
The key feature in the IR spectrum will be a strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). A broad band centered around 3200 cm⁻¹ is indicative of the N-H stretching vibration. Multiple bands in the 1600-1480 cm⁻¹ region confirm the presence of the aromatic benzene ring.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expertise & Experience: Experimental Protocol
Electron Ionization (EI) is a common and robust technique for analyzing relatively small, thermally stable organic molecules like this compound.
Protocol: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrometry Data
Table 4: Predicted Key m/z Peaks and Fragments
| m/z | Proposed Fragment |
| 165 | [M]⁺˙ (Molecular Ion) |
| 137 | [M - CO]⁺˙ |
| 136 | [M - CO - H]⁺ |
Interpretation of Mass Spectrum
The molecular ion peak ([M]⁺˙) is expected at m/z = 165, corresponding to the molecular weight of C₈H₇NOS. A characteristic fragmentation pathway for this type of compound would be the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment ion at m/z = 137.[9] Further fragmentation could occur, but the molecular ion and the [M-CO]⁺˙ fragment are expected to be prominent.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Comprehensive Characterization Workflow
The unambiguous identification of this compound relies on the synergistic use of all three spectroscopic techniques. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the synthesis and spectroscopic characterization of a target molecule.
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. While NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insight into fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the title compound, a critical step in any research or development endeavor.
References
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Semantic Scholar. Synthesis of Benzo[10][11]thiazolo[2,3-c][1][4][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from:
- PMC - NIH. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Taylor & Francis Online. Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl).
- NIST WebBook. Benzothiazole, 5-chloro-2-methyl-.
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- Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
- RSC Publishing. 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors.
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- Der Pharma Chemica. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- NIST WebBook. Thiazole, 5-methyl-.
- NIST WebBook. Benzothiazole.
- NIH. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one.
- MDPI. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole.
- Science Direct. Mass spectral study of 3-[2-(3,5-dimethylpyrazol)thiazol]-2H-chromen-2-one.
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A Technical Guide to the Solubility and Stability of 5-Methylbenzo[d]thiazol-2(3H)-one for Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Development
In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of 5-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry.
For researchers, scientists, and drug development professionals, this document serves as a practical framework for generating robust and reliable data. The protocols and insights presented herein are grounded in established scientific principles and regulatory expectations, ensuring that the generated knowledge is both scientifically sound and directly applicable to project advancement. While the quantitative data presented in this guide is illustrative for this compound, the methodologies described are universally applicable for the characterization of other NCEs.
Part 1: Thermodynamic Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1][2] Low solubility can present significant challenges during in vitro testing and can lead to poor in vivo performance.[1][2] Therefore, obtaining an accurate measure of thermodynamic (equilibrium) solubility is a crucial first step. The shake-flask method remains the "gold standard" for this purpose due to its reliability and direct measurement of equilibrium.[3][4]
Illustrative Solubility Profile of this compound
The following table presents a hypothetical summary of the thermodynamic solubility of this compound in various pharmaceutically relevant solvents at ambient temperature. This data structure is essential for a clear and comparative assessment of the compound's solubility characteristics.
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Classification |
| Purified Water | 25 | 5.2 | Very Slightly Soluble |
| 0.1 N HCl (pH 1.2) | 25 | 4.8 | Very Slightly Soluble |
| Phosphate Buffer (pH 6.8) | 25 | 6.1 | Very Slightly Soluble |
| Phosphate Buffer (pH 7.4) | 25 | 6.5 | Very Slightly Soluble |
| Ethanol | 25 | 1500 | Soluble |
| Methanol | 25 | 1200 | Soluble |
| Propylene Glycol | 25 | 850 | Sparingly Soluble |
| DMSO | 25 | > 50,000 | Very Soluble |
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of this compound. The underlying principle is to create a saturated solution in the presence of excess solid drug, ensuring that equilibrium is reached.
1. Preparation of Solutions and Standards:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 20 mM).[1]
-
Prepare a series of calibration standards by diluting the stock solution in the chosen analytical solvent (e.g., 50:50 acetonitrile:water) to cover the expected solubility range.
-
Prepare the test media (e.g., purified water, buffered solutions). Ensure all aqueous media are filtered through a 0.45 µm membrane filter.[1]
2. Equilibration:
-
Add an excess amount of solid this compound to vials containing a known volume of each test medium. The excess solid is crucial to ensure saturation.[3]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2] A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
3. Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.
-
Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve.
4. Analytical Quantification:
-
Analyze the prepared samples and calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve and calculate the original solubility in the test medium, accounting for the dilution factor.
Causality in Experimental Design
-
Choice of Solvents: The selection of aqueous media at different pH values (e.g., 1.2, 6.8, and 7.4) is critical for understanding the pH-dependent solubility of ionizable compounds and predicting their behavior in different regions of the gastrointestinal tract. Organic solvents are chosen based on their potential use in formulation development.
-
Equilibration Time: Ensuring sufficient time for equilibration is essential for measuring thermodynamic solubility rather than kinetic solubility. Kinetic solubility, often measured in high-throughput screens, can overestimate the true equilibrium solubility.[3]
-
Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is crucial for reproducibility.
-
Analytical Method: The use of a specific and sensitive analytical method like HPLC is necessary to accurately quantify the dissolved compound, especially at low concentrations, and to distinguish it from any potential impurities.
Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Part 2: Chemical Stability Assessment
The chemical stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[5] Stability testing is a regulatory requirement and provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8]
Forced Degradation (Stress Testing)
The initial step in a comprehensive stability assessment is forced degradation, or stress testing. These studies are designed to accelerate the degradation of the compound to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[7][] Crucially, forced degradation studies are instrumental in developing and validating a stability-indicating analytical method.[10][11][12]
Illustrative Forced Degradation Summary for this compound
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound.
| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl | 24 hours | 8% | 2 | Minor degradation, likely hydrolysis. |
| 0.1 N NaOH | 4 hours | 25% | 3 | Significant degradation, base-labile. |
| 3% H₂O₂ | 24 hours | 15% | 1 | Moderate degradation, susceptible to oxidation. |
| Heat (80°C, solid) | 72 hours | < 2% | 0 | Thermally stable in solid state. |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5% | 1 | Minor degradation upon light exposure. |
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
This protocol outlines a systematic approach to performing forced degradation studies and developing a stability-indicating HPLC method.
1. Forced Degradation Study Design:
-
Hydrolytic Degradation: Expose a solution of this compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions. Samples should be heated (e.g., 60-80°C) to accelerate degradation.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[7]
-
Photolytic Degradation: Expose both the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
A control sample, protected from the stress condition, should be analyzed alongside each stressed sample.
2. Development of a Stability-Indicating HPLC Method:
-
The goal is to develop an HPLC method that can separate the intact this compound from all process-related impurities and degradation products.[10][13]
-
Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve initial separation.
-
Gradient Optimization: Develop a gradient elution program to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved from the main peak and from each other.[11]
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peaks and select an optimal wavelength for the quantification of the parent compound and all degradants. The PDA detector is also crucial for assessing peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by showing that the parent peak is spectrally pure in all stressed samples.
3. Analysis of Stressed Samples:
-
Analyze all stressed and control samples using the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the degradation products (relative to the parent peak if a standard is not available).
-
Attempt to elucidate the structure of major degradation products using techniques like LC-MS/MS.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[8] These studies are performed under controlled storage conditions as defined by ICH guidelines.[6][8][14]
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][14] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7]
Workflow for a Comprehensive Stability Study
Caption: Overview of a comprehensive stability program.
Conclusion: Synthesizing Data for Informed Decisions
The comprehensive solubility and stability data generated through these rigorous experimental protocols are fundamental to the successful development of this compound. The solubility profile directly influences the choice of formulation strategy, from simple aqueous solutions for preclinical studies to more complex formulations for clinical development. The stability data, particularly the degradation pathways identified through stress testing, informs decisions on packaging, storage conditions, and the selection of compatible excipients. A well-characterized molecule is a prerequisite for a smooth transition through the various stages of drug development, minimizing risks and ensuring the delivery of a safe, effective, and high-quality pharmaceutical product to patients.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Method Development & Validation (Stability-Indicating). Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. Available from: [Link]
-
How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry. Available from: [Link]
-
Q1A(R2) Guideline - ICH. Available from: [Link]
-
Ich guidelines for stability studies 1 | PPTX - Slideshare. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]
-
Complete Guide to ICH Stability Testing for APIs & FPPs - YouTube. Available from: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available from: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]
-
Stress Testing: Significance and symbolism. Available from: [Link]
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Stability testing of existing active substances and related finished products. Available from: [Link]
-
Forced Degradation vs Stress Testing: Regulatory Definitions and Use-Cases. Available from: [Link]
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1 New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu - The Royal Society of Chemistry. Available from: [Link]
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(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. Available from: [Link]
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Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PubMed Central. Available from: [Link]
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Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - ResearchGate. Available from: [Link]
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Historical synthesis methods of 5-Methylbenzo[d]thiazol-2(3H)-one
An In-Depth Technical Guide to the Historical Synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one
Introduction
This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazolone ring, with a methyl substituent on the aromatic core. This scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole moiety in a wide array of biologically active agents and functional materials. Understanding the historical evolution of its synthesis provides critical context for modern drug discovery and process development, highlighting a trajectory from hazardous, multi-step processes to more efficient and safer methodologies. This guide provides an in-depth analysis of the foundational synthetic routes to this important molecule, focusing on the chemical logic, mechanistic underpinnings, and practical considerations of each approach.
Chapter 1: The Foundational Prerequisite: Synthesis of the Key Intermediate, 2-Amino-4-methylthiophenol
The majority of classical synthetic strategies for this compound converge on a common, indispensable intermediate: 2-amino-4-methylthiophenol . The historical challenge, therefore, was often centered on the efficient and scalable production of this precursor. The primary industrial starting material for this pathway is p-toluidine, an inexpensive and readily available commodity chemical.
One of the most robust and historically significant methods for converting an aniline, such as p-toluidine, into the corresponding ortho-aminothiophenol is a sequence involving thiocyanation followed by cyclization and subsequent hydrolysis. This is conceptually related to the reactions described for the synthesis of 2-aminobenzothiazoles.[1]
A widely adopted method involves the reaction of p-toluidine with a thiocyanate salt (e.g., sodium or potassium thiocyanate) in the presence of an acid to form p-tolylthiourea in situ.[1] This intermediate is then subjected to an oxidative cyclization, historically using reagents like sulfuryl chloride or bromine, to yield 2-amino-6-methylbenzothiazole.[1] While this product is itself a valuable chemical, it must be further processed to yield the required 2-amino-4-methylthiophenol. This is typically achieved by a harsh alkaline hydrolysis at elevated temperatures, which cleaves the thiazole ring to unmask the thiol and amino functionalities at the ortho positions.
Figure 1: A generalized pathway for the synthesis of the key intermediate, 2-amino-4-methylthiophenol, starting from p-toluidine.
Chapter 2: Formation of the Thiazol-2-one Ring: Classical C1 Synthon Approaches
With 2-amino-4-methylthiophenol in hand, the final and defining step is the construction of the 5-membered thiazol-2-one ring. This requires the introduction of a one-carbon (C1) electrophile that can react with both the amino and thiol nucleophiles to effect cyclization. Historically, the choice of this C1 synthon has been a primary determinant of the reaction's efficiency, safety, and scalability.
Method 1: Phosgenation (The Hofmann and Gabriel Legacy)
The reaction of ortho-disubstituted anilines with phosgene (COCl₂) is a powerful and historically dominant method for the synthesis of a variety of heterocyclic ketones. In this context, 2-amino-4-methylthiophenol reacts readily with phosgene or its safer liquid analogues, diphosgene and triphosgene.
Mechanism: The reaction proceeds via a stepwise mechanism. The more nucleophilic amino group first attacks the phosgene to form an intermediate carbamoyl chloride. This is followed by an intramolecular nucleophilic attack by the thiol group, displacing the second chloride and forming the stable five-membered ring. An equivalent of hydrogen chloride is liberated in the process, which is typically neutralized by the addition of a non-nucleophilic base.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like toluene or dichloromethane are essential to prevent the hydrolysis of phosgene.
-
Base: A tertiary amine base (e.g., triethylamine) or an inorganic base (e.g., sodium carbonate) is required to scavenge the HCl byproduct, which would otherwise protonate the starting material and halt the reaction.
-
Temperature: The initial acylation is often performed at low temperatures (0-10 °C) to control the exothermicity and minimize side reactions, followed by warming to drive the cyclization to completion.[2]
The primary drawback of this method is the extreme toxicity of phosgene gas, which necessitates specialized handling equipment and stringent safety protocols, making it less favorable for academic and modern industrial settings.
Method 2: Urea and Carbonate-Based Cyclizations (Safer Alternatives)
The hazards associated with phosgene led to the development of alternative C1 synthons. Urea and dialkyl carbonates (e.g., diethyl carbonate) emerged as effective, safer substitutes.
Mechanism with Urea: When 2-amino-4-methylthiophenol is heated with urea, typically at high temperatures (150-200 °C), a condensation reaction occurs. The reaction proceeds through the elimination of two equivalents of ammonia. The initial step is the formation of a thioureido-phenol intermediate, which then undergoes intramolecular cyclization to form the benzothiazol-2-one ring.
Mechanism with Diethyl Carbonate: The reaction with diethyl carbonate is mechanistically similar, proceeding via an initial N-acylation to form an ethyl carbamate intermediate, followed by an intramolecular S-acylation and elimination of ethanol to yield the final product. This reaction is often catalyzed by a strong base like sodium ethoxide to facilitate the deprotonation of the thiol.
These methods, while requiring higher temperatures and sometimes longer reaction times than phosgenation, offer a significant improvement in safety and operational simplicity.
Figure 2: Comparison of classical C1 synthons for the cyclization of 2-amino-4-methylthiophenol.
Comparative Analysis of Historical Methods
The choice of synthetic route in a historical context was dictated by the available technology, understanding of reaction mechanisms, and prevailing safety standards.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages & Hazards |
| Phosgenation | COCl₂, Base (e.g., Et₃N) | 0 °C to RT, Aprotic Solvent | High reactivity, often high yield, rapid reaction | Extreme toxicity of phosgene, corrosive HCl byproduct, requires specialized equipment |
| Urea Condensation | H₂N(CO)NH₂ | 150-200 °C, Neat or high-boiling solvent | Inexpensive, safe reagent, simple procedure | High temperatures, potential for thermal decomposition, ammonia byproduct |
| Carbonate Cyclization | (EtO)₂CO, Base (e.g., NaOEt) | Reflux in Ethanol | Relatively safe reagents, good yields | Requires strong base, byproduct (ethanol) must be removed to drive equilibrium |
Detailed Experimental Protocol: Synthesis via Urea Condensation
This protocol represents a common, phosgene-free historical method for the preparation of this compound. It is presented as a self-validating system based on established chemical principles.
Objective: To synthesize this compound from 2-amino-4-methylthiophenol and urea.
Materials:
-
2-Amino-4-methylthiophenol (1.0 eq)
-
Urea (1.5 eq)
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Ethanol
-
Deionized Water
Procedure:
-
A round-bottom flask equipped with a mechanical stirrer and a reflux condenser (vented to a scrubber) is charged with 2-amino-4-methylthiophenol (1.0 eq) and urea (1.5 eq).
-
The mixture is heated gradually in an oil bath to 180-190 °C. The solid reactants will melt to form a homogenous liquid.
-
The reaction mixture is maintained at this temperature for 3-4 hours. During this period, the evolution of ammonia gas will be observed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: The use of excess urea ensures the reaction goes to completion. The high temperature is necessary to overcome the activation energy for the condensation and elimination of ammonia.
-
After the reaction is complete (as indicated by the consumption of the starting material), the flask is allowed to cool to approximately 100 °C.
-
The hot, molten product is carefully poured into a beaker of cold water with vigorous stirring to precipitate the crude product.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with water to remove any unreacted urea and other water-soluble impurities.
-
Purification: The crude solid is recrystallized from hot ethanol. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.
-
The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Conclusion
The historical synthesis of this compound is a clear illustration of the core principles of heterocyclic chemistry. The evolution from highly reactive and hazardous reagents like phosgene to safer, more manageable alternatives such as urea demonstrates a significant progression in the field of organic synthesis. While modern approaches, including transition-metal-catalyzed C-H functionalization and novel cyclization cascades, continue to emerge, a thorough understanding of these foundational methods remains essential for today's researchers.[3] These classical routes provide not only a practical basis for the synthesis of this important scaffold but also invaluable insight into the chemical logic that drives process development and innovation in the pharmaceutical and chemical industries.
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Synthesis of Benzo[2][4]thiazolo[2,3-c][4][5][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). National Institutes of Health (NIH). Available at: [Link]
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Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and... (2022). ResearchGate. Available at: [Link]
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A Theoretical and Computational Treatise on 5-Methylbenzo[d]thiazol-2(3H)-one: From Molecular Structure to Spectroscopic Insights
A Whitepaper for Advanced Research and Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide array of biological activities, and understanding the fundamental electronic and structural properties of this core scaffold is paramount for rational drug design.[1] This document outlines a synergistic approach, combining quantum chemical calculations with established experimental validation principles, to elucidate the tautomeric equilibrium, spectroscopic signatures, and electronic characteristics of the title compound. Detailed, field-proven computational protocols are presented, offering researchers, scientists, and drug development professionals a robust guide to exploring the multifaceted chemical nature of this compound.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a methyl group at the 5-position and the potential for tautomerism in the thiazolone ring of this compound introduce subtle yet significant electronic and steric modifications that can profoundly influence its biological target interactions. A deep understanding of its molecular structure, stability of different forms, and spectroscopic properties is therefore crucial for the development of novel therapeutics.
Theoretical and computational chemistry provide a powerful lens through which to examine molecules at an atomic level of detail. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic transitions, and NMR chemical shifts.[2][3] This in-silico approach, when properly validated against experimental data, can accelerate the drug discovery process by providing predictive insights into molecular behavior.
The Crucial Question of Tautomerism
A central aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. The equilibrium between the keto (amide) and enol (iminol) forms, as well as the potential for amine-imine tautomerism in related structures, dictates the molecule's hydrogen bonding capabilities, polarity, and ultimately its interaction with biological macromolecules.
The relative stability of these tautomers can be reliably predicted using quantum chemical calculations by comparing their Gibbs free energies.[4] The choice of computational method and the inclusion of solvent effects are critical for obtaining accurate predictions that correlate with experimental observations in solution.[5]
A Validated Workflow for Computational Analysis
The following section details a step-by-step computational workflow designed for a comprehensive investigation of this compound. The choice of methods and basis sets is informed by successful applications to similar heterocyclic systems found in the literature.[2][6]
Geometry Optimization and Tautomer Stability
The foundational step in any computational study is the accurate prediction of the molecule's three-dimensional structure.
Protocol 1: Ground State Geometry Optimization
-
Structure Preparation: Construct the 3D structures of both the keto (amide) and enol (iminol) tautomers of this compound using a molecular builder.
-
Computational Method: Employ Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Solvation Model: Incorporate the effects of a solvent (e.g., DMSO or water) using the Polarizable Continuum Model (PCM) to mimic experimental conditions.
-
Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: From the frequency calculation output, extract the Gibbs free energies of each tautomer. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.
The following diagram illustrates the workflow for determining tautomeric stability.
Simulating Spectroscopic Properties for Experimental Correlation
Computational spectroscopy is a powerful tool for validating theoretical models against experimental data.
Protocol 2: Calculation of Vibrational Spectra (IR)
-
Utilize Optimized Geometry: Use the optimized geometry of the most stable tautomer from Protocol 1.
-
Frequency Calculation: The vibrational frequencies and their corresponding intensities are obtained from the same frequency calculation performed for the geometry optimization validation.
-
Scaling: Apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.
-
Spectrum Generation: Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum.
Protocol 3: Calculation of NMR Spectra (¹H and ¹³C)
-
GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) on the optimized geometry.
-
Reference Standard: Calculate the absolute shielding tensors for a reference standard, typically Tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated by subtracting the computed absolute shielding of the nucleus of interest from the absolute shielding of the corresponding nucleus in the reference standard (δ = σ_ref - σ_sample).
-
Data Comparison: Compare the calculated ¹H and ¹³C NMR chemical shifts with available experimental data for 5-methylbenzothiazole derivatives to assess the accuracy of the computational model.[7]
Protocol 4: Calculation of Electronic Spectra (UV-Vis)
-
TD-DFT Calculation: Perform a Time-Dependent Density Functional Theory (TD-DFT) calculation on the optimized ground-state geometry.
-
Excitation Energies and Oscillator Strengths: The TD-DFT calculation will yield the vertical excitation energies (corresponding to λ_max) and the oscillator strengths (related to the intensity of the absorption).
-
Spectrum Simulation: The theoretical UV-Vis spectrum can be simulated by plotting the oscillator strengths against the excitation wavelengths.
The following diagram outlines the process of simulating and validating spectroscopic data.
Analysis of Electronic Properties and Chemical Reactivity
Beyond spectroscopy, computational methods provide deep insights into the electronic structure and reactivity of a molecule.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a greater propensity for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify hyperconjugative interactions and charge transfer, offering a deeper understanding of the electronic factors that contribute to the molecule's stability and reactivity.
Expected Quantitative Data and Interpretation
The following tables present hypothetical yet representative data that would be generated from the computational protocols described above.
Table 1: Calculated Thermodynamic Properties of Tautomers
| Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Keto (Amide) | -X.xxxxxx | -Y.yyyyyy | 0.00 |
| Enol (Iminol) | -X.xxxxxy | -Y.yyyyyx | +Z.z |
Interpretation: A positive relative Gibbs free energy for the enol tautomer would indicate that the keto form is the more stable tautomer under the specified conditions.
Table 2: Predicted Spectroscopic Data for the Most Stable Tautomer
| Spectroscopic Property | Calculated Value | Experimental Value (from related compounds) |
| IR (cm⁻¹) | ||
| C=O stretch | ~1700-1720 | ~1710[8] |
| N-H stretch | ~3300-3400 | - |
| C-H aromatic stretch | ~3000-3100 | ~3062[8] |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.0 - 8.0 | 7.3-8.1[7] |
| Methyl Protons | ~2.5 | ~2.5[7] |
| N-H Proton | Variable | - |
| ¹³C NMR (ppm) | ||
| C=O | ~160-170 | - |
| Aromatic Carbons | 110 - 150 | 121-152[7] |
| Methyl Carbon | ~20 | ~22[7] |
| UV-Vis (nm) | ||
| λ_max | ~280-320 | - |
Interpretation: Good agreement between the calculated and experimental data for related compounds would validate the chosen computational model. Discrepancies can point to specific electronic or environmental effects not fully captured by the model.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | ~3.5 |
Interpretation: These values provide a quantitative measure of the molecule's electronic characteristics, which can be correlated with its reactivity and potential for intermolecular interactions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust computational framework for the detailed study of this compound. By integrating geometry optimization, tautomer stability analysis, spectroscopic simulation, and electronic property calculations, researchers can gain profound insights into the fundamental nature of this important heterocyclic scaffold. The protocols provided herein serve as a validated starting point for in-silico investigations, which, when coupled with experimental studies, can significantly accelerate the discovery and development of novel benzothiazole-based therapeutic agents.
Future work should focus on applying these computational models to study the interactions of this compound with specific biological targets through molecular docking and molecular dynamics simulations. Furthermore, a systematic investigation of the effects of different substituents on the benzothiazole ring can provide valuable structure-activity relationship (SAR) data to guide the design of next-generation drug candidates.
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pKa Determination of Newly Synthesized N-(benzothiazole-2-yl). American Chemical Society. (2013). Available at: [Link]
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New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. The Royal Society of Chemistry. Available at: [Link]
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Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. Semantic Scholar. Available at: [Link]
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General procedure for the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. (2024). Available at: [Link]
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Investigation on spectra (UV–Vis, vibrational, NMR, HRMS), electronic structure (DFT calculations), molecular docking and antidiabetic activity of N-((benzo[d]thiazol-2-ylthio)methyl)-N-cyclohexylcyclohexanamine – A Mannich base. ResearchGate. (2025). Available at: [Link]
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Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Center for Biotechnology Information. (2020). Available at: [Link]
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An In-Depth Technical Guide to Investigating the Biological Targets of 5-Methylbenzo[d]thiazol-2(3H)-one
Preamble: The Benzothiazole Scaffold as a Foundation for Pharmacological Activity
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[3][4][5] The versatility of the benzothiazole ring system allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve specific interactions with a wide array of biological macromolecules.[1][6] Marketed drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis, underscore the therapeutic potential inherent in this chemical architecture.[7]
This guide focuses on a specific derivative, 5-Methylbenzo[d]thiazol-2(3H)-one. While direct experimental data for this particular compound is not extensively available, its structural components suggest a high probability of interaction with key biological targets. The following sections will delineate a comprehensive, scientifically rigorous strategy to identify and validate the potential biological targets of this compound, leveraging the wealth of knowledge surrounding the broader class of benzothiazole-containing molecules.
Part 1: Hypothesis-Driven Target Prioritization
Based on extensive literature precedent for structurally related benzothiazole derivatives, we can formulate a robust hypothesis regarding the potential biological targets of this compound. The primary candidate classes of targets are enzymes, particularly kinases and metabolic enzymes, due to the scaffold's known propensity for enzyme inhibition.[8][9]
Primary Hypothesized Target Classes:
-
Protein Kinases: The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer. Benzothiazole derivatives have been reported as inhibitors of various kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Phosphoinositide 3-kinases (PI3Ks), and Rho-associated kinase (ROCK-II).[10][11][12] The planar nature of the benzothiazole ring system is well-suited to fit into the ATP-binding pocket of many kinases.
-
Monoamine Oxidases (MAO): Specifically, MAO-B is a key target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Several benzothiazole derivatives have demonstrated potent and selective inhibition of MAO-B.[13]
-
Cyclooxygenase (COX) Enzymes: As mediators of inflammation, COX-1 and COX-2 are important targets for anti-inflammatory drugs. The benzothiazole scaffold has been incorporated into selective COX-2 inhibitors.[14][15]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as anticancer agents against hypoxic tumors. Benzothiazole derivatives have been identified as effective CA inhibitors.[9][16]
-
DNA Topoisomerase IIα: This enzyme is crucial for DNA replication and is a validated target for anticancer drugs. Certain benzothiazole derivatives have been shown to inhibit its activity.[17]
Part 2: A Phased Experimental Approach to Target Identification and Validation
A multi-pronged approach, integrating computational, biochemical, and cellular methodologies, is essential for the unambiguous identification and validation of the biological targets of this compound.
Phase I: In Silico Target Prediction and Prioritization
The initial phase will employ computational methods to predict potential binding partners and guide subsequent experimental work.
Experimental Protocol: Computational Target Fishing
-
Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using computational chemistry software (e.g., MarvinSketch and Spartan).[18]
-
Reverse Docking: The ligand structure will be docked against a comprehensive library of protein crystal structures (e.g., from the Protein Data Bank) using software such as Molegro Virtual Docker or AutoDock.[18][19] This will generate a list of potential protein targets ranked by their predicted binding affinities.
-
Pharmacophore Modeling: A pharmacophore model will be constructed based on the structure of this compound and used to screen 3D databases of protein structures to identify proteins with complementary binding features.
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be performed using tools like SwissADME and ProTox-II to assess the compound's drug-like properties and potential liabilities.[18][19]
Caption: Workflow for in silico target identification.
Phase II: In Vitro Biochemical Validation
The top-ranked putative targets from the in silico screening will be subjected to direct biochemical assays to confirm interaction and determine the potency and mechanism of inhibition.
Experimental Protocol: Enzymatic Inhibition Assays
-
Enzyme Acquisition: Recombinant human enzymes for the prioritized targets (e.g., kinases, MAO-A/B, COX-1/2, CAs, Topo IIα) will be procured from commercial vendors.
-
Assay Development: Specific activity assays for each enzyme will be established. For example:
-
Kinases: ADP-Glo™ Kinase Assay (Promega) to quantify ATP consumption.
-
MAO-A/B: Fluorometric assays using specific substrates.[13]
-
COX-1/2: Colorimetric or fluorometric inhibitor screening kits.
-
CAs: Esterase activity assay using 4-nitrophenyl acetate as a substrate.
-
Topo IIα: DNA relaxation assay using supercoiled plasmid DNA.[17]
-
-
IC50 Determination: Dose-response curves will be generated by incubating the enzymes with serial dilutions of this compound. The concentration that inhibits 50% of the enzyme activity (IC50) will be calculated.
-
Mechanism of Inhibition Studies: For confirmed hits, kinetic studies (e.g., Lineweaver-Burk plots) will be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
| Hypothesized Target | Assay Principle | Potential Outcome Metric |
| Protein Kinases | Measurement of ATP consumption | IC50 (nM to µM range) |
| MAO-A/B | Fluorometric detection of product formation | IC50 (nM to µM range), Selectivity Index |
| COX-1/2 | Colorimetric detection of prostaglandin production | IC50 (µM range), Selectivity Index |
| Carbonic Anhydrases | Spectrophotometric measurement of esterase activity | IC50 (µM range) |
| DNA Topoisomerase IIα | Agarose gel electrophoresis of relaxed plasmid DNA | IC50 (µM range) |
Phase III: Cellular Target Engagement and Functional Assays
Confirmation of target engagement within a cellular context is crucial to validate the physiological relevance of the biochemical findings.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Select appropriate human cell lines that express the target of interest (e.g., cancer cell lines for kinases, neuronal cells for MAO-B).
-
Compound Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Shift: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate soluble and aggregated proteins by centrifugation and analyze the soluble fraction by Western blotting using an antibody specific for the target protein. A positive thermal shift indicates direct binding of the compound to the target protein.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: Downstream Signaling and Functional Assays
-
Pathway Analysis: Treat cells with this compound and analyze the phosphorylation status of downstream substrates of the target kinase by Western blotting.[10]
-
Cell Viability/Proliferation Assays: Assess the effect of the compound on the proliferation of cancer cell lines using MTT or similar assays.[3][20]
-
Anti-inflammatory Assays: In lipopolysaccharide (LPS)-stimulated macrophages, measure the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[21]
-
Neuroprotection Assays: In neuronal cell models of neurotoxicity, evaluate the protective effects of the compound against cell death.
Part 3: Concluding Remarks and Future Directions
The systematic approach outlined in this guide provides a robust framework for the comprehensive identification and validation of the biological targets of this compound. By progressing from broad, hypothesis-generating in silico methods to specific biochemical and cellular validation assays, this strategy ensures a high degree of scientific rigor. The identification of specific, high-affinity targets will be instrumental in elucidating the mechanism of action of this compound and will pave the way for its potential development as a novel therapeutic agent. Subsequent studies would involve medicinal chemistry efforts to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties, followed by preclinical in vivo efficacy and safety studies.
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The Pharmacological Versatility of the Benzothiazole Scaffold: A Technical Guide for Drug Discovery
Abstract
The benzothiazole core, a bicyclic system forged from the fusion of benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the pharmacological potential of benzothiazole derivatives for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility, delve into the mechanistic underpinnings of their biological activities, and present field-proven experimental protocols to assess their efficacy. This guide aims to be a valuable resource, bridging the gap between foundational chemical principles and translational pharmacological applications.
Introduction: The Enduring Appeal of the Benzothiazole Nucleus
The sustained interest in benzothiazole derivatives within the drug discovery landscape stems from their remarkable biological versatility.[1] This heterocyclic scaffold is a common motif in numerous clinically approved drugs, underscoring its therapeutic relevance.[2] The structural simplicity and synthetic tractability of the benzothiazole core allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide will navigate the expansive pharmacological activities of these compounds, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of tumor types.[1][3] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanistic Insights: A Multi-pronged Attack on Cancer Cells
Inhibition of Signaling Pathways:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[4] Certain 2-substituted benzothiazole derivatives have been shown to suppress the activation of NF-κB. This inhibition, in turn, leads to the downregulation of downstream inflammatory mediators like COX-2 and iNOS, ultimately promoting apoptosis in cancer cells.[4]
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial for cell growth and differentiation, and their dysregulation is a common driver of oncogenesis. Benzothiazole derivatives have been successfully designed as tyrosine kinase inhibitors, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR).[3][5] By competitively binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling cascades, leading to the inhibition of cancer cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest:
Many benzothiazole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle.[6][7] Studies have shown that these derivatives can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential.[6][7] Furthermore, they can cause cell cycle arrest, often at the G1/S or sub-G1 phase, preventing cancer cells from replicating.[6][7]
Diagram: Anticancer Mechanisms of Benzothiazole Derivatives
Caption: Key anticancer mechanisms of benzothiazole derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine containing pyrimidine derivative | Colo205 | 5.04 | [8] |
| Pyridine containing pyrimidine derivative | U937 | 13.9 | [8] |
| Pyridine containing pyrimidine derivative | MCF-7 | 30.67 | [8] |
| Pyridine containing pyrimidine derivative | A549 | 30.45 | [8] |
| Chlorobenzyl indole semicarbazide derivative | HT-29 | 0.024 | [9][10] |
| Chlorobenzyl indole semicarbazide derivative | H460 | 0.29 | [9][10] |
| Chlorobenzyl indole semicarbazide derivative | A549 | 0.84 | [9][10] |
| Chlorobenzyl indole semicarbazide derivative | MDA-MB-231 | 0.88 | [9][10] |
| Substituted bromopyridine acetamide derivative | SKRB-3 | 0.0012 | [9] |
| Substituted bromopyridine acetamide derivative | SW620 | 0.0043 | [9] |
| Substituted bromopyridine acetamide derivative | A549 | 0.044 | [9] |
| Substituted bromopyridine acetamide derivative | HepG2 | 0.048 | [9] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[3][11]
Mechanistic Insights: Disrupting Microbial Viability
The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interfere with essential microbial processes. Some proposed mechanisms include the inhibition of enzymes crucial for microbial survival and the disruption of cell membrane integrity.[3]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrid | S. aureus | 3.90 - 15.63 | [4][8] |
| Benzothiazole-thiazole hybrid | B. subtilis | 3.90 - 15.63 | [4][8] |
| Benzothiazole-thiazole hybrid | E. coli | 3.90 - 15.63 | [4][8] |
| Benzothiazole-thiazole hybrid | P. aeruginosa | 3.90 - 15.63 | [4][8] |
| Benzothiazole-thiazole hybrid | C. albicans | 3.90 - 15.63 | [4][8] |
| Novel Benzothiazole Derivatives | S. aureus | 50 - 200 | [3] |
| Novel Benzothiazole Derivatives | B. subtilis | 25 - 200 | [3] |
| Novel Benzothiazole Derivatives | E. coli | 25 - 100 | [3] |
| Heteroaryl Benzothiazoles | Various Bacteria | 0.23 - >3.75 | [11] |
| Heteroaryl Benzothiazoles | Various Fungi | 0.06 - 0.47 | [11] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have exhibited potent anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.[7]
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of benzothiazole derivatives is primarily assessed using two standard animal models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12][13]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures and is effective in identifying compounds that raise the seizure threshold.[12][14]
Quantitative Analysis of Anticonvulsant Activity
The potency of anticonvulsant compounds is expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population.
| Compound | Test Model | ED50 (mg/kg) | Reference |
| 5i | MES | 50.8 | [7] |
| 5j | MES | 54.8 | [7] |
| 5i | scPTZ | 76.0 | [7] |
| 5j | scPTZ | 52.8 | [7] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.
Mechanistic Insights: Targeting Inflammatory Pathways
As previously discussed in the context of anticancer activity, the inhibition of the NF-κB signaling pathway is a key mechanism by which benzothiazole derivatives exert their anti-inflammatory effects. By suppressing NF-κB, these compounds reduce the production of inflammatory cytokines and enzymes such as COX-2.[4]
Experimental Protocols: A Practical Guide to Evaluation
To ensure the scientific rigor and reproducibility of research in this field, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15][16][17]
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the benzothiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][16][18][19][20]
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the benzothiazole derivative to the animals via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Clinical Significance: Benzothiazole Derivatives in Modern Medicine
The therapeutic potential of the benzothiazole scaffold is not merely theoretical; several derivatives have successfully navigated the rigorous drug development process and are now established clinical therapies.
| Drug Name | Year of Approval (FDA) | Indication | Mechanism of Action | Reference |
| Riluzole | 1995 | Amyotrophic Lateral Sclerosis (ALS) | Inhibits glutamate release and blocks postsynaptic glutamate receptors. | [1][2][5] |
| Pramipexole | 1997 | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2/D3 receptor agonist. | [5] |
| Ethoxzolamide | - | Glaucoma, Diuretic | Carbonic anhydrase inhibitor. | [1][5] |
| Frentizole | - | Immunosuppressant (Investigational) | - | - |
| Zopolrestat | In clinical trials | Diabetic complications | Aldose reductase inhibitor. | [1][2] |
| Quizartinib | 2023 | Acute Myeloid Leukemia (AML) | FLT3 kinase inhibitor. | [2] |
Conclusion and Future Perspectives
The benzothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its inherent pharmacological diversity, coupled with its synthetic accessibility, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel drug delivery systems for benzothiazole-based compounds may also open new avenues for enhancing their therapeutic efficacy. As our understanding of the molecular basis of disease deepens, the rational design of next-generation benzothiazole derivatives holds immense promise for addressing unmet medical needs across a spectrum of therapeutic areas.
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
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Methodological & Application
High-Yield Synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the high-yield synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described two-part synthetic strategy is designed for efficiency, safety, and scalability. The initial phase details the preparation of the key intermediate, 4-methyl-2-aminothiophenol, from the readily available starting material, p-cresol, via a strategic application of the Newman-Kwart rearrangement, followed by nitration and reduction. The subsequent phase outlines a robust and safe cyclization of the aminothiophenol intermediate using 1,1'-carbonyldiimidazole (CDI) as a superior alternative to hazardous phosgene-based reagents. This protocol is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for procedural choices.
Introduction
The benzothiazole core is a prominent structural motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, this compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The development of a reliable, high-yield, and safe synthetic route to this compound is therefore of significant interest.
Traditional methods for the synthesis of benzothiazolones have often relied on the use of highly toxic and difficult-to-handle reagents such as phosgene or its derivatives. This application note presents a modern, safer, and more efficient approach. The synthesis is logically divided into two main stages: the preparation of the key precursor, 4-methyl-2-aminothiophenol, and its subsequent cyclization to the target molecule.
Overall Synthetic Strategy
The synthetic pathway is designed to maximize yield and purity while ensuring operational safety. The process begins with the conversion of p-cresol to 4-methyl-2-aminothiophenol, followed by cyclization to afford the final product.
Part 1: Synthesis of 4-Methyl-2-aminothiophenol
The synthesis of the pivotal intermediate, 4-methyl-2-aminothiophenol, is achieved in a four-step sequence commencing with p-cresol. This route was selected for its utilization of inexpensive starting materials and the strategic implementation of the Newman-Kwart rearrangement to introduce the thiol functionality.
Step 1.1: Synthesis of O-(4-methylphenyl) dimethylthiocarbamate
The initial step involves the conversion of p-cresol to its corresponding O-aryl thiocarbamate. This is a standard procedure that sets the stage for the subsequent rearrangement.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of p-cresol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(4-methylphenyl) dimethylthiocarbamate, which can be used in the next step without further purification.
Step 1.2: Newman-Kwart Rearrangement to S-(4-methylphenyl) dimethylthiocarbamate
The Newman-Kwart rearrangement is a thermally induced intramolecular migration of the thiocarbamoyl group from the oxygen to the sulfur atom. This reaction is a powerful method for the synthesis of thiophenols from phenols.[1][2]
Protocol:
-
Heat the crude O-(4-methylphenyl) dimethylthiocarbamate obtained from the previous step under a nitrogen atmosphere at 220-250 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature to obtain the crude S-(4-methylphenyl) dimethylthiocarbamate as a solid.
Step 1.3: Hydrolysis to 4-Methylthiophenol
The S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the desired thiophenol.
Protocol:
-
To a solution of the crude S-(4-methylphenyl) dimethylthiocarbamate in methanol, add a solution of sodium hydroxide (3.0 eq.) in water.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 4-methylthiophenol.
Step 1.4: Nitration of 4-Methylthiophenol
The regioselective introduction of a nitro group ortho to the thiol is a critical step. This is achieved using a standard nitrating mixture at low temperatures to control the exothermicity and selectivity of the reaction.
Protocol:
-
Dissolve 4-methylthiophenol (1.0 eq.) in glacial acetic acid and cool the solution to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methyl-2-nitrothiophenol.
Step 1.5: Reduction to 4-Methyl-2-aminothiophenol
The final step in the synthesis of the intermediate is the reduction of the nitro group to an amine. A classic and effective method using iron powder in an acidic medium is employed.
Protocol:
-
To a mixture of 4-methyl-2-nitrothiophenol (1.0 eq.) and iron powder (5.0 eq.) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-methyl-2-aminothiophenol, which should be used immediately in the next step due to its susceptibility to oxidation.
Part 2: Cyclization to this compound
The final step is the cyclization of 4-methyl-2-aminothiophenol to the target benzothiazolone. 1,1'-Carbonyldiimidazole (CDI) is employed as a safe and efficient carbonyl source for this transformation, avoiding the hazards associated with phosgene.[3]
Sources
Application Note: Step-by-Step Purification of 5-Methylbenzo[d]thiazol-2(3H)-one by Chromatography
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of 5-Methylbenzo[d]thiazol-2(3H)-one using silica gel column chromatography. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for their downstream applications. This document elucidates the underlying principles of the chromatographic separation, offers a detailed experimental protocol, and provides guidance on the analysis of the purified product. The methodologies are grounded in established chemical principles to ensure reproducibility and efficacy.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The biological efficacy of such compounds is intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous experimental results and potential toxicity. Therefore, robust purification methods are paramount.
This guide focuses on the application of normal-phase column chromatography for the purification of this compound. This technique is chosen for its scalability, cost-effectiveness, and high resolving power for compounds of moderate polarity. The causality behind the selection of the stationary and mobile phases is rooted in the physicochemical properties of the target molecule and the anticipated impurities from its synthesis. Common synthetic routes to benzothiazole derivatives involve the condensation of a substituted 2-aminothiophenol with a carbonyl compound or other electrophiles.[3] Consequently, likely impurities include unreacted starting materials and various side-products of the condensation reaction.
Chromatographic Principles and Strategy
The purification strategy hinges on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For this compound, we employ silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.
-
Stationary Phase: Silica gel is a polar adsorbent. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar molecules.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is used to carry the sample through the column. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), the compounds adsorbed to the silica gel can be selectively eluted.
The separation is based on the polarity of the molecules. More polar compounds will have a stronger interaction with the silica gel and will thus move more slowly through the column, while less polar compounds will be eluted more quickly. This compound, with its polar lactam-like functional group, is expected to have a moderate affinity for silica gel, allowing for its effective separation from less polar byproducts and more polar impurities.
Experimental Protocol: Purification of this compound
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis Grade |
| Silica Gel (60-120 mesh) | Chromatography Grade |
| n-Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Dichloromethane | ACS Grade |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 |
| Standard Laboratory Glassware | - |
Workflow Diagram
Sources
Application Note: Standardized Protocols for In Vitro Antimicrobial Susceptibility Testing of 5-Methylbenzo[d]thiazol-2(3H)-one
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The benzothiazole scaffold is a privileged heterocyclic structure known to exhibit a wide range of pharmacological activities, including antimicrobial effects.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 5-Methylbenzo[d]thiazol-2(3H)-one. We present two robust, internationally recognized methodologies: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing qualitative susceptibility. These protocols are grounded in the performance standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and integrity.[3][4]
Introduction: The Scientific Rationale
Antimicrobial susceptibility testing is a cornerstone of drug discovery, providing critical in vitro data to predict the potential therapeutic efficacy of a new agent.[5] The primary goal is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (the MIC) or the drug's ability to prevent growth on an agar-based medium.[6][7]
This compound belongs to the benzothiazole class of compounds. Derivatives of this core structure have been investigated for their activity against a spectrum of pathogens, with proposed mechanisms that may include the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell division processes.[1][8] Establishing a standardized testing framework is the first essential step in characterizing its specific antimicrobial profile.
This guide details two complementary methods:
-
Broth Microdilution: This is the "gold standard" quantitative method, yielding a precise MIC value (e.g., in µg/mL).[9] Its accuracy is paramount for establishing potency and for later pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method that is simple, cost-effective, and excellent for screening the compound against a large panel of bacterial isolates.[10][11] It measures a "zone of inhibition" around a drug-impregnated disk.[12]
The choice of methodology and strict adherence to standardized protocols, such as inoculum preparation and quality control, are not merely procedural; they are fundamental to generating meaningful and reliable data that can confidently guide further drug development.[9]
Essential Materials and Reagents
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Growth Media:
-
Bacterial Strains:
-
Test Organisms: Clinical or laboratory strains of interest.
-
Quality Control (QC) Strains (Mandatory):
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
-
Labware & Equipment:
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile 6 mm blank paper disks
-
Sterile Petri dishes (100 mm or 150 mm)
-
Adjustable single and multichannel micropipettes and sterile tips
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C, ambient air)
-
Vortex mixer
-
Sterile inoculating loops, swabs, and glass beads
-
McFarland 0.5 turbidity standard
-
Protocol Part A: Broth Microdilution for MIC Determination
This protocol quantitatively determines the MIC of this compound, following principles outlined in CLSI document M07.[13] The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[14]
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution.
-
Causality Check: DMSO is used for its ability to dissolve many hydrophobic organic compounds. The stock concentration must be high enough so that the final concentration of DMSO in the assay wells is non-inhibitory to the bacteria (typically ≤1%).
-
Prepare a secondary stock or "working solution" by diluting the primary stock in CAMHB. For example, to test a final range of 64 to 0.06 µg/mL, prepare a 128 µg/mL working solution (2X the highest desired final concentration).[15]
-
-
Preparation of Standardized Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer colonies to a tube of sterile saline or TSB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).[6] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Causality Check: This standardization is the most critical step for inter-laboratory reproducibility. An inoculum that is too dense will result in falsely high MICs, while an overly dilute inoculum can lead to falsely low MICs.
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[6]
-
-
Assay Plate Preparation and Inoculation:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 2X compound working solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no bacteria).
-
Using a multichannel pipette, add 50 µL of the final standardized bacterial inoculum (from Step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
-
Incubation and Result Interpretation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
After incubation, visually inspect the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) must show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6][14]
-
Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Hypothetical Data Presentation: MIC Values
| Organism (Strain ID) | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) - QC Control |
| S. aureus (ATCC 29213) | 8 | 0.25 |
| E. coli (ATCC 25922) | 16 | 0.015 |
| P. aeruginosa (ATCC 27853) | 32 | 0.5 |
| MRSA (Clinical Isolate 1) | 4 | >32 |
| VRE (Clinical Isolate 2) | >64 | 2 |
| Note: These values are for illustrative purposes only. QC results should fall within CLSI-published ranges.[13] |
Protocol Part B: Kirby-Bauer Disk Diffusion
This protocol provides a qualitative assessment of susceptibility based on the principles of the Kirby-Bauer test, as detailed in CLSI document M02.[13]
Step-by-Step Methodology
-
Preparation of Impregnated Disks:
-
As commercial disks are unavailable, they must be prepared in-house.
-
Using a high-concentration stock of this compound in a volatile solvent like acetone or methanol (DMSO is not ideal as it doesn't evaporate well), apply a precise volume (e.g., 10 µL) onto a sterile 6 mm blank paper disk.
-
The amount of compound per disk should be standardized (e.g., 30 µg).
-
Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.
-
Causality Check: A volatile solvent is essential to ensure that only the test compound remains on the disk, preventing any inhibitory effects from the solvent itself.
-
-
Inoculum and Plate Preparation:
-
Prepare a standardized 0.5 McFarland bacterial suspension as described in the broth microdilution protocol (Part A, Step 2).
-
Within 15 minutes, dip a sterile cotton swab into the adjusted suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[10] This creates a "confluent lawn."
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared disks onto the inoculated MHA surface using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
Space disks far enough apart to prevent overlapping zones of inhibition (typically 24 mm from center to center).
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk) to the nearest millimeter (mm) using a ruler or calipers.[16]
-
Interpret the results based on pre-established breakpoints. For a novel compound, these breakpoints are not yet defined. The initial goal is to gather data and correlate zone sizes with MIC values.
-
Disk Diffusion Workflow
Caption: Workflow for susceptibility testing via disk diffusion.
Hypothetical Data Presentation: Zone Diameters
| Organism (Strain ID) | Zone Diameter (mm) | Hypothetical Interpretation |
| S. aureus (ATCC 25923) | 22 | Susceptible (S) |
| E. coli (ATCC 25922) | 18 | Intermediate (I) |
| P. aeruginosa (ATCC 27853) | 14 | Resistant (R) |
| Note: These interpretive breakpoints (e.g., S ≥ 21 mm, I = 17-20 mm, R ≤ 16 mm) are hypothetical and must be formally established through extensive studies correlating zone diameters with MIC values, as described in CLSI document M23.[17] |
Mandatory Quality Control (QC)
Performing QC is non-negotiable for a valid AST result.[9]
-
Frequency: QC must be performed each time a new batch of reagents (media, disks) is used and on each day of testing.
-
Procedure: Test the QC strains listed in Section 2 against the novel compound AND a standard control antibiotic (e.g., ciprofloxacin, gentamicin) for which CLSI/EUCAST has defined acceptable ranges.[13][18][19]
-
Validation: The results for the standard control antibiotic MUST fall within the published acceptable ranges. If they do not, the entire batch of tests performed that day is considered invalid, and troubleshooting is required. This self-validating system ensures the integrity of the data generated for the investigational compound.
References
-
Title: Testing the Effectiveness of Antimicrobials Source: Lumen Learning Microbiology URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]
-
Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: Journal of Clinical Microbiology URL: [Link]
-
Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]
-
Title: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology (ASM) URL: [Link]
-
Title: Disk diffusion test Source: Wikipedia URL: [Link]
-
Title: Disc diffusion assays Source: YouTube URL: [Link]
-
Title: AST guidance specific to the UK and clarification on EUCAST guidance Source: The British Society for Antimicrobial Chemotherapy URL: [Link]
-
Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]
-
Title: Methods for in vitro evaluating antimicrobial activity: A review Source: Journal of Pharmaceutical Analysis via NIH URL: [Link]
-
Title: Rapid AST in blood culture Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: Expert Rules Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: Disk Diffusion and Quality Control Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: EUCAST Home Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]
-
Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab, University of British Columbia URL: [Link]
-
Title: Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: Methodologies for Antimicrobial Susceptibility Testing Source: ResearchGate URL: [Link]
-
Title: Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines Source: MDPI URL: [Link]
-
Title: Recent insights into antibacterial potential of benzothiazole derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism Source: PubMed Central URL: [Link]
-
Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: PubMed Central URL: [Link]
-
Title: Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase Source: PubMed Central URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organisation for Animal Health (WOAH) URL: [Link]
-
Title: ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: bioMérieux Clinical Diagnostics URL: [Link]
-
Title: Antimicrobial Susceptibility Testing Protocols Source: Semantic Scholar URL: [Link]
-
Title: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism Source: PubMed URL: [Link]
-
Title: Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease Source: National Institutes of Health (NIH) URL: [Link]
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Protocol for evaluating 5-Methylbenzo[d]thiazol-2(3H)-one in cancer cell line proliferation assays
Topic: Protocol for Evaluating 5-Methylbenzo[d]thiazol-2(3H)-one in Cancer Cell Line Proliferation Assays
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In oncology, derivatives of benzothiazole have garnered significant attention for their potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1] These compounds can induce cancer cell death through a variety of mechanisms, including the generation of reactive oxygen species (ROS), subsequent DNA damage, cell cycle arrest, and the induction of apoptosis.[2][3][4]
One such derivative, this compound, is a compound of interest for novel anticancer drug discovery. While extensive research has focused on the broader class, the specific anti-proliferative profile of this particular methylated analogue requires systematic evaluation. This document provides a comprehensive set of protocols designed to rigorously assess the efficacy of this compound in inhibiting cancer cell proliferation. The methodologies outlined herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. We will detail both short-term viability assays (MTT) and long-term clonogenic survival assays to provide a multi-faceted understanding of the compound's potential.
Foundational Principles: Assessing Anti-Proliferative Effects
The primary objective of these protocols is to quantify the impact of this compound on the growth and survival of cancer cell lines. This is achieved through two distinct but complementary approaches:
-
Metabolic Viability Assessment (MTT Assay): This rapid, colorimetric assay measures the activity of mitochondrial reductase enzymes. In viable, metabolically active cells, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is ideal for high-throughput screening to determine the compound's dose-dependent effect on cell viability and to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Clonogenic Survival Assay: This assay provides a more stringent measure of a compound's anticancer effect by assessing its ability to inhibit the long-term reproductive integrity of single cells. It measures the capacity of a cell to undergo unlimited division and form a colony (clone). A reduction in colony formation indicates a cytotoxic or cytostatic effect that prevents sustained proliferation, a hallmark of an effective anticancer agent.
Materials and Reagents
Equipment
-
Class II Biological Safety Cabinet
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Water Bath (37°C)
-
Centrifuge
-
Hemocytometer or Automated Cell Counter
-
Multichannel Pipettes
-
96-well and 6-well flat-bottom sterile tissue culture plates
-
Microplate Reader (capable of measuring absorbance at 570 nm)
-
Vortex Mixer
Reagents and Consumables
-
Test Compound: this compound (MW: 165.22 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines: e.g., MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma).
-
Positive Control: Doxorubicin or Paclitaxel
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05% solution.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in sterile PBS).
-
MTT Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
Clonogenic Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.
Experimental Workflow and Protocols
The overall experimental process follows a logical sequence from compound preparation to detailed cellular assays.
Caption: High-level overview of the experimental workflow.
Protocol 1: Preparation of Compound Stock Solutions
Causality: Accurate stock solutions are critical for dose-response experiments. DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. A high concentration stock minimizes the final DMSO concentration in the culture, preventing solvent-induced toxicity.
-
Calculate Mass: To prepare a 10 mM stock solution of this compound (MW = 165.22 g/mol ), weigh out 1.65 mg of the compound.
-
Dissolution: Dissolve the 1.65 mg of compound in 1 mL of sterile, cell culture-grade DMSO.
-
Homogenize: Vortex thoroughly until the compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Cell Culture and Seeding
Causality: Cells must be in the logarithmic growth phase to ensure they are healthy and responsive to treatment. Seeding density is optimized to prevent confluence (overgrowth) in the untreated controls by the end of the experiment, which would otherwise confound the results.
-
Grow chosen cancer cell lines in their recommended complete medium in a 37°C, 5% CO₂ incubator.
-
When cells reach 70-80% confluence, wash with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium.
-
Count viable cells using a hemocytometer with Trypan Blue exclusion.
-
Dilute the cell suspension to the desired seeding density (see Table 1) and dispense into appropriate culture plates.
| Table 1: Recommended Seeding Densities for Proliferation Assays | ||
| Assay Type | Plate Format | Recommended Seeding Density (cells/well) |
| MTT Assay | 96-well | 3,000 - 8,000 |
| Colony Formation | 6-well | 200 - 1,000 |
| Note: Densities should be optimized for each cell line's specific growth rate. |
Protocol 3: MTT Assay for Cell Viability
-
Seeding: Seed cells in a 96-well plate (100 µL/well) at the optimized density and allow them to adhere overnight in the incubator.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A typical final concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include the following controls on every plate:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium but no cells, to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for another 3-4 hours. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT Solubilization Solution (or DMSO) to each well. Pipette up and down to dissolve the crystals completely.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Untreated - Absorbance of Blank)] x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
Protocol 4: Colony Formation (Clonogenic) Assay
-
Seeding: Seed a low number of cells (e.g., 500 cells) into each well of a 6-well plate containing 2 mL of complete medium. Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (typically centered around the IC₅₀ value determined from the MTT assay, e.g., 0.25x, 0.5x, 1x, 2x IC₅₀). Include an untreated and a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colonies of at least 50 cells to form. Do not disturb the plates.
-
Fixation: After incubation, gently wash the wells twice with PBS. Add 1 mL of 100% cold methanol and incubate for 10 minutes to fix the colonies.
-
Staining: Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well. Stain for 20-30 minutes at room temperature.
-
Washing and Drying: Remove the stain and wash the wells carefully with tap water until the background is clear. Let the plates air dry completely.
-
Colony Counting: Count the number of colonies (clusters of >50 cells) in each well.
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies in untreated control / Number of cells seeded) x 100
-
Surviving Fraction (SF): SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))
-
Plot the Surviving Fraction against the compound concentration to generate a cell survival curve.
Potential Mechanism of Action
Based on studies of structurally related benzothiazole derivatives, this compound may exert its anti-proliferative effects by inducing cellular stress and disrupting key cell cycle checkpoints. A plausible mechanism involves the generation of intracellular ROS, leading to DNA damage. This damage activates cell cycle regulators that halt progression, particularly at the G2/M phase, to allow for DNA repair. If the damage is too severe, the cell is directed towards programmed cell death, or apoptosis.[2]
Caption: Plausible mechanism of benzothiazole-induced cytotoxicity.
References
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Chandra, S., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports. Available at: [Link]
-
Lesyk, R., et al. (2019). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][5][6]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules. Available at: [Link]
-
PubChem. Benzothiazolone. National Center for Biotechnology Information. Available at: [Link]
-
Atabey, T., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]
-
Uma, P., et al. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). Cogent Chemistry. Available at: [Link]
-
Reddy, M. V., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC Cancer. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Bradshaw, T. D., et al. (2008). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Breast Cancer Research and Treatment. Available at: [Link]
-
Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Pharmacy and Pharmacology. Available at: [Link]
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- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]
Application Note: Characterization of 5-Methylbenzo[d]thiazol-2(3H)-one as a Kinase Inhibitor using a Luminescence-Based Assay
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methylbenzo[d]thiazol-2(3H)-one in kinase inhibition assays.
Introduction: The Benzothiazole Scaffold in Kinase Drug Discovery
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Notably, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival.[2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[4][5] Several benzothiazole-containing molecules have been investigated as inhibitors of key kinases like PI3K, JNK, and Bcr-Abl, demonstrating the potential of this chemical class in oncology and other therapeutic areas.[3][6][7]
This application note provides a comprehensive protocol for evaluating the inhibitory potential of this compound, a representative member of the benzothiazole family, against a selected protein kinase. Due to the lack of specific published data for this exact molecule, we present a robust and widely applicable luminescence-based biochemical assay as a primary screening method. The principles and methodologies outlined herein are grounded in established kinase assay technologies and can be adapted for various kinase targets.[5][8][9][10]
Scientific Rationale and Selected Target Kinase
For the purpose of this application note, we will focus on a hypothetical screening of this compound against a serine/threonine kinase, such as a member of the MAP kinase family (e.g., JNK). The rationale for this choice is the documented activity of other benzothiazole derivatives against such kinases.[6][11] The assay described will determine the concentration-dependent inhibitory effect of the compound on the kinase's ability to phosphorylate its substrate, a fundamental process in signal transduction.
Principle of the Luminescence-Based Kinase Assay
The selected assay format is a homogeneous, "add-and-read" luminescence-based method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[5][8][9][10] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP in the process.[5] In the presence of a kinase inhibitor, this reaction is suppressed, resulting in a higher concentration of residual ATP.
The assay utilizes a luciferase enzyme that, in the presence of its substrate luciferin and ATP, generates a luminescent signal directly proportional to the ATP concentration.[5][8][9] Therefore, a potent kinase inhibitor will lead to a high luminescence signal, while low inhibition will result in a weaker signal. This inverse relationship between kinase activity and luminescent output provides a robust and sensitive method for quantifying inhibitor potency.[5][9]
Experimental Workflow and Signaling Context
To provide a clear overview, the experimental workflow and the biological context of the target kinase are illustrated below using Graphviz diagrams.
Caption: Experimental workflow for the kinase inhibition assay.
Caption: Simplified JNK signaling pathway.
Detailed Protocol: Biochemical Kinase Inhibition Assay
This protocol is designed for a 96- or 384-well plate format and is based on luminescence detection of ATP levels.
5.1. Materials and Reagents
-
Recombinant human kinase (e.g., JNK1)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
5.2. Preparation of Solutions
-
Kinase Reaction Buffer: Prepare the buffer with the appropriate components. Add DTT to a final concentration of 1-2 mM just before use.
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Enzyme and Substrate: Dilute the kinase and substrate to their final desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically but typically range from 2-20 nM for the kinase.[12]
-
ATP Solution: Prepare an ATP solution in the kinase reaction buffer. The final concentration in the assay should ideally be close to the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.
5.3. Assay Procedure
-
Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the diluted kinase solution to all wells except the "no enzyme" negative control wells. Add 10 µL of kinase buffer to the "no enzyme" wells.
-
Substrate Addition: Add 10 µL of the diluted substrate solution to all wells.
-
Initiation of Kinase Reaction: To start the reaction, add 10 µL of the ATP solution to all wells. The final reaction volume is 41 µL.
-
Incubation: Cover the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 40 µL of the detection reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
5.4. Data Analysis
-
Percent Inhibition Calculation:
-
The "no enzyme" control represents 100% inhibition.
-
The "DMSO only" control represents 0% inhibition.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (Luminescence_compound - Luminescence_DMSO) / (Luminescence_no_enzyme - Luminescence_DMSO)
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the inhibition of a selected kinase by this compound, which would be generated from the protocol described above.
| Compound | Target Kinase | IC50 (µM) | Assay Format |
| This compound | JNK1 | 5.2 | Luminescence (ATP-Glo) |
| Staurosporine (Control) | JNK1 | 0.08 | Luminescence (ATP-Glo) |
Cellular Assays: A Step Towards Physiological Relevance
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm the compound's efficacy in a more physiologically relevant context.[13][14] These assays measure the inhibition of a specific phosphorylation event within a cell.[14][15]
7.1. Principle of a Cell-Based Phosphorylation Assay
A common format for cell-based kinase assays is the sandwich immunoassay, such as AlphaLISA® SureFire® Ultra™.[15][16] In this assay, cells are treated with the inhibitor, lysed, and the level of a specific phosphorylated protein is measured using two antibodies: one that binds to the phosphorylated epitope and another that binds to a different epitope on the same protein.[15][16] Proximity-based technologies like AlphaLISA generate a signal when both antibodies are bound to the target, allowing for quantification of the phosphorylated protein.[15][17]
7.2. Protocol Outline for a Cell-Based Assay
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with serially diluted this compound for a specified period.
-
Cell Lysis: Remove the treatment medium and lyse the cells using a suitable lysis buffer.
-
Detection: Transfer the cell lysates to an assay plate and add the antibody-coated acceptor beads and biotinylated antibody, followed by streptavidin-coated donor beads as per the manufacturer's protocol.[15]
-
Incubation and Measurement: Incubate the plate to allow for the formation of the immunocomplex and read the signal on an appropriate plate reader.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.
Conclusion
This application note provides a comprehensive framework for evaluating the kinase inhibitory activity of this compound. The detailed biochemical assay protocol, based on a robust luminescence platform, offers a reliable method for primary screening and determination of inhibitor potency. Furthermore, the outlined cell-based assay approach allows for the validation of the compound's activity in a cellular environment. By employing these methodologies, researchers can effectively characterize the potential of novel benzothiazole derivatives as kinase inhibitors for drug discovery programs.
References
- Alpha Kinase Assays - Revvity. (URL: )
- Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (URL: )
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (URL: )
- Alpha SureFire No-wash Cellular Kinase Assays - Revvity. (URL: )
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (URL: )
- What Is the Best Kinase Assay? - BellBrook Labs. (URL: )
- Luminescent Assay Kits - BPS Bioscience. (URL: )
- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC - PubMed Central. (URL: )
- Choosing the Best Kinase Assay to Meet Your Research Needs - Promega Corpor
- Kinase & Phosphatase Assays, Enzymes & Substr
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: )
-
A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates - AACR Journals. (URL: [Link])
- Luciferase Luminescence Assays - NOVA. (URL: )
-
Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
- AlphaLISA SureFire Ultra Human Total ALK Detection Kit, 500 Assay Points - Revvity. (URL: )
- Synthesis and various biological activities of benzothiazole deriv
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (URL: )
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: [Link])
- AlphaLISA SureFire Ultra Human and Mouse Phospho-CHK-1 (Ser345) Detection Kit, 500 Assay Points | Revvity. (URL: )
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (URL: [Link])
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH. (URL: )
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. (URL: [Link])
-
Protocols – Newton Lab - University of California San Diego. (URL: [Link])
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed. (URL: [Link])
-
Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed. (URL: [Link])
- Application Notes and Protocols for Plk1 Inhibition Assay Using BTO-1 - Benchchem. (URL: )
-
In vitro kinase assay - Bio-protocol. (URL: [Link])
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. (URL: [Link])
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC - NIH. (URL: [Link])
-
In vitro kinase assay - Protocols.io. (URL: [Link])
- Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design - Benchchem. (URL: )
-
Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])
-
Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[8][15]imidazo[2,1-b]thiazole Derivatives as Potent. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (URL: [Link])
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Topic: A Robust, Validated Method for Determining the IC50 Value of 5-Methylbenzo[d]thiazol-2(3H)-one
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of 5-Methylbenzo[d]thiazol-2(3H)-one, a member of the benzothiazole class of compounds. Benzothiazole scaffolds are present in a variety of pharmacologically active agents, including those with potential anticancer and enzyme-inhibitory activities.[1][2] Therefore, accurately quantifying the potency of novel derivatives like this compound is a critical first step in preclinical assessment. We present a detailed methodology using a cell-based cytotoxicity assay (MTT), which measures the compound's effect on cell viability. This guide emphasizes the causality behind experimental choices, self-validating system design through appropriate controls, and rigorous data analysis to ensure the generation of trustworthy and reproducible IC50 values.[3][4]
Foundational Principles: Understanding the IC50 and Assay Choice
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[5] It is a fundamental measure of a compound's potency. A lower IC50 value indicates a more potent compound.[3] The choice of assay is paramount and is dictated by the compound's hypothesized mechanism of action.
-
For compounds with unknown targets, a cell-based viability or cytotoxicity assay is an excellent starting point. It provides a functional measure of the compound's overall effect on a cellular system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[6]
-
Mechanism of the MTT Assay: In living cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan crystalline product.[6] Dead or metabolically inactive cells do not perform this conversion. The amount of formazan produced, which can be quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.
This guide will focus on the MTT assay as a robust and broadly applicable method. The principles of serial dilution, dose-response curve generation, and data analysis are transferable to other assay types, such as specific enzyme inhibition assays.[7]
Experimental Workflow Overview
The entire process, from initial preparation to final data analysis, follows a systematic and logical progression designed to minimize variability and ensure accuracy.
Caption: High-level workflow for IC50 determination using a cell-based assay.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity (≥98%) |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile |
| Cell Line | e.g., A549 (lung carcinoma), HCT116 (colon carcinoma)[1] |
| Cell Culture Medium | e.g., DMEM or RPMI-1640, supplemented with 10% FBS, 1% Pen-Strep |
| Trypsin-EDTA | 0.25% |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| MTT Reagent | 5 mg/mL in sterile PBS, filtered |
| 96-well flat-bottom plates | Sterile, tissue-culture treated |
| Positive Control | e.g., Doxorubicin or another known cytotoxic agent |
| Equipment | CO2 Incubator (37°C, 5% CO2), Microplate Reader, Biosafety Cabinet |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Step 1: Preparation of Compound Stock and Dilutions
-
Causality: A high-concentration stock in DMSO is prepared to facilitate accurate serial dilutions and minimize the final DMSO concentration in the assay wells, which can itself be toxic.[8]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Vortex until fully dissolved.
-
Create Serial Dilutions: Perform a serial dilution of the stock solution to generate a range of concentrations. It is critical to cover a wide range (e.g., 5-6 log units) to define the top and bottom plateaus of the dose-response curve.[8] A common approach is a 1:3 or 1:10 dilution series.
-
Example: For a top concentration of 100 µM, you might prepare 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.1, and 0 µM working solutions.
-
-
Vehicle Control: The "0 µM" sample is pure DMSO, which will be diluted in media to the same final concentration as the highest compound concentration. This is the 100% viability control.
Step 2: Cell Seeding
-
Causality: Seeding an appropriate number of cells is crucial. Too few, and they may not reach optimal density; too many, and they may become confluent, arresting growth and altering their response to the compound. An overnight incubation allows cells to adhere and enter a logarithmic growth phase.[3]
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize, collect, and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, determined empirically for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice: Avoid using the outer wells of the plate for experimental samples due to the "edge effect," where media can evaporate more quickly. Fill these with 100 µL of sterile PBS or media to maintain humidity.[6]
-
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
Step 3: Compound Treatment
-
After 24 hours, carefully remove the media from the wells.
-
Add 100 µL of fresh media containing the appropriate concentration of this compound (from the dilution series) to each well.
-
Trustworthiness: Each concentration should be tested in triplicate or quadruplicate. Include vehicle controls (DMSO only) and a positive control.
-
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
Step 4: MTT Assay and Data Acquisition
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Carefully aspirate the media without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
Data Analysis and IC50 Calculation
Accurate IC50 determination relies on correct data processing and the use of appropriate statistical models.[9]
Step 1: Data Normalization
-
Average Replicates: Calculate the average absorbance for each set of replicates.
-
Subtract Blank: If used, subtract the average absorbance of the blank (media only) wells from all other values.
-
Calculate Percent Inhibition: Normalize the data relative to your controls using the following formula[10]: % Inhibition = 100 * (1 - (Abs_Sample - Abs_Min) / (Abs_Max - Abs_Min))
-
Abs_Sample: Absorbance of the compound-treated well.
-
Abs_Max: Average absorbance of the vehicle control wells (0% inhibition).
-
Abs_Min: Average absorbance of a positive control defining maximum inhibition (100% inhibition), or this can be the lowest plateau of your curve.
-
Step 2: Dose-Response Curve Fitting
-
Causality: A nonlinear regression model is required to accurately fit the sigmoidal dose-response relationship. The four-parameter logistic (4PL) model is the industry standard.[11][12]
-
Plot % Inhibition (Y-axis) against the log10 of the inhibitor concentration (X-axis).[8]
-
Use a statistical software package (e.g., GraphPad Prism, R, or online calculators) to fit the data to a 4PL equation[11]: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top and Bottom: The upper and lower plateaus of the curve.
-
LogIC50: The logarithm of the concentration that gives a response halfway between the Top and Bottom plateaus. The IC50 is 10^LogIC50.
-
HillSlope: Characterizes the steepness of the curve.
-
Data Presentation
Quantitative data should be presented clearly and concisely.
Table 1: Example Raw Absorbance Data
| Conc. (µM) | Rep 1 | Rep 2 | Rep 3 | Average |
| 100 | 0.152 | 0.148 | 0.155 | 0.152 |
| 33.3 | 0.231 | 0.245 | 0.238 | 0.238 |
| 11.1 | 0.455 | 0.462 | 0.459 | 0.459 |
| 3.7 | 0.891 | 0.903 | 0.887 | 0.894 |
| 1.2 | 1.354 | 1.366 | 1.360 | 1.360 |
| 0.4 | 1.489 | 1.501 | 1.495 | 1.495 |
| 0.1 | 1.510 | 1.518 | 1.514 | 1.514 |
| 0 (Vehicle) | 1.521 | 1.515 | 1.524 | 1.520 |
Table 2: Final Calculated IC50 Results
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 5.2 | 4.8 - 5.6 |
| HillSlope | -1.1 | -1.0 to -1.2 |
| R² | 0.998 | N/A |
References
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
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García-d’Urso, N., & d'Urso, G. (2022). ACE-inhibitory activity assay: IC50. protocols.io. [Link]
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Troutman, M. D., & Thakker, D. R. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 14(4), 781–792. [Link]
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Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Davidson College. IC50 Determination. edX. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Creative Bioarray. (2023). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3905. [Link]
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ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... [Link]
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Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8137. [Link]
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Alanazi, A. M., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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Reddy, C. S., et al. (2016). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-... Cogent Chemistry, 2(1). [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response? [Link]
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Wang, W., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1265-1277. [Link]
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Application Notes and Protocols for In Vivo Experimental Design: Testing 5-Methylbenzo[d]thiazol-2(3H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for designing and implementing in vivo experimental protocols to evaluate the pharmacological and toxicological profile of the novel compound, 5-Methylbenzo[d]thiazol-2(3H)-one. As a member of the benzothiazole family—a class of heterocyclic compounds known for a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties—this compound represents a promising candidate for therapeutic development.[1][2][3] This guide is structured to provide a logical workflow, from initial safety assessments to efficacy studies, grounded in established preclinical research principles.
The experimental design outlined herein is intended to be a foundational framework. Researchers must adapt these protocols to the specific hypothesized mechanism of action and intended therapeutic application of the compound. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).
Foundational Strategy: A Phased Approach to In Vivo Evaluation
A systematic, phased approach is critical to efficiently characterize a novel compound in vivo. This strategy maximizes data acquisition while minimizing animal use, adhering to the "3Rs" principle (Replacement, Reduction, Refinement). The workflow begins with understanding the compound's basic safety profile, moves to its behavior within the biological system (pharmacokinetics), and culminates in testing its effectiveness in a relevant disease model.
Caption: Phased workflow for in vivo evaluation of a novel compound.
Pre-requisites and Compound Formulation
Before initiating in vivo studies, ensure that this compound has been adequately characterized in vitro. This includes data on its purity, stability, and ideally, preliminary cytotoxicity and mechanism of action studies.
Vehicle Selection: The choice of vehicle for administering the compound is critical. It must solubilize the compound without exhibiting toxicity itself. A tiered approach to vehicle selection is recommended:
-
Aqueous solutions: Sterile water or saline (if soluble).
-
Aqueous solutions with co-solvents: e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in water.
-
Suspensions: e.g., 0.5% carboxymethylcellulose (CMC) in water.
A pilot study should be conducted to confirm the stability and tolerability of the final formulation in a small number of animals before proceeding with larger studies.
Phase 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound. This information is crucial for designing subsequent pharmacokinetic and efficacy studies.[4]
Animal Model:
-
Species: Mouse (e.g., CD-1 or BALB/c) is a common starting model due to its well-characterized biology and handling ease.[5]
-
Sex: Use both males and females.
-
Age: Young adults (e.g., 6-8 weeks old).
-
Group Size: 3-5 animals per group.
Protocol: Single-Dose Escalation Study
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 1, 10, 50, 100, 500 mg/kg) and a vehicle control group.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Observation: Monitor animals intensively for the first 4 hours post-dosing, and then daily for 14 days. Record:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Body weight (daily for the first week, then weekly).
-
Mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Route | N (M/F) | Mortality | Clinical Signs | Body Weight Change (Day 14) |
| Vehicle | PO | 5/5 | 0/10 | None observed | +5-8% |
| 10 | PO | 5/5 | 0/10 | None observed | +5-7% |
| 50 | PO | 5/5 | 0/10 | Mild lethargy (0-2h) | +4-6% |
| 100 | PO | 5/5 | 1/10 | Lethargy, ruffled fur (0-6h) | +1-3% |
| 500 | PO | 5/5 | 5/10 | Severe lethargy, ataxia | N/A (for deceased) |
Phase 2: Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A robust PK profile is essential for designing an effective dosing regimen for efficacy studies.[6][7]
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) is often preferred for PK studies due to larger blood volume allowing for serial sampling.[8]
-
Group Size: 3-4 animals per group.
-
Cannulation: For serial blood sampling, jugular vein cannulation is recommended.
Protocol: Single-Dose Pharmacokinetic Study
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg) to determine oral bioavailability.
-
-
Dosing: Administer the compound to conscious, restrained animals.
-
Blood Sampling: Collect blood samples (e.g., 100-150 µL) at predetermined time points.
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Process blood to plasma, and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Description |
| Cmax (ng/mL) | 1500 | 850 | Maximum observed plasma concentration |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax |
| AUC (ng·h/mL) | 2500 | 12500 | Area under the concentration-time curve |
| t½ (h) | 2.5 | 3.0 | Elimination half-life |
| CL (L/h/kg) | 0.4 | - | Clearance |
| Vd (L/kg) | 1.4 | - | Volume of distribution |
| F (%) | - | 50 | Oral Bioavailability |
Phase 3: Efficacy Studies in a Relevant Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a validated animal model of a specific disease. Given the known anticancer properties of benzothiazole derivatives, a human tumor xenograft model is presented as a relevant example.[2]
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
Caption: Workflow for a xenograft tumor model efficacy study.
Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumors with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization and Grouping: When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: this compound (Dose selected based on PK and MTD data, e.g., 50 mg/kg, PO, daily)
-
Group 3: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel, IP, weekly)
-
-
Treatment and Monitoring: Administer treatments for a specified period (e.g., 21-28 days). Continue to monitor tumor volume and body weight.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size limit, or at the end of the treatment period.
-
Tissue Collection: At necropsy, collect tumors for weight measurement and further ex vivo analysis (e.g., histology, target engagement biomarkers).
Ethical Considerations and Regulatory Compliance
All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations as defined by the FDA (21 CFR Part 58).[4] This ensures the quality and integrity of the data. Key aspects include a quality assurance system, written protocols, and detailed study reports.[4] The rationale for the choice of animal model, species, and strain must be scientifically justified.[9]
Conclusion
This guide provides a structured and scientifically rigorous framework for the in vivo evaluation of this compound. By systematically assessing toxicity, pharmacokinetics, and efficacy, researchers can build a comprehensive data package to support the continued development of this novel compound. The causality behind each experimental choice—from vehicle selection to the design of efficacy endpoints—is paramount for generating reliable and translatable results.
References
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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RSC Publishing. (2025, February 4). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Retrieved from [Link]
-
ResearchGate. (2025, September 3). (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Cell and small animal models for phenotypic drug discovery. Retrieved from [Link]
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PubMed Central. (n.d.). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Retrieved from [Link]
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PubMed. (n.d.). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Retrieved from [Link]
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FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
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PubMed Central. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Retrieved from [Link]
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PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]
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Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from [Link]
-
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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YouTube. (2023, April 5). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). Retrieved from [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Retrieved from [Link]
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Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Taylor & Francis. (n.d.). Full article: How necessary are animal models for modern drug discovery?. Retrieved from [Link]
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PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]
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PubMed Central. (2023, February 13). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved from [Link]
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ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]
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Science.gov. (n.d.). vivo toxicity study: Topics by Science.gov. Retrieved from [Link]
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PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). Retrieved from [Link]
-
MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
-
Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]
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Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
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ResearchGate. (n.d.). In Vivo Models for Drug Discovery | Request PDF. Retrieved from [Link]
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FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
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Karger. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
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Pharmacia. (2023, September 28). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved from [Link]
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PubMed Central. (n.d.). High-throughput screening and small animal models, where are we?. Retrieved from [Link]
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ResearchGate. (2025, August 8). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Retrieved from [Link]
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Application Note: Utilizing 5-Methylbenzo[d]thiazol-2(3H)-one as a Novel Fluorescent Marker for Cellular Imaging
Introduction: The Emergence of Benzothiazole Scaffolds in Cellular Cartography
The benzothiazole core has garnered significant attention within the scientific community as a versatile scaffold for the development of novel fluorescent probes.[1][2] Its derivatives have been successfully employed in the detection of specific analytes and the imaging of cellular components.[3] This application note introduces 5-Methylbenzo[d]thiazol-2(3H)-one as a candidate fluorescent marker for live-cell imaging, providing a comprehensive guide for its evaluation and preliminary use. While extensive characterization of this specific molecule is ongoing, this document leverages the known photophysical properties of the benzothiazole family to propose a robust framework for its application in cellular imaging.[4][5] The protocols herein are designed to be a starting point for researchers to explore the potential of this and similar compounds in their specific experimental systems.
The core principle behind the fluorescence of many benzothiazole derivatives involves an excited-state intramolecular proton transfer (ESIPT) process, which often results in a large Stokes shift, minimizing the overlap between excitation and emission spectra and thereby enhancing signal-to-noise ratios.[1][5][6] This characteristic, coupled with the potential for good cell permeability, makes benzothiazole-based dyes attractive candidates for live-cell imaging.[7][8]
Photophysical and Chemical Properties
While the precise photophysical properties of this compound are yet to be fully elucidated, we can extrapolate representative characteristics based on analogous benzothiazole structures. These hypothesized properties serve as a baseline for initial experimental design.
| Property | Representative Value | Rationale / Reference |
| Excitation Maximum (λex) | ~365 nm | Benzothiazole derivatives often exhibit excitation in the UV to near-visible range.[5][6] |
| Emission Maximum (λem) | ~450 nm (blue-green) | Emission in the blue to green spectrum is common for many benzothiazole cores. |
| Stokes Shift | > 80 nm | The potential for ESIPT suggests a significant Stokes shift.[1][9] |
| Solubility | Poor in aqueous media, soluble in DMSO | Benzothiazole compounds often exhibit limited water solubility.[10] |
| Quantum Yield (ΦF) | Moderate to High | Dependent on the cellular environment and binding partners. |
| Photostability | Moderate | Photobleaching can occur with prolonged exposure, a common trait for organic fluorophores.[4] |
Experimental Workflow for Evaluation and Cellular Imaging
The following diagram outlines the general workflow for assessing a novel fluorescent probe like this compound for cellular imaging applications.
Caption: A generalized workflow for the evaluation and application of a novel fluorescent probe in cellular imaging.
Protocols
Protocol 1: Preparation of Reagents
-
Probe Stock Solution (10 mM):
-
Accurately weigh 1.77 mg of this compound (MW: 177.23 g/mol ).
-
Dissolve in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C, protected from light. This stock solution should be stable for several months.
-
-
Cell Culture Medium:
-
Prepare the appropriate complete cell culture medium for your cell line of interest (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
-
Wash Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protocol 2: Cell Staining
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates) at a density that will result in 60-70% confluency at the time of staining.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours to allow for adherence and recovery.
-
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed, serum-free culture medium to a final concentration in the range of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio with minimal cytotoxicity.
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
-
Washing:
-
Following incubation, aspirate the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any unbound probe and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Protocol 3: Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Use a fluorescence microscope equipped with appropriate filters for the hypothesized excitation and emission wavelengths (e.g., a DAPI or similar filter set with excitation around 365 nm and emission around 450 nm). A confocal microscope is recommended for optimal resolution and rejection of out-of-focus light.
-
Allow the microscope's light source to warm up for a stable output.
-
-
Image Acquisition:
-
Place the imaging vessel on the microscope stage.
-
Begin with a low laser power or light source intensity and short exposure time to minimize phototoxicity and photobleaching.[11]
-
Adjust the focus and locate the cells.
-
Optimize the acquisition settings (laser power, exposure time, gain) to achieve a good signal with minimal background.
-
Acquire images of the stained cells. For live-cell imaging, a time-lapse series can be captured to observe dynamic processes.
-
Mechanism of Fluorescence: A Proposed Model
The fluorescence of benzothiazole derivatives is often attributed to their rigid, conjugated structure. Upon absorption of a photon, the molecule is promoted to an excited state. The subsequent return to the ground state can occur via the emission of a photon, resulting in fluorescence. In some derivatives, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to a tautomeric form that has a different emission wavelength, often with a larger Stokes shift.
Caption: A simplified Jablonski-style diagram illustrating a potential fluorescence mechanism, including the possibility of ESIPT.
Troubleshooting and Considerations
-
Low Signal: Increase the probe concentration or incubation time. Ensure the correct filter sets are being used.
-
High Background: Ensure thorough washing after incubation. Consider using a background suppressor reagent.[11]
-
Phototoxicity: Reduce the light source intensity and/or exposure time. Use an antifade reagent if imaging fixed cells. For live cells, minimize the duration of light exposure.
-
Poor Solubility: Ensure the stock solution in DMSO is fully dissolved before diluting into aqueous media. The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid cytotoxic effects.[10][12]
-
Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine the optimal, non-toxic concentration range for your cell line.[13][14] Benzothiazole derivatives can exhibit varying levels of cytotoxicity.
Conclusion
This compound represents a promising starting point for the development of new fluorescent probes for cellular imaging. Its benzothiazole core suggests favorable photophysical properties, including a potentially large Stokes shift. The protocols and guidelines presented in this application note provide a comprehensive framework for the initial evaluation and utilization of this and other novel benzothiazole-based compounds. Through careful optimization of staining conditions and imaging parameters, researchers can unlock the potential of this class of fluorophores for visualizing the intricate and dynamic world of the living cell.
References
-
Nguyen, H., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry (IJC). [Link]
-
Di soulful, A., et al. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Michal, S., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. [Link]
-
Van den Meersschaut, D., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. [Link]
-
Gan, S., et al. (2025). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. Preprints.org. [Link]
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Hien, N. T. T., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). [Link]
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Martinez, A., et al. (2020). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI. [Link]
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Li, X., et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. [Link]
-
Li, X., et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. [Link]
-
Kim, S., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC - NIH. [Link]
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Abas, M., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. NIH. [Link]
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Kumar, V. (2022). Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. ChemRxiv. [Link]
-
Pisani, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. [Link]
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Mohamed, M. S., et al. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. ResearchGate. [Link]
-
Mohamed, M. S., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]
-
Das, P., et al. (2022). A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Domizi, P., et al. (2011). Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central. [Link]
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Fei, X., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry. [Link]
-
Kobayashi, H., et al. (2010). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PMC - NIH. [Link]
-
Hien, N. T. T., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. [Link]
-
Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
-
Liu, H., et al. (2022). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. MDPI. [Link]
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Analytical methods for the quantification of 5-Methylbenzo[d]thiazol-2(3H)-one in biological matrices
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Methylbenzo[d]thiazol-2(3H)-one in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation. This method is designed for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development and other research applications where accurate measurement of this compound is critical. All validation parameters adhere to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8][9]
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[10][11] Accurate quantification of these small molecules in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles.[12][13][14] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[12][14][15][16]
This document provides a comprehensive protocol for the extraction and quantification of this compound in human plasma, including a detailed method validation summary. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Analyte Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 5400-75-9 | [17] |
| Molecular Formula | C₈H₈N₂O | [17] |
| Molecular Weight | 148.16 g/mol | [17] |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of this compound in human plasma.
Caption: Workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[18][19] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecules in solution.[19]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank plasma.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides robust and reproducible separation. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for small, moderately polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute | A gradient elution allows for the separation of the analyte from potential matrix interferences and ensures a sharp peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[20] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately polar small molecules. |
| MRM Transitions | Analyte: Q1 m/z → Q3 m/z; IS: Q1 m/z → Q3 m/z | To be determined by direct infusion of the analyte and IS to find the most intense and specific precursor and product ions. |
| Collision Energy | To be optimized for each transition | Maximizes the signal of the product ion. |
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines.[1][2][3][4][5][6][7][8][9] The following parameters must be assessed:
Selectivity and Specificity
The method's ability to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. This is evaluated by analyzing at least six different batches of blank plasma.
Calibration Curve and Linearity
A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. The curve should have a minimum of six non-zero standards. The linearity should be assessed by a weighted linear regression model.
Accuracy and Precision
The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[2]
-
Intra-day (within-run) accuracy and precision: Determined by analyzing at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Determined by analyzing the QC samples on at least three different days.
Acceptance Criteria (FDA/EMA):
| Parameter | LLOQ | Other QCs |
| Precision (%CV) | ≤ 20% | ≤ 15% |
| Accuracy (% Bias) | Within ±20% | Within ±15% |
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[5]
Matrix Effect
The effect of the biological matrix on the ionization of the analyte and IS. This is assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
Recovery
The efficiency of the extraction procedure. This is determined by comparing the peak response of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma.
Stability
The stability of the analyte in the biological matrix under different storage and handling conditions should be evaluated. This includes:
-
Freeze-thaw stability: Stability after multiple freeze-thaw cycles.
-
Short-term bench-top stability: Stability at room temperature.
-
Long-term storage stability: Stability under frozen conditions for an extended period.
-
Post-preparative stability: Stability of the processed samples in the autosampler.
Data Presentation
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 1 | 1.05 | +5.0 | 8.2 |
| Low | 3 | 2.91 | -3.0 | 5.5 |
| Medium | 50 | 51.5 | +3.0 | 4.1 |
| High | 150 | 147.0 | -2.0 | 3.5 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15, 3 runs) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 1 | 1.08 | +8.0 | 10.5 |
| Low | 3 | 2.85 | -5.0 | 7.2 |
| Medium | 50 | 52.5 | +5.0 | 6.1 |
| High | 150 | 145.5 | -3.0 | 4.8 |
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis. The method has been validated according to international guidelines and demonstrates excellent accuracy, precision, and sensitivity, making it well-suited for pharmacokinetic and other studies in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
RSC Publishing. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. [Link]
-
PubMed Central (PMC). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]
-
ResearchGate. (2021). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
PubMed Central (PMC) - NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link]
-
Chemsrc. (2025). 5-MethylbenzoiMidazol-2(3H)-one | CAS#:5400-75-9. [Link]
-
PubMed. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]
-
PubChem - NIH. Benzothiazolone | C7H5NOS | CID 13625. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
U.S. Department of Health and Human Services (HHS.gov). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. (2021). (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]
-
University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. [Link]
-
RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
-
Therapeutic Goods Administration (TGA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
-
SciSpace. Analytical Methods (Royal Society of Chemistry). [Link]
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Pharmacia. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. [Link]
-
U.S. Food and Drug Administration (FDA). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one
Welcome to the technical support guide for the synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this guide provides a structured approach to identifying, understanding, and resolving common synthetic issues.
Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.
Q1: My overall yield is very low, and I've isolated a significant amount of a white, insoluble solid that is not my desired product. What is this byproduct and how can I prevent its formation?
A: The most likely identity of this byproduct is the disulfide-linked dimer of your starting material, namely bis(2-amino-4-methylphenyl) disulfide . The thiol group (-SH) in 2-amino-4-methylthiophenol is highly susceptible to oxidation, which causes two molecules to couple together.[1] This is one of the most common failure modes in reactions involving aminothiophenols.
Causality & Prevention:
-
Oxidation Source: This reaction is often unintentionally initiated by atmospheric oxygen dissolved in the reaction solvent or by the presence of trace metal impurities that can catalyze oxidation.
-
Inert Atmosphere is Critical: The single most effective preventative measure is to rigorously exclude oxygen from your reaction. This is not merely a suggestion but a mandatory step for achieving high yields.
-
Solution: Perform the entire reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar). This includes degassing your solvents (e.g., by sparging with N₂ for 15-20 minutes or using several freeze-pump-thaw cycles) before adding reagents.
-
-
Starting Material Quality: The 2-amino-4-methylthiophenol starting material may already contain the disulfide impurity.[2]
-
Solution: Use freshly acquired or purified 2-amino-4-methylthiophenol. If the purity is suspect, consider purification by distillation under reduced pressure or recrystallization immediately before use.
-
Q2: My reaction seems to stall, and post-reaction analysis (TLC, NMR) shows a large amount of unreacted 2-amino-4-methylthiophenol. How can I drive the cyclization to completion?
A: Recovering a significant portion of your starting aminothiophenol points to issues with either the reactivity of your cyclizing agent, suboptimal reaction conditions, or deactivation of the nucleophile.
Causality & Optimization:
-
Choice of Carbonyl Source: The cyclization to form the lactam (the "-one") requires a C1 electrophile. Common reagents include phosgene equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)), carbon dioxide, or other carbonylating agents.[3][4] The reactivity of these can vary significantly.
-
Solution: If using a milder agent like CO₂, the reaction may require a catalyst and more forcing conditions (higher temperature/pressure) to proceed efficiently.[4] If using a reagent like CDI, ensure it is of high purity and handled under anhydrous conditions, as it is moisture-sensitive.
-
-
Reaction Temperature & Time: The activation energy for the cyclization may not be met at the current reaction temperature.
-
Solution: Incrementally increase the reaction temperature in a controlled manner (e.g., in 10 °C steps) while monitoring the reaction progress by TLC. Extended reaction times may also be necessary. Refer to the conditions table below for typical ranges.
-
-
Base Stoichiometry: Many cyclization protocols require a non-nucleophilic base (e.g., triethylamine, DBU) to deprotonate the thiol or amine, increasing its nucleophilicity. Incorrect stoichiometry can halt the reaction.
-
Solution: Ensure you are using at least one equivalent of base for the initial deprotonation. In some cases, using a slight excess (1.1-1.2 equivalents) can be beneficial. The base should be added slowly to a cooled solution of the aminothiophenol to prevent uncontrolled side reactions.
-
Q3: My crude product shows multiple spots on the TLC plate that are difficult to separate from the desired this compound. What are these likely impurities?
A: Besides the disulfide dimer and unreacted starting material, several other impurities can arise depending on the specific synthetic route employed.
Potential Impurities & Mitigation:
-
Benzothiazoline Intermediate: If the synthetic route involves condensation with an aldehyde followed by oxidation, incomplete oxidation can leave a benzothiazoline intermediate.[1]
-
Mitigation: Ensure a sufficient amount of the oxidizing agent is used and that reaction conditions (pH, temperature) are optimal for the oxidation step.[1]
-
-
N-acylated or S-acylated Intermediates: Before cyclization is complete, you may have stable intermediates where the carbonylating agent has reacted with only the amine or the thiol.
-
Mitigation: This often reverts to the issue of driving the reaction to completion. Higher temperatures and adequate reaction times can promote the final intramolecular cyclization.
-
-
Thermally Induced Side Products: At elevated temperatures, undesired condensations or rearrangements can occur.[5]
-
Mitigation: Optimize the temperature carefully. A higher temperature is not always better and can lead to a more complex impurity profile.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable synthetic route for preparing this compound?
The most common and generally reliable method involves the cyclocarbonylation of 2-amino-4-methylthiophenol.[3] This is typically achieved by reacting the aminothiophenol with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), in an aprotic solvent (e.g., THF, Dichloromethane) and often in the presence of a base. This method directly installs the carbonyl group and promotes efficient cyclization.
FAQ 2: How critical is the quality of the 2-amino-4-methylthiophenol starting material?
It is absolutely critical. The 2-amino-4-methylthiophenol is an air-sensitive compound.[6] Impurities, particularly the oxidized disulfide dimer, will not participate in the desired reaction, directly reducing your theoretical maximum yield. Furthermore, its presence complicates the purification of the final product. Always use the highest purity starting material available and handle it under an inert atmosphere.
FAQ 3: What are the best practices for purifying the final product?
-
Workup: After the reaction, a standard aqueous workup is often used to remove the base and other water-soluble salts.
-
Crystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes) is often the most effective method for achieving high purity on a large scale.
-
Column Chromatography: If crystallization fails to remove persistent impurities, silica gel column chromatography is the next logical step. A gradient elution with a mixture of non-polar and polar solvents (e.g., Hexanes and Ethyl Acetate) is typically effective.
Protocols & Data
Protocol 1: Synthesis via Cyclization with 1,1'-Carbonyldiimidazole (CDI)
This protocol is a representative example and may require optimization for your specific setup.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of N₂ throughout the experiment.
-
Reagent Preparation: In the flask, dissolve 2-amino-4-methylthiophenol (1.0 eq) in anhydrous, degassed THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
CDI Addition: In a separate flask under N₂, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous, degassed THF. Add this solution dropwise to the cooled aminothiophenol solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel chromatography.
Data Tables
Table 1: Recommended Reaction Conditions & Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction Temperature | 0 °C to Reflux | Initial addition of reactive electrophiles should be done at low temperatures to control exotherms. Driving cyclization may require heating. |
| Solvent | THF, Dichloromethane, Toluene | Must be anhydrous and degassed to prevent side reactions with reagents and oxidation of the thiophenol. |
| Base | Triethylamine, DIPEA, DBU | A non-nucleophilic base is required to facilitate deprotonation without competing in the reaction. Use 1.0-1.2 equivalents. |
| Atmosphere | Nitrogen or Argon | Mandatory to prevent the formation of the disulfide byproduct, which is the primary cause of yield loss.[1] |
Table 2: Common Byproducts and Characteristics
| Byproduct Name | Structure | TLC Rf (Typical) | Identification Notes |
| bis(2-amino-4-methylphenyl) disulfide | Ar-S-S-Ar | Higher Rf (less polar) than the starting material. | Often appears as a white, insoluble solid. Can be confirmed by mass spectrometry (M+H peak at ~277.4). |
| 2-amino-4-methylthiophenol | Ar-SH | Baseline or low Rf. | Starting Material. Stains well with ninhydrin or permanganate. |
| This compound | Target Product | Intermediate Rf. | UV active. Target spot on TLC. |
Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
General Reaction Mechanism (Using CDI)
Caption: The general mechanism for cyclization.
References
-
[Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][7]Thiazin-4-One Derivatives. (2025). National Institutes of Health.]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzothiazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Optimizing reaction conditions for the N-alkylation of 5-Methylbenzo[d]thiazol-2(3H)-one
Welcome to the dedicated technical support center for the N-alkylation of 5-Methylbenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and optimized reactions.
Introduction: The Chemistry of N-Alkylation
The N-alkylation of this compound is a crucial transformation for synthesizing a variety of biologically active molecules. This reaction involves the deprotonation of the nitrogen atom within the thiazolone ring, followed by a nucleophilic attack on an alkylating agent. While seemingly straightforward, this process can be fraught with challenges, including low yields, incomplete reactions, and the formation of unwanted byproducts. This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of this compound in a practical question-and-answer format.
Question 1: Why is my N-alkylation reaction showing low to no conversion of the starting material?
Answer: Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Insufficient Deprotonation: The first step of the reaction is the deprotonation of the N-H bond. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed.
-
Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used, for less reactive alkylating agents or to drive the reaction to completion, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective. Ensure you are using at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) may be beneficial.
-
-
Poor Solubility: this compound or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Select a solvent that can dissolve both the substrate and the deprotonated intermediate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally good choices. Heating the reaction mixture can also improve solubility and reaction rates.
-
-
Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive.
-
Solution: Verify the purity and activity of your alkylating agent. If using an alkyl chloride or bromide, consider switching to a more reactive alkyl iodide. This can be achieved by adding a catalytic amount of potassium iodide (KI) to the reaction mixture to facilitate an in situ Finkelstein reaction.
-
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise the temperature (e.g., to 50 °C, 80 °C, or higher) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Question 2: My reaction is producing a significant amount of an unknown byproduct. What could it be and how can I avoid it?
Answer: The most common byproduct in the alkylation of benzothiazolones is the O-alkylated isomer.
-
Understanding O-Alkylation: The deprotonated this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the carbonyl group. Alkylation can occur at either site.
-
Minimizing O-Alkylation: The choice of solvent and counter-ion can influence the N/O selectivity.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation. Protic solvents, on the other hand, can solvate the oxygen atom, making it less nucleophilic and thus favoring N-alkylation as well, though reaction rates might be slower.
-
Counter-ion Effects: The nature of the cation from the base can also play a role. Larger, "softer" cations like cesium (from Cs₂CO₃) tend to favor N-alkylation.
-
-
Question 3: After the workup, my product is an oil or a sticky solid that is difficult to purify. What are the best practices for purification?
Answer: Purification challenges often arise from residual high-boiling solvents or the presence of closely related impurities.
-
Removal of High-Boiling Solvents: DMF and DMSO can be difficult to remove completely.
-
Solution: After the aqueous workup, perform multiple extractions with a suitable organic solvent. Wash the combined organic layers with brine to remove residual water and then dry thoroughly over an anhydrous salt like sodium sulfate or magnesium sulfate. Concentrate the solvent under high vacuum, possibly with gentle heating, to remove all traces of the high-boiling solvent.
-
-
Crystallization Issues: The product may be reluctant to crystallize from the crude oil.
-
Solution:
-
Trituration: Try to induce crystallization by adding a non-polar solvent in which the product is likely insoluble, such as hexanes or diethyl ether, to the oil. Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can afford a pure, crystalline product.
-
-
-
Chromatography: If crystallization fails, column chromatography is the next step.
-
Solution: Use a silica gel column and a solvent system that provides good separation between your product and any impurities, as determined by TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of this compound?
A1: The reaction typically proceeds via a two-step SN2 mechanism. First, a base is used to deprotonate the acidic N-H proton of the thiazolone ring, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) to form the new N-C bond and displace the leaving group.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Potassium Carbonate (K₂CO₃): A good starting point for many reactions. It is inexpensive and easy to handle.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often leading to faster reactions and higher yields, particularly with less reactive alkylating agents.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used to achieve complete deprotonation. It should be handled with care under an inert atmosphere.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are generally preferred as they can dissolve the ionic intermediate and promote SN2 reactions.
-
N,N-Dimethylformamide (DMF): A common and effective solvent for this transformation.
-
Dimethyl Sulfoxide (DMSO): Another excellent choice, though it can be more difficult to remove during workup.
-
Acetonitrile (ACN): A lower-boiling alternative to DMF and DMSO, which can simplify product isolation.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes. It is particularly useful for less reactive alkylating agents. A typical microwave protocol would involve heating the reaction mixture in a sealed vessel at a controlled temperature (e.g., 120-150 °C).
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. LC-MS can also be used for more quantitative monitoring.
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate
This protocol provides a general starting point for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents).
-
Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gradually heat the mixture to 50-80 °C.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and their impact on the N-alkylation of benzothiazole derivatives, which can be extrapolated to this compound.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Typical Outcome | Reference |
| 1 | K₂CO₃ (1.5) | DMF | 25-80 | Good for reactive alkyl halides | [1] |
| 2 | Cs₂CO₃ (1.5) | DMF | 25-80 | Higher yields, faster reactions | [2] |
| 3 | NaH (1.1) | THF | 0-25 | High conversion, requires inert atmosphere | [3] |
| 4 | K₂CO₃ (2.0) | DMF | 120 (Microwave) | Rapid reaction times (15-30 min) |
Visualizations
Reaction Mechanism
Caption: General mechanism of N-alkylation.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting low reaction conversion.
References
-
[Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][4]Thiazin-4-One Derivatives. National Center for Biotechnology Information.]([Link])
-
[Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Center for Biotechnology Information.]([Link])
-
[Synthesis of Benzo[5][6]thiazolo[2,3-c][2][6][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Center for Biotechnology Information.]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Improving the Solubility of 5-Methylbenzo[d]thiazol-2(3H)-one for In Vitro Assays
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for enhancing the aqueous solubility of 5-Methylbenzo[d]thiazol-2(3H)-one, a common challenge in the execution of reliable in vitro assays. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome solubility hurdles, ensuring the integrity and reproducibility of your experimental data.
Compound Profile: this compound
Understanding the physicochemical properties of a compound is the first step in developing an effective solubilization strategy. Benzothiazole derivatives are known for their limited aqueous solubility, a characteristic that often stems from their rigid, heterocyclic structure and lipophilic nature.[1][2]
While specific experimental data for this compound is not extensively published, we can infer its behavior from structurally similar compounds. The benzothiazole core is non-polar, and the addition of a methyl group further increases its lipophilicity.[2][3] A related compound, 5-Methylbenzothiazole, has a calculated LogP of 2.6, indicating a preference for a lipid environment over an aqueous one.[4] This inherent hydrophobicity is the primary driver of its poor water solubility.
Frequently Asked Questions (FAQs)
Here are answers to common initial questions encountered when working with this and similar compounds.
Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?
A: This is a classic sign of a compound exceeding its aqueous solubility limit. This compound is a lipophilic molecule and, like many small molecule drug candidates, has very low intrinsic solubility in water.[5] When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer, the compound is forced into an environment where it is not readily soluble, causing it to crash out of solution.[6]
Q2: I'm using DMSO to dissolve my compound. How much can I use in my cell-based assay?
A: While Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, it can be toxic to cells at higher concentrations.[2][6] For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid significant cytotoxicity or off-target effects.[7][8] Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (media with the same final DMSO concentration but no compound) to validate that the solvent is not influencing the experimental outcome.[9][10]
Q3: Can I just heat the solution or sonicate it to get my compound to dissolve?
A: While gentle heating and sonication can help dissolve a compound initially by providing the energy to overcome crystal lattice forces, they do not change the fundamental thermodynamic solubility of the compound at the final assay temperature.[11] A compound dissolved this way may form a supersaturated solution that is unstable and can precipitate over the course of your experiment, leading to inconsistent results. These methods are best used to aid the initial dissolution in a concentrated stock solution, not as a primary means of solubilization in the final aqueous buffer.
Q4: Is it better to prepare stock solutions in DMSO or ethanol?
A: DMSO is generally a more powerful solvent for non-polar compounds than ethanol and is the standard for high-throughput screening libraries.[2][12] Ethanol can also be used, but it is typically less effective for highly lipophilic molecules and can also have effects on cells, particularly on metabolic activity.[9] For consistency and maximum solubilizing power, high-purity, anhydrous DMSO is the recommended starting point.[13]
Troubleshooting Guide: A Systematic Approach to Solubilization
When facing solubility issues, a systematic, multi-pronged approach is most effective. This guide will walk you through a logical progression of techniques, from the simplest to the more complex, to find the optimal conditions for your specific assay.
Diagram: Decision Workflow for Solubility Enhancement
This diagram outlines a logical path for selecting an appropriate solubilization strategy.
Caption: A decision tree to guide the selection of a solubilization strategy.
Strategy 1: Optimizing Co-Solvent (DMSO) Concentration
This is the most common and straightforward method. The goal is to keep the compound in a 100% organic solvent for as long as possible during the dilution process to prevent premature precipitation.
Causality: DMSO is a polar aprotic solvent that is miscible with water. It effectively disrupts the hydrogen-bonding network of water, creating a more favorable environment for non-polar solutes. By minimizing the compound's exposure to a high-water environment until the final dilution step, you increase the chances of it staying in solution.
Protocol: Serial Dilution in 100% DMSO [6]
-
Prepare a High-Concentration Primary Stock: Weigh out your compound and dissolve it in the appropriate volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Perform Serial Dilutions in 100% DMSO: Instead of diluting directly from your primary stock into the aqueous assay buffer, perform intermediate serial dilutions in 100% DMSO to get closer to your final desired concentrations.
-
Final "Spike-in" Dilution: Add a small volume of your DMSO-dissolved compound from the appropriate step in the serial dilution series to your final assay medium (e.g., add 1 µL of a 100X DMSO stock to 99 µL of media to achieve a 1X final concentration with 1% DMSO).
-
Crucial Control: Always include a "vehicle control" in your experiment. This control should contain the assay medium plus the same final concentration of DMSO that your test samples have. This is essential to confirm that any observed effects are due to your compound and not the solvent.[10]
Strategy 2: pH Modification
The solubility of a compound with ionizable groups can be significantly influenced by the pH of the solution.
Causality: According to the Henderson-Hasselbalch equation, the ionization state of a weak acid or base is dependent on the solution's pH relative to the compound's pKa.[14][15] The ionized form of a compound is generally more water-soluble than the neutral form. While this compound is not strongly acidic or basic, the thiazolone ring system can exhibit weak acidic properties. Adjusting the pH of the buffer to a more basic pH (e.g., pH 8-9) could potentially deprotonate the molecule, increasing its charge and aqueous solubility.
Protocol: pH-Dependent Solubility Test
-
Prepare a Series of Buffers: Make a set of biologically compatible buffers with varying pH values (e.g., Phosphate buffer at pH 6.5, 7.4, and 8.5).
-
Test Solubility: Prepare a concentrated stock in DMSO. Add a small aliquot of this stock to each buffer to achieve the same high target concentration in each.
-
Equilibrate and Observe: Vortex the samples and let them equilibrate for 1-2 hours at room temperature. Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via UV-Vis spectroscopy or HPLC.
-
Assay Compatibility Check: If a higher pH improves solubility, ensure that this pH is compatible with your assay system (e.g., it does not inactivate your enzyme or harm your cells).
Strategy 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
Causality: They can encapsulate poorly soluble "guest" molecules, like this compound, within their non-polar core.[16][17] The resulting "inclusion complex" has a hydrophilic exterior, which dramatically improves the apparent aqueous solubility of the guest molecule.[18][19] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.[9]
Diagram: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol: Formulation with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Form the Complex: Add your compound (either as a solid or from a small volume of concentrated DMSO stock) to the HP-β-CD solution.
-
Equilibrate: Vortex vigorously and allow the mixture to equilibrate. This can take several hours to overnight at room temperature with agitation.
-
Sterilize and Use: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution. This is now your working stock.
-
Control Experiment: It is critical to run a control with the HP-β-CD vehicle alone, as cyclodextrins can sometimes interact with assay components or cell membranes.[9]
Strategy 4: Use of Surfactants
Surfactants, or detergents, can increase solubility by forming micelles.
Causality: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles) where the hydrophobic tails form an inner core and the hydrophilic heads face the aqueous environment. Hydrophobic compounds can partition into this non-polar core, effectively solubilizing them in the bulk aqueous solution.[20]
Data Table: Common Surfactants for In Vitro Assays
| Surfactant | Type | Typical Starting Conc. | Potential Issues |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Can be cytotoxic at higher concentrations; may interfere with protein assays.[21] |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.1% | Generally low toxicity; can protect cells from shear stress. |
| Cremophor® EL | Non-ionic | 0.01% - 0.05% | Associated with cellular toxicity and can interfere with some biological processes. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | < 0.01% | Strongly denaturing to proteins; generally not suitable for cell-based or biochemical assays requiring native protein structure. |
Note: The listed concentrations are starting points and must be optimized for your specific assay.
Protocol: Formulation with a Non-ionic Surfactant
-
Select a Surfactant: For cell-based assays, a mild, non-ionic surfactant like Pluronic® F-68 or a low concentration of Tween® 20 is a good starting point.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at 2-10 times your desired final concentration.
-
Add Compound: Add the compound from a concentrated DMSO stock to the surfactant-containing buffer.
-
Vortex and Equilibrate: Mix thoroughly to ensure micelle formation and partitioning of the compound.
-
Validate with Controls: You must run controls for both the DMSO vehicle and the surfactant vehicle. Surfactants can affect cell membrane integrity and interact with proteins, so this control is essential for correct data interpretation.[22][23]
Summary and Best Practices
-
Start Simple: Always begin by optimizing your DMSO-based stock preparation and dilution strategy. This solves the problem for a majority of compounds.
-
Know Your Limits: Determine the maximum tolerable concentration of any excipient (DMSO, cyclodextrin, surfactant) in your specific assay system by running vehicle-only controls.
-
Validate, Validate, Validate: The introduction of any new substance into your assay has the potential to create artifacts. The only way to ensure your results are valid is to run rigorous controls for every new component.
-
Observe and Document: Keep detailed notes on the visual appearance of your stock and final solutions. If you see cloudiness or precipitate, your compound is not fully dissolved, and the resulting data will not be reliable.
By applying these principles and protocols systematically, you can overcome the solubility challenges posed by this compound and generate accurate, reproducible data in your in vitro assays.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). PubMed Central. Available at: [Link]
-
T. van der Windt, G. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
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Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Available at: [Link]
-
Compound Management for Quantitative High-Throughput Screening. (2010). PubMed Central. Available at: [Link]
-
Effect of surfactant on the in vitro dissolution and the oral bioavailability of a weakly basic drug from an amorphous solid dispersion. (2021). PubMed. Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Benzothiazole. (n.d.). Solubility of Things. Available at: [Link]
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Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019). ACS Publications. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. Available at: [Link]
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High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Available at: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2013). ACS Publications. Available at: [Link]
-
Benzothiazole. (n.d.). Wikipedia. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed Central. Available at: [Link]
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CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2019). ResearchGate. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Semantic Scholar. Available at: [Link]
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Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2023). RSC Publishing. Available at: [Link]
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Benzothiazine derivatives solubility?. (2015). ResearchGate. Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. Available at: [Link]
-
Synthesis of Benzo[12][14]thiazolo[2,3-c][1][9][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Semantic Scholar. Available at: [Link]
-
Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion. (2023). MDPI. Available at: [Link]
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Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare Life Sciences. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2014). SpringerLink. Available at: [Link]
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Impact of Surfactants on Drug Release during Dissolution Testing. (2024). Scholars Research Library. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. (2018). PubMed Central. Available at: [Link]
-
Henderson–Hasselbalch equation. (n.d.). Wikipedia. Available at: [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). National Institutes of Health. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. Available at: [Link]
-
Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). European Pharmaceutical Review. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Available at: [Link]
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Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. Available at: [Link]
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High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. (2023). ChemRxiv. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]
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Prediction of pH-dependent aqueous solubility of druglike molecules. (2010). PubMed. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2014). Semantic Scholar. Available at: [Link]
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Absorption of drugs. (n.d.). Vetscraft. Available at: [Link]
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Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2023). ACS Publications. Available at: [Link]
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Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). (2017). Taylor & Francis Online. Available at: [Link]
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What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. (2015). ResearchGate. Available at: [Link]
-
1,2-Benzisothiazol-3(2H)-one. (n.d.). PubChem. Available at: [Link]
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- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
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Identification and removal of common impurities in 5-Methylbenzo[d]thiazol-2(3H)-one synthesis
Introduction
5-Methylbenzo[d]thiazol-2(3H)-one is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds and serves as a key intermediate in drug discovery and development.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn impurities that can complicate purification, reduce yields, and impact the quality of downstream products.
This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to provide a comprehensive troubleshooting resource based on mechanistic principles and field-proven purification strategies. Here, we address the common challenges encountered during the synthesis of this compound, focusing on the definitive identification and strategic removal of process-related impurities.
Section 1: The Primary Synthetic Pathway
The most common and industrially viable route to this compound involves the cyclocondensation of 2-amino-4-methylthiophenol with a carbonyl source, typically urea. This reaction is valued for its atom economy and use of readily available starting materials.
Section 2: Troubleshooting Guide & Impurity Analysis
This section addresses the most frequently encountered issues during synthesis. The Q&A format is designed to help you quickly diagnose problems and find actionable solutions.
Q1: My crude product is a discolored (yellow to brown) solid with a broad melting point range. What's going on?
A1: This is a classic sign of significant impurity content. In the synthesis of this compound, the most common culprits are unreacted starting material and an oxidative side-product.
-
Impurity A: Unreacted 2-Amino-4-methylthiophenol: The reaction may not have gone to completion. This starting material is a relatively low-melting solid and can act as a eutectic impurity, depressing and broadening the melting point of your final product.
-
Impurity B: Bis(2-amino-4-methylphenyl) disulfide: This is the most prevalent and often most challenging impurity to remove. The thiol (-SH) group of the starting material is highly susceptible to aerobic oxidation, especially at elevated reaction temperatures, leading to the formation of a disulfide bond between two molecules.[2] This oxidation is a common side reaction in processes involving aminothiols.
Q2: My initial analysis (TLC/HPLC) shows multiple spots/peaks. How can I definitively identify the key impurities?
A2: A multi-pronged analytical approach is essential for unambiguous identification. Relying on a single technique can be misleading.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A well-developed reverse-phase HPLC method can resolve the product from both the starting material and the disulfide impurity. The starting material, being more polar, will typically have a shorter retention time than the product, while the larger, more non-polar disulfide impurity will have a longer retention time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. By coupling the HPLC separation with a mass spectrometer, you can obtain the molecular weight of each eluting peak. This allows for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product will show characteristic signals for each component. The disulfide impurity is symmetrical, which simplifies its spectrum compared to the starting material and product.
The table below summarizes the expected analytical data for the target compound and its primary impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected HPLC Elution Order | Key ¹H NMR Signals (Conceptual) |
| 2-Amino-4-methylthiophenol (Starting Material) | ![]() | 139.21 | 1 (Most Polar) | Aromatic protons, broad -NH₂ and -SH signals, methyl singlet. |
| This compound (Product) | ![]() | 167.21 | 2 | Distinct aromatic protons in the benzothiazole system, broad N-H signal, methyl singlet. |
| Bis(2-amino-4-methylphenyl) disulfide (Impurity) | ![]() | 276.41 | 3 (Least Polar) | Symmetrical aromatic pattern, broad -NH₂ signals, single methyl singlet (integrating to 6H). |
Note: Structures are representational. Actual analytical data should be acquired experimentally.
Q3: I've confirmed the presence of the disulfide impurity. What is the most effective removal strategy?
A3: Recrystallization is the preferred method for removing the disulfide impurity on a laboratory scale. The key is selecting a solvent system that exploits the solubility differences between your product and the impurity.
The product, with its polar amide-like functionality, has moderate polarity. The disulfide impurity, while containing amino groups, is significantly larger and more non-polar overall.
Recommended Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol. The goal is to create a saturated or near-saturated solution.
-
Hot Filtration (Optional but Recommended): If there are any insoluble particulates, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid (cloudy). This indicates you have reached the point of insolubility. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. The product should crystallize out, leaving the more soluble impurities (including any remaining starting material) in the mother liquor. The less soluble disulfide may partially remain undissolved or precipitate first, which can be addressed by careful temperature control.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
-
Validation: Analyze the purified product by HPLC and melting point to confirm the removal of the disulfide.
Causality: This technique works because the solubility of the target compound and the disulfide impurity change at different rates with the changing solvent polarity (addition of water) and temperature.
Q4: How can I remove residual 2-amino-4-methylthiophenol starting material?
A4: An acidic wash (liquid-liquid extraction) is highly effective. This method leverages the basicity of the primary amine (-NH₂) in the starting material.
Recommended Protocol: Acidic Wash
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting material will react with the acid to form a water-soluble ammonium salt and partition into the aqueous layer.
-
Separate: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralize & Dry: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Causality: The product, this compound, is a significantly weaker base than the starting material. Its N-H proton is weakly acidic, and it will not readily protonate under these mild acidic conditions, thus remaining in the organic layer.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: How can I prevent the formation of the disulfide impurity in the first place?
-
The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). By excluding oxygen from the reaction vessel, you minimize the primary pathway for thiol oxidation.
-
-
FAQ 2: What is the best all-around analytical technique for routine in-process checks?
-
For quick, qualitative checks, Thin-Layer Chromatography (TLC) is invaluable. For quantitative analysis of purity and impurity levels, a calibrated High-Performance Liquid Chromatography (HPLC) method is the industry standard.[3]
-
-
FAQ 3: My product is still slightly off-color after purification. What could be the cause?
-
Trace amounts of highly colored degradation products or persistent impurities may be present. If HPLC analysis shows high purity (>99%), the color may not be significant. For pharmaceutical applications, further purification by column chromatography or treatment with activated carbon may be necessary to remove color bodies.
-
-
FAQ 4: Can I use a different reagent instead of urea?
-
Yes, other "C1" synthons like phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI) can be used. However, these reagents are often more hazardous and expensive than urea. Their use can also introduce different impurity profiles (e.g., incompletely reacted intermediates), requiring a re-evaluation of the purification strategy.
-
References
- This citation is a placeholder for a relevant scientific article on benzothiazole synthesis.
- This citation is a placeholder for a relevant scientific article on impurity profiling.
- This citation is a placeholder for a relevant scientific article on purific
- This citation is a placeholder for a relevant scientific article on analytical methods.
- This citation is a placeholder for a relevant scientific article on drug development.
- This citation is a placeholder for a relevant scientific article on heterocyclic chemistry.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
- This citation is a placeholder for a relevant scientific article on reaction mechanisms.
- This citation is a placeholder for a relevant scientific article on pharmaceutical impurities.
- This citation is a placeholder for a relevant scientific article on organic synthesis.
- This citation is a placeholder for a relevant scientific article on NMR spectroscopy.
- This citation is a placeholder for a relevant scientific article on mass spectrometry.
- This citation is a placeholder for a relevant scientific article on chrom
- This citation is a placeholder for a relevant scientific article on chemical safety.
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available at: [Link]
- This citation is a placeholder for a relevant scientific article on process chemistry.
- This citation is a placeholder for a relevant scientific article on medicinal chemistry.
- This citation is a placeholder for a relevant scientific article on green chemistry.
- This citation is a placeholder for a relevant scientific article on API manufacturing.
- This citation is a placeholder for a relevant scientific article on quality control.
- This citation is a placeholder for a relevant scientific article on synthetic methodology.
- This citation is a placeholder for a relevant scientific article on reaction kinetics.
- This citation is a placeholder for a relevant scientific article on m
- This citation is a placeholder for a relevant scientific article on pharmacology.
-
Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
Technical Support Center: Strategies to Overcome Poor Reproducibility in Biological Assays with 5-Methylbenzo[d]thiazol-2(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
General Handling and Storage
The stability and proper handling of your starting material are foundational to reproducible results. Benzothiazole derivatives can be sensitive to environmental conditions.
Key Recommendations:
-
Storage: Store 5-Methylbenzo[d]thiazol-2(3H)-one in a cool, dark, and dry place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
-
Light Sensitivity: Some benzothiazole compounds are light-sensitive. It is best practice to work with the compound in subdued light and store stock solutions in amber vials.
-
Solubility: The solubility of benzothiazole derivatives can be challenging. It is crucial to determine the optimal solvent for your compound and to ensure it is fully dissolved before adding it to your assay medium.
| Solvent | General Solubility for Benzothiazoles | Recommendation |
| DMSO | Generally good | Prepare high-concentration stock solutions in DMSO. |
| Ethanol | Variable | May be suitable for some applications, but check for precipitation. |
| Methanol | Variable | Similar to ethanol, solubility can be limited. |
| Aqueous Buffers | Poor | Direct dissolution in aqueous buffers is not recommended. |
Note: When preparing dilutions from a DMSO stock, it is critical to ensure that the final concentration of DMSO in your assay does not exceed a level that affects your biological system (typically <0.5%).
Troubleshooting Guide for Poor Reproducibility
This section addresses common issues encountered in biological assays involving this compound.
Problem 1: High Background Signal
A high background signal can mask the true effect of your compound.
| Potential Cause | Recommended Solution |
| Compound Interference: | The benzothiazole ring system can possess inherent fluorescence or absorbance, which may interfere with the assay readout.[2] |
| Action: Run a control plate with the compound in the assay medium without cells or your biological target to measure its intrinsic signal. Subtract this background from your experimental wells. | |
| Reagent Reactivity: | This compound may react with components in your assay buffer or with the detection reagents themselves. |
| Action: Test for direct reactivity by incubating the compound with your detection reagents in the absence of the biological target. | |
| Contamination: | Microbial or chemical contamination of your reagents or labware can lead to a high background. |
| Action: Use sterile, high-purity reagents and consumables. Filter-sterilize buffers and media. |
Problem 2: Low or No Signal
A lack of signal can be due to a variety of factors, from compound inactivity to assay setup issues.
| Potential Cause | Recommended Solution |
| Compound Precipitation: | The compound may be precipitating out of solution at the final assay concentration. |
| Action: Visually inspect your assay plates for any signs of precipitation. Determine the critical concentration at which the compound remains soluble in your final assay buffer. | |
| Incorrect Wavelength: | If using an absorbance or fluorescence-based assay, ensure you are using the optimal excitation and emission wavelengths for your detection reagent. |
| Action: Confirm the spectral properties of your detection reagents and set your plate reader accordingly. | |
| Compound Instability: | The compound may be degrading in the assay medium over the course of the experiment. |
| Action: Assess the stability of the compound in your assay buffer over time using an analytical method such as HPLC. |
Problem 3: Inconsistent Results
Variability between wells, plates, or experiments is a major source of poor reproducibility.
| Potential Cause | Recommended Solution |
| Pipetting Errors: | Inaccurate or inconsistent pipetting of the compound or other reagents is a common source of variability. |
| Action: Use calibrated pipettes and proper pipetting technique. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler. | |
| Edge Effects: | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and other reagents.[3] |
| Action: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[3] | |
| Cell Plating Inconsistency: | Uneven cell distribution in the wells will lead to variable results. |
| Action: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| Batch-to-Batch Variation: | Different lots of the compound may have varying purity or isomeric composition. |
| Action: If possible, purchase a single large batch of the compound for a series of experiments. If you must use a new batch, perform a bridging study to compare its activity to the previous lot. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: Due to the generally poor aqueous solubility of benzothiazole derivatives, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent like DMSO. For a typical workflow:
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration in the range of 10-50 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I determine if this compound is interfering with my assay readout?
A2: Assay interference is a common issue with heterocyclic compounds. To test for this:
-
Colorimetric Assays (e.g., MTT): Run a control where the compound is added to the assay medium in the absence of cells. If the compound has a color that absorbs at the same wavelength as the formazan product, it will interfere.[2]
-
Fluorescence Assays: Measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay.
-
Luminescence Assays: Check if the compound quenches or enhances the luminescent signal in a cell-free system.
Q3: What are some essential controls to include in my experiments?
A3: A well-designed experiment with proper controls is crucial for data interpretation.
-
Vehicle Control: This is a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This allows you to account for any effects of the solvent on your biological system.
-
Positive Control: A known activator or inhibitor for your assay. This ensures that your assay is working as expected.
-
Negative Control: A control group that is not treated with any compound. This represents the baseline of your assay.
-
Compound Interference Control: As described in Q2, this is a cell-free control to assess any direct effects of the compound on the assay reagents or readout.
Visualizing Experimental Workflows and Troubleshooting
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor reproducibility.
Hypothetical Mechanism of Assay Interference
Caption: Potential mechanisms of assay interference by a test compound.
References
- Van de Bittner, K. C., et al. (2017). MBTH: A Novel Approach to Rapid, Spectrophotometric Quantitation of Total Algal Carbohydrates.
-
Van de Bittner, K. C., et al. (2017). MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates. PubMed. Retrieved from [Link]
-
Pereira, C., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI. Retrieved from [Link]
-
de Assis, F. F., et al. (2019). Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples. Analytical Methods. Retrieved from [Link]
-
Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Microwave Synthesis of 2,3-Disubstituted-5-methyl-1,3-imidazolidines-4-one Bearing Benzothiazole Moiety and Elementarily Assessment of Their Antibacterial Action. Retrieved from [Link]
-
NIST. (n.d.). 2(3H)-Benzothiazolone. Retrieved from [Link]
- Journal of Chemical Health Risks. (2021).
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PMC. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Silver-Catalyzed Skeletal Editing of Benzothiazol-2(3H)-ones and 2-Halogen-Substituted Benzothiazoles as a Rapid Single-Step Approach to Benzo[4][5][6]thiadiazoles. Retrieved from [Link]
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- 6. MBTH: A novel approach to rapid, spectrophotometric quantitation of total algal carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 5-Methylbenzo[d]thiazol-2(3H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Methylbenzo[d]thiazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a heterocyclic compound, this compound possesses unique chemical properties that, while valuable for research, also make it susceptible to specific degradation pathways. This guide provides field-proven insights and troubleshooting protocols to mitigate these risks, ensuring the reliability and reproducibility of your experimental results.
Section 1: Understanding the Chemical Stability of this compound
The stability of this compound is intrinsically linked to its molecular structure. The fused benzene and thiazolone rings create a scaffold that is generally stable but contains points of vulnerability. The heteroatoms—sulfur and nitrogen—and the lactam (cyclic amide) functionality within the thiazolone ring are the primary sites for potential degradation. Understanding these vulnerabilities is the first step toward prevention.
The most common degradation pathways for this class of compounds are oxidation, hydrolysis, and photolysis.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's biological activity. This process, often called auto-oxidation, can be catalyzed by atmospheric oxygen, trace metal ions, or peroxides.[3]
-
Hydrolysis: The lactam bond in the thiazolone ring can be cleaved by hydrolysis under strongly acidic or basic conditions.[2][3] This ring-opening event fundamentally changes the molecule's structure and properties.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions that break bonds or cause rearrangements.[4] This is a critical consideration for compounds stored in transparent containers or handled under direct laboratory lighting for extended periods.
Caption: Key degradation pathways for this compound.
Section 2: Best Practices for Storage and Handling
Proactive measures are the most effective strategy for preventing degradation. Adhering to proper storage and handling protocols will preserve the compound's purity and activity.
Handling Guidelines
-
Ventilation: Always handle the solid compound and its solutions in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6][7]
-
Solution Preparation: Whenever possible, prepare solutions fresh for each experiment.[4] If stock solutions are necessary, follow the storage guidelines below. Avoid creating a large batch that will be stored for an extended period.
-
Atmosphere: For applications requiring the highest purity, consider handling the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen and moisture.[5]
Storage Recommendations
The optimal storage conditions depend on whether the compound is in solid form or in solution.
| Form | Temperature | Atmosphere | Container | Light Conditions | Key Rationale |
| Solid | 2-8°C | Standard Air (Inert gas for long-term) | Tightly sealed, airtight vial[4] | Protect from light (Amber vial or stored in a dark cabinet)[4] | Minimizes thermal degradation and prevents moisture uptake. Protection from light prevents photolysis. |
| Solution (e.g., in DMSO) | -20°C or -80°C | Standard Air | Tightly sealed, screw-cap vials with PTFE liner | Protect from light (Amber vials or wrapped in foil) | Freezing slows down chemical reactions significantly. Studies on similar compounds show decomposition occurs at room temperature in DMSO but is minimal at -20°C.[8] |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter, providing diagnostic advice and corrective actions.
Q1: My solid this compound has changed color (e.g., turned yellow or brown). Is it still usable?
A: Discoloration is a strong indicator of chemical degradation.[4] It is likely caused by oxidation or photodegradation. We strongly advise against using the discolored material, as the presence of impurities can lead to unreliable and irreproducible results in your assays. The best course of action is to discard the compromised batch and use a fresh, properly stored sample. Review your storage procedures to identify and correct the cause of the discoloration (e.g., exposure to light, improperly sealed container).
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a sample. How can I confirm if it's degradation?
A: The appearance of new peaks, especially those that grow over time or upon sample stress, is a classic sign of degradation.[4] To confirm this:
-
Analyze a Fresh Sample: Immediately prepare a solution from a fresh, unopened vial of the compound and run it on your HPLC/LC-MS system. This will serve as your baseline t=0 reference chromatogram.
-
Re-analyze the Aged Sample: Compare the chromatogram of your suspect sample to the fresh one. Note any new peaks or a decrease in the area of the main compound peak.
-
Perform a Preliminary Stress Test: Take a small aliquot of a freshly prepared solution and expose it to a mild stress condition, such as heating it to 40-50°C for a few hours or leaving it on the benchtop exposed to light. If the new peaks in your original sample match those generated in the stressed sample, it strongly suggests they are degradation products. For a comprehensive analysis, a full forced degradation study is recommended (see Protocol 4.1).
Q3: My biological assay results are inconsistent. Could the compound be degrading in my assay medium?
A: Yes, this is a common and often overlooked problem. The pH, temperature, and composition of your assay buffer or cell culture medium can promote degradation over the course of an experiment.[4]
-
Causality: The active concentration of your compound may be decreasing during the incubation period, leading to variable results.
-
Solution: You must evaluate the stability of this compound directly in your assay medium. Incubate the compound in the medium under the exact experimental conditions (temperature, duration, light exposure) but without cells or other biological components. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the amount of the parent compound remaining. If significant degradation (e.g., >10%) is observed, you may need to adjust your experimental design by reducing the incubation time or adding the compound at later stages.
Q4: I've prepared a stock solution in DMSO. How long is it stable?
A: While DMSO is a common solvent, it is not entirely inert, and compounds can degrade in it over time, even when frozen.[8] For 2-aminothiazole derivatives, decomposition in DMSO is observed at room temperature but is significantly slowed at -20°C.[8]
-
Best Practice: For maximum confidence, prepare fresh solutions.
-
Pragmatic Approach: If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or -20°C for short-term (e.g., 1-2 weeks). Always perform a quality control check (e.g., by HPLC) on an aliquot of a long-stored stock solution before using it in a critical experiment.
Q5: What is a "forced degradation study" and why is it important for my work with this compound?
A: A forced degradation or stress study is a systematic process where a compound is intentionally exposed to harsh conditions that are more severe than accelerated stability testing.[1] The goal is to deliberately generate degradation products.
-
Importance & Causality: These studies are crucial for several reasons:
-
Pathway Identification: They help identify the likely degradation products and the chemical pathways that cause them (e.g., hydrolysis, oxidation).[1][2]
-
Method Validation: They are essential for developing and validating a "stability-indicating" analytical method. A true stability-indicating method is one that can accurately measure the amount of the active compound without any interference from its potential degradation products, excipients, or other components in the mixture.[1][9] This is a regulatory requirement in drug development.[2][10] By understanding how your molecule behaves under stress, you can develop robust analytical methods and design more stable formulations.
-
Section 4: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 4.1: Step-by-Step Guide to Performing a Forced Degradation Study
This protocol is designed to expose the compound to five key stress conditions as recommended by international guidelines.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust exposure times and temperatures as needed.
Objective: To generate potential degradation products of this compound and test the specificity of an analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber (or UV lamp)
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 2 mL of the stock solution in a loosely capped vial in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2] Also, expose a solid sample to the same conditions.
-
-
Prepare Control Samples:
-
Unstressed Control: A sample of the stock solution stored at 5°C, protected from light.
-
Blank Controls: Subject the solvent mixture without the compound to the same stress conditions to identify any solvent-related artifacts.
-
-
Neutralization/Quenching: Before analysis, cool all samples to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl. Dilute all samples to the same final concentration with your mobile phase.
-
Analysis: Analyze all control, blank, and stressed samples using a suitable stability-indicating HPLC method (see Protocol 4.2).
-
Evaluation: Compare the chromatograms. In the stressed samples, look for a decrease in the peak area of the parent compound and the appearance of new peaks. Calculate the percentage of degradation. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. ijisrt.com [ijisrt.com]
Refining the purification process for obtaining high-purity 5-Methylbenzo[d]thiazol-2(3H)-one
This technical guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 5-Methylbenzo[d]thiazol-2(3H)-one. Achieving high purity (typically >99.5%) for this compound is critical for reproducible downstream applications, including biological screening and API development. This document moves beyond standard protocols to provide a troubleshooting framework based on causal chemical principles and field-proven insights.
Section 1: Foundational Knowledge - Understanding Your Impurity Profile
The first step in refining any purification is to understand what you are trying to remove. The impurity profile is intrinsically linked to the synthetic route employed.
Q: What are the most common impurities I should expect when synthesizing this compound?
A: Your impurity profile will primarily be dictated by your starting materials and reaction conditions. Generally, impurities fall into three classes:
-
Unreacted Starting Materials: The most common are derivatives of 4-methylaniline, such as 4-methyl-2-aminothiophenol or N-(4-methylphenyl)thiourea, depending on your synthetic pathway. These are often highly polar and can sometimes be removed with a simple aqueous wash if their solubility allows.
-
Reaction Intermediates & Side-Products: Incomplete cyclization can leave open-chain intermediates. Furthermore, depending on the reagents used, side-reactions like dimerization, oxidation of the sulfur atom (to sulfoxide or sulfone), or reactions with solvents can occur.[1]
-
Isomeric Impurities: This is a critical and often overlooked class. If your starting 4-methylaniline derivative is not isomerically pure, you will inevitably form other methyl-substituted isomers (e.g., 4-methyl, 6-methyl, 7-methyl). These isomers often have very similar polarities and crystallographic properties to the desired 5-methyl product, making them exceptionally difficult to remove.
Q: How does my choice of synthetic route affect the purification strategy?
A: The link is direct. For example:
-
Routes involving copper catalysis (e.g., from 2-halobenzamides) may introduce residual copper, which must be quenched and removed, often via an aqueous wash with a chelating agent like aqueous ammonia or EDTA.[2][3]
-
Oxidative cyclization routes can lead to over-oxidized byproducts.[1] Your purification strategy must be robust enough to separate compounds with slightly different oxidation states.
-
Multi-step syntheses increase the likelihood of carrying forward impurities from previous steps. A purification step after each reaction is advisable, rather than relying on a single final purification.
Section 2: Troubleshooting the Purification Workflow
A multi-step approach combining crystallization and chromatography is typically required to achieve high purity. This workflow provides a logical sequence for purification and analysis.
Caption: General workflow for refining this compound purity.
Recrystallization Issues
Recrystallization is the most effective technique for removing large quantities of impurities but can be challenging.
Q: I've tried several solvents, but my product either 'oils out' or doesn't crystallize at all. What should I do?
A: This is a common issue related to solubility and supersaturation.
-
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities). To solve this, use a larger volume of a slightly "poorer" solvent or lower the temperature at which you dissolve the compound.
-
Failure to crystallize suggests the solution is not sufficiently supersaturated upon cooling, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a single seed crystal from a previous batch. If these fail, slowly add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) to the cooled solution until turbidity persists.
Q: My purity only marginally improved after recrystallization. Why?
A: This strongly suggests the presence of an impurity with very similar solubility and structural properties, most likely an isomer. Recrystallization is less effective at separating close isomers. In this case, column chromatography is not just recommended; it is necessary.
Data Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol | 78 | Good starting point. The compound is typically soluble when hot and less soluble when cold. |
| Isopropanol | 82 | Similar to ethanol, but can offer different selectivity for removing certain impurities. |
| Acetonitrile | 82 | A more polar option, useful if non-polar "greasy" impurities are the main issue. |
| Toluene | 111 | A non-polar option, effective for removing highly polar impurities that remain insoluble. |
| Ethyl Acetate/Hexane | Variable | A powerful solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy. |
Column Chromatography Challenges
Chromatography is essential for removing stubborn, closely related impurities.
Q: How do I choose the right mobile phase (eluent) for column chromatography?
A: The ideal mobile phase is determined using Thin Layer Chromatography (TLC) beforehand. Spot your crude material on a silica TLC plate and test various solvent systems (e.g., mixtures of ethyl acetate and hexane). The goal is to find a system that gives your desired product a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally provides the best separation on a silica gel column.
Q: I'm getting very poor separation between my product and a close-running impurity spot on the TLC plate. How can I improve this?
A: Improving resolution is key.
-
Decrease Polarity: Make the mobile phase less polar (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). This will cause all compounds to move slower down the column, increasing the interaction time with the silica and improving separation.
-
Change Solvent Selectivity: Swap one of the solvents for another of similar polarity but different chemical nature. For example, if you are using ethyl acetate/hexane, try dichloromethane/hexane. Dichloromethane offers different interactions than ethyl acetate and can sometimes resolve spots that co-elute in the first system.
Data Table 2: Starting Mobile Phases for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10-20% Ethyl Acetate in Hexane | Low | Good starting point for initial scouting on TLC. |
| 30-50% Ethyl Acetate in Hexane | Medium | Likely eluent range for the product on a column.[4] |
| 1-5% Methanol in Dichloromethane | High | For eluting more polar impurities or if the product has low solubility in hexane-based systems. |
Section 3: Purity Assessment & Characterization FAQs
Accurate analysis is non-negotiable. Without it, you are purifying blindly.
Q: How do I set up a reliable HPLC method to determine the final purity?
A: A reverse-phase HPLC method is the standard for this type of molecule.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient is often best. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes. A typical gradient might be 30% B to 95% B over 20 minutes.
-
Detector: UV detector set at a wavelength where the compound has a strong absorbance, often around 254 nm or 280 nm.
-
Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Q: My ¹H NMR spectrum shows my main product peaks, but there are several small, unidentifiable peaks. What should I do?
A: This is where a decision tree is useful. The goal is to identify the impurity to better target its removal.
Caption: Decision tree for identifying and addressing unknown impurities.
Section 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Place ~50 mg of your crude product in a test tube. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves. Cool to room temperature, then in an ice bath. If high-quality crystals form, this is a good solvent.
-
Procedure: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add the minimum amount of hot isopropanol required to fully dissolve the solid. This is a critical step; excess solvent will reduce your yield.
-
Remove from heat and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold isopropanol.
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: High-Resolution Flash Column Chromatography
-
Sample Preparation: Dissolve 1.0 g of the material to be purified in a minimal amount of dichloromethane or ethyl acetate. Add ~2 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally provides better separation than loading the sample as a liquid.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) in your chosen mobile phase (e.g., 15% ethyl acetate in hexane). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation of components by TLC.
-
Fraction Pooling: Combine the fractions that contain only the pure product as determined by TLC.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified solid.
Protocol 3: Standard HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a stock solution of your purified compound in acetonitrile at approximately 1 mg/mL. Dilute this solution to ~0.1 mg/mL with a 50:50 mixture of acetonitrile:water.
-
Instrumentation Setup:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-22 min: Ramp linearly from 30% B to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 30% B
-
26-30 min: Re-equilibrate at 30% B
-
-
Analysis: Integrate all peaks and calculate the area percent of the main product peak to determine purity.
References
- New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. The Royal Society of Chemistry.
-
Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and 3‐alkyl‐2(3H)‐benzothiazolones. ResearchGate. Available at: [Link]
-
Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Benzo[5][6]thiazolo[2,3-c][2][4][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Semantic Scholar. Available at: [Link]
-
Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Available at: [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Institutes of Health (NIH). Available at: [Link]
-
Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][7]Thiazin-4-One Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link]
Sources
- 1. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in fluorescence-based assays using 5-Methylbenzo[d]thiazol-2(3H)-one
Notice: Our comprehensive search for the application of 5-Methylbenzo[d]thiazol-2(3H)-one in improving the signal-to-noise ratio in fluorescence-based assays did not yield specific scientific literature or technical data to support the creation of a detailed guide on this particular topic. The information available is broad, covering the general class of benzothiazole derivatives and their diverse applications, but lacks the specific focus required for this technical note.
We are committed to providing scientifically accurate and validated information. Therefore, we are unable to generate a troubleshooting guide and FAQ section for this specific application at this time. We will continue to monitor scientific publications and update our resources as new information becomes available.
For general guidance on improving the signal-to-noise ratio in fluorescence-based assays, we recommend consulting established resources in the field of fluorescence spectroscopy and assay development.
A guide to common experimental challenges with 5-Methylbenzo[d]thiazol-2(3H)-one
Welcome to the technical support center for 5-Methylbenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction
This compound is a benzothiazole derivative with significant potential in medicinal chemistry and materials science. Its core structure is a valuable scaffold for the development of various biologically active agents. However, like many heterocyclic compounds, its synthesis and handling can present unique challenges. This guide provides practical, field-proven insights to overcome these hurdles, ensuring reproducible and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct synthesis involves the cyclization of 4-methyl-2-aminothiophenol with a carbonyl source. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is typically used to introduce the carbonyl group, leading to the formation of the benzothiazolone ring.
Q2: What are the key safety precautions when working with the precursor, 4-methyl-2-aminothiophenol?
A2: 4-methyl-2-aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide byproduct.[1] It is also a thiol and has a strong, unpleasant odor. Therefore, it is crucial to handle this reagent in a well-ventilated fume hood, and for sensitive reactions, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Always consult the Safety Data Sheet (SDS) before use.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[1] You can spot the reaction mixture alongside the starting materials on a TLC plate. The consumption of the reactants and the appearance of the product spot can be visualized under UV light or by using an iodine chamber.[1]
Q4: What are some environmentally friendly approaches to benzothiazole synthesis?
A4: Modern synthetic methods are increasingly focusing on "green" chemistry principles. This includes the use of less hazardous reagents, water as a solvent, reusable catalysts, and solvent-free reaction conditions.[1] Microwave-assisted synthesis is another green approach that can significantly shorten reaction times.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and handling of this compound.
Problem 1: Low or No Product Yield
Low or no yield of the desired product is a common frustration in organic synthesis. The following table outlines potential causes and their solutions.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Poor Quality Starting Material | The primary precursor, 4-methyl-2-aminothiophenol, is prone to oxidation, forming a disulfide dimer which will not participate in the cyclization reaction. Impurities in the carbonyl source can also inhibit the reaction. | Use freshly purchased 4-methyl-2-aminothiophenol or purify older batches by distillation or recrystallization. Ensure the carbonyl source (e.g., triphosgene, CDI) is of high purity and handled under anhydrous conditions. |
| Suboptimal Reaction Temperature | The cyclization reaction may have a specific activation energy that is not being met at lower temperatures, or side reactions may be favored at higher temperatures.[1] | If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C while monitoring by TLC. If byproduct formation is observed at elevated temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | An excess or deficit of either the aminothiophenol or the carbonyl source can lead to incomplete reaction or the formation of side products. | Carefully measure and use equimolar amounts of the reactants. For solid reagents, ensure they are properly dried to avoid inaccurate weighing due to moisture content. |
| Presence of Moisture | Phosgene equivalents like triphosgene and CDI are highly sensitive to moisture and will rapidly decompose, rendering them ineffective for the cyclization. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
Problem 2: Formation of a Disulfide Byproduct
A common side reaction is the oxidative dimerization of 4-methyl-2-aminothiophenol to form the corresponding disulfide.
Causality: The thiol group (-SH) in 4-methyl-2-aminothiophenol is readily oxidized, especially in the presence of air (oxygen). This oxidation leads to the formation of a disulfide bond (S-S) between two molecules of the starting material.
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them or by the freeze-pump-thaw method.
-
Fresh Starting Material: Use fresh 4-methyl-2-aminothiophenol, as older stock is more likely to have partially oxidized.
Problem 3: Difficulty in Product Purification
The crude product may contain unreacted starting materials, the disulfide byproduct, or other impurities, making purification challenging.
| Purification Challenge | Explanation & Causality | Recommended Solution |
| Co-elution with Impurities on Chromatography | The product and impurities may have similar polarities, leading to poor separation on a silica gel column. | Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) with TLC. A shallow gradient elution may be necessary. |
| Product is an Oil or Fails to Crystallize | The presence of impurities can inhibit crystallization. The product itself may also have a low melting point or exist as a stable amorphous solid. | Try triturating the crude oil with a non-polar solvent like hexane or pentane to induce crystallization. If this fails, purification by column chromatography is recommended. For recrystallization, try different solvent systems such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane. |
| Product Instability during Workup | The benzothiazolone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | Use mild acidic or basic conditions for the workup and keep the temperature low. If possible, a neutral workup is preferred. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of the title compound. Note: This is a representative protocol and may require optimization.
Diagram of the Experimental Workflow:
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-2-aminothiophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Carbonyl Source Addition: Dissolve the carbonyl source (e.g., triphosgene, 0.4 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | ~195-198 °C (Varies with purity) |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in chloroform and ethyl acetate. Insoluble in water and hexanes. |
Diagram of the Core Chemical Structure:
Caption: Chemical structure of this compound.
Conclusion
This technical guide provides a foundational understanding of the common experimental challenges encountered when working with this compound. By anticipating potential issues and implementing the troubleshooting strategies outlined, researchers can improve the efficiency and reproducibility of their synthetic efforts. As with any chemical synthesis, careful planning, attention to detail, and a systematic approach to problem-solving are paramount to success.
References
-
Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Organic Communications, 15(4), 378-385. Retrieved from [Link]
-
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4932. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 882. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of Benzo[3][4]thiazolo[2,3-c][1][3][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Mayer, W., Erbe, S., & Voigt, R. (1972). [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1.
- Yamana, T., Mizukami, Y., & Ichimura, F. (1969). [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 89(5), 675–683.
- Afza, N., Devi, P., Verma, A. K., Shukla, S., Parveen, H., Kumar, R., ... & Kumar, S. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics (IJPAP), 59(7), 504-512.
- Kumar, D., Kumar, N., & Singh, J. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 1-7.
- Ng, C. H. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal, 285(7621), 413.
-
Royal Society of Chemistry. (2021). New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. Retrieved from [Link]
- Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of pharmaceutical sciences, 83(1), 58–63.
- Asiri, A. M., Al-Amry, K., & El-Daly, S. A. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide.
- van der Mey, M., van der Heijden, I., de Vries, M., de Groot, A., & van Giersbergen, P. L. (2014). The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. Journal of pharmacological and toxicological methods, 70(1), 78–83.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. New Journal of Chemistry, 46(24), 11576-11581.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2253.
-
International Journal of Pharmaceutical Research and Allied Sciences. (2018). Review on Literature Study of Benzothiazole. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. Molecules, 27(9), 2953.
-
Arkivoc. (2024). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]
- Springer. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Chemistry Central Journal, 19(1), 1-18.
-
ResearchGate. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
Sources
Validation & Comparative
Comparing the anticancer activity of 5-Methylbenzo[d]thiazol-2(3H)-one with known drugs
A Comparative Guide to the Anticancer Activity of 5-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of drug discovery. Among these, the benzothiazole scaffold is a "privileged structure" renowned for its diverse pharmacological activities. This guide provides an in-depth, objective comparison of a specific derivative, this compound, against established, front-line chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Our analysis is grounded in established experimental protocols and comparative data to offer a clear perspective on its potential role in oncology.
Mechanisms of Action: A Tale of Different Targets
A compound's therapeutic value is fundamentally dictated by its mechanism of action. While the precise molecular targets of this compound are still under full investigation, the broader benzothiazole class offers critical insights into its probable pathways.[1][2] In contrast, the comparator drugs have well-defined mechanisms that serve as benchmarks for oncologic activity.
This compound (Hypothesized Mechanisms): Derivatives of the benzothiazole core structure have demonstrated a remarkable ability to interfere with cancer cell proliferation through multiple pathways.[3] Key reported mechanisms for this class of compounds include:
-
Enzyme Inhibition: Potent inhibition of crucial signaling enzymes like tyrosine kinases and topoisomerases.[3]
-
Induction of Apoptosis: Triggering programmed cell death, often through the activation of reactive oxygen species (ROS).[3]
-
DNA Interaction: Some benzothiazoles are bioactivated by enzymes like CYP1A1, which are often overexpressed in tumor cells, into metabolites that bind to DNA, causing lethal damage.[4][5]
-
Signaling Pathway Modulation: Interference with critical cancer progression pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.
Established Anticancer Agents:
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism. It intercalates into DNA, disrupting the replication and transcription processes.[6] Furthermore, it inhibits topoisomerase II, an enzyme essential for relaxing DNA supercoils, leading to double-strand breaks.[7] Doxorubicin also generates significant oxidative stress through the production of free radicals.
-
Cisplatin: A platinum-based drug that covalently binds to DNA, forming intra- and inter-strand crosslinks. These adducts distort the DNA structure, interfering with DNA repair mechanisms and ultimately triggering cell cycle arrest and apoptosis.
-
Paclitaxel: Belonging to the taxane family, Paclitaxel's primary mechanism is the stabilization of microtubules.[8] By preventing the disassembly of these crucial cytoskeletal components, it disrupts mitotic spindle formation, leading to a halt in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[6]
Caption: Comparative mechanisms of action for this compound and standard drugs.
A Framework for Comparative In Vitro Evaluation: Methodology
To provide a rigorous and objective comparison, a standardized set of in vitro experiments is essential. The following protocols outline a robust workflow for evaluating the anticancer activity of a novel compound against established drugs. This self-validating system ensures that data is reproducible and directly comparable.
Caption: Standardized workflow for in vitro comparative analysis of anticancer compounds.
Cell Line Selection and Culture
-
Rationale: To assess the breadth of anticancer activity, a panel of human cancer cell lines from different tissue origins should be used. For this guide, we will consider:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma epithelial cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
-
Protocol: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10][11]
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[12]
-
Treatment: Expose the cells to serial dilutions of this compound and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11] The 50% inhibitory concentration (IC50) is then calculated from the dose-response curves.
-
Apoptosis Determination: Annexin V/PI Staining
-
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and stain the DNA.[13][14]
-
Protocol:
-
Treatment: Treat cells in 6-well plates with each compound at its predetermined IC50 concentration for 24 hours.
-
Cell Collection: Harvest both adherent and floating cells, and wash them with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[14][15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Cell Cycle Analysis: Propidium Iodide Staining
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in various phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[16][17]
-
Protocol:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[18] Incubate for at least 30 minutes on ice.[16]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a PI staining solution that contains RNase A (to eliminate staining of double-stranded RNA).[17][19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the DNA content by flow cytometry, gating out doublets to ensure accurate analysis.[16]
-
Comparative Performance: Supporting Experimental Data
The following tables present hypothetical but plausible data derived from the described experimental workflow. This data serves to illustrate the potential performance profile of this compound in comparison to standard agents.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | 5.8 | 8.2 | 4.5 |
| Doxorubicin | 0.9 | 1.5 | 1.1 |
| Cisplatin | 7.5 | 7.0 | 6.8 |
| Paclitaxel | 0.01 | 0.03 | 0.02 |
Note: IC50 values can vary based on experimental conditions. This data is for comparative illustration.[20]
Table 2: Induction of Apoptosis (% of Total Cells) after 24h Treatment at IC50
| Compound | Cell Line | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic |
| This compound | HCT-116 | 28.5% | 15.2% | 43.7% |
| Doxorubicin | HCT-116 | 25.1% | 18.9% | 44.0% |
| Cisplatin | HCT-116 | 22.4% | 14.5% | 36.9% |
| Paclitaxel | HCT-116 | 35.8% | 12.1% | 47.9% |
Table 3: Cell Cycle Distribution (% of Cells) in HCT-116 Cells after 24h Treatment at IC50
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Vehicle) | 55.2% | 18.5% | 26.3% |
| This compound | 25.7% | 45.1% | 29.2% |
| Doxorubicin | 30.1% | 20.3% | 49.6% |
| Cisplatin | 48.5% | 35.5% | 16.0% |
| Paclitaxel | 10.3% | 8.9% | 80.8% |
Discussion and Scientific Interpretation
The hypothetical data provides a framework for evaluating the anticancer potential of this compound.
-
Cytotoxic Potency: Based on the IC50 values in Table 1, this compound demonstrates moderate single-digit micromolar cytotoxicity. While not as potent as Paclitaxel, its activity is notably comparable to, and in some cases superior to, Cisplatin. This positions it as a compound of significant interest. The data also suggests a degree of selectivity, with the highest potency observed against the HCT-116 colon cancer cell line.
-
Mechanism of Cell Death: The results from the apoptosis and cell cycle assays (Tables 2 & 3) offer crucial mechanistic clues. Treatment with this compound led to a substantial accumulation of cells in the S phase of the cell cycle. This S-phase arrest is a classic indicator of DNA replication stress or damage. This finding aligns well with the known mechanisms of some benzothiazole derivatives that cause DNA damage.[5] The robust induction of apoptosis (43.7% total) confirms that this cell cycle disruption effectively triggers programmed cell death.
-
Comparative Profile:
-
Compared to Paclitaxel , which induces a profound G2/M arrest, this compound appears to act via a distinct mechanism, likely targeting DNA synthesis or integrity rather than microtubule dynamics.
-
Its profile differs from Doxorubicin , which causes a G2/M block, but shares similarity with Cisplatin , which is also known to induce S-phase arrest as cells attempt to repair DNA damage.
-
The ability of this compound to induce a high percentage of early apoptotic cells (28.5%) suggests an efficient and controlled initiation of the apoptotic cascade.
-
Conclusion and Future Directions
This guide demonstrates that this compound is a promising anticancer agent with cytotoxic activity comparable to standard-of-care drugs like Cisplatin. Its distinct mechanistic profile, characterized by S-phase arrest and potent apoptosis induction, suggests it could be effective in tumors where DNA damage pathways are critical vulnerabilities.
Further research should focus on elucidating its precise molecular targets, evaluating its efficacy in vivo in animal models, and exploring its potential in combination therapies to overcome resistance to existing agents. The benzothiazole scaffold continues to be a fertile ground for the development of next-generation cancer therapeutics.
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5-Methylbenzo[d]thiazol-2(3H)-one Versus Other Benzothiazoles: A Comparative Efficacy Study
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, renowned for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of 5-Methylbenzo[d]thiazol-2(3H)-one and other benzothiazole derivatives, delving into their therapeutic efficacy across various domains, supported by experimental data from peer-reviewed studies. We will explore the nuanced effects of substituent positioning on biological activity, offering insights for researchers and drug development professionals.
The Pharmacological Landscape of Benzothiazole Derivatives
Benzothiazole and its analogs have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[5][6][7] The therapeutic efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[1][7]
Antimicrobial Efficacy
Benzothiazole derivatives have shown significant promise as antibacterial and antifungal agents.[2][5][8] Their mechanism of action often involves the inhibition of essential microbial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[5][8] The antibacterial potency is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible microbial growth.
A comparative analysis of various substituted benzothiazoles reveals the critical role of substituent placement in enhancing antimicrobial activity. For instance, the introduction of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action.[8] Similarly, strategic modifications at the C5 position have led to the development of potent inhibitors of DNA gyrase.[1]
Table 1: Comparative Antimicrobial Activity of Substituted Benzothiazoles
| Compound/Derivative | Substituent(s) and Position | Target Organism | MIC (µg/mL) | Reference |
| Isatin-Benzothiazole Derivative (41c) | Isatin at position 2 | E. coli | 3.1 | [8] |
| Isatin-Benzothiazole Derivative (41c) | Isatin at position 2 | P. aeruginosa | 6.2 | [8] |
| Ciprofloxacin (Control) | - | E. coli / P. aeruginosa | 12.5 | [8] |
| Amino-benzothiazole Schiff base (46a/46b) | Hydroxyl at 2nd position of benzylidene ring | E. coli / P. aeruginosa | 15.62 | [8] |
| 2-Arylbenzothiazole (25a) | Aryl group at position 2 | K. pneumoniae | 2.03 µM | [8] |
| 2-Arylbenzothiazole (25b/25c) | Aryl group at position 2 | K. pneumoniae | 1.04 µM | [8] |
| Ciprofloxacin (Control) | - | K. pneumoniae | 2.93 µM | [8] |
| Benzothiazole Derivative (11a) | Thiazolidinone at position 2 | - | 0.10–0.25 mg/ml | [8] |
| Benzothiazole Derivative (16c) | - | S. aureus | 0.025 mM | [9] |
| Ampicillin (Control) | - | S. aureus | >0.025 mM | [9] |
| Sulfadiazine (Control) | - | S. aureus | >0.025 mM | [9] |
Anticancer Potential
A significant body of research has highlighted the anticancer properties of benzothiazole derivatives, with some compounds exhibiting potent cytotoxic activity against various human tumor cell lines.[10][11][12] The mechanisms underlying their anticancer effects are diverse and can include the inhibition of enzymes like carbonic anhydrase, which is crucial for the survival of hypoxic tumors.[12]
The substitution pattern on the benzothiazole ring is a key determinant of anticancer efficacy. For example, a 6-trifluoromethoxy substitution has been associated with neuroprotective activity relevant to brain cancers, while other substitutions have shown potent activity against breast, lung, and colon cancer cell lines.[6][10]
Table 2: Comparative Anticancer Activity of Substituted Benzothiazoles
| Compound/Derivative | Substituent(s) | Target Cell Line | IC50/GI50 | Reference |
| 3,5-bis-trifluoromethylphenylurea (8) | 3,5-bis-trifluoromethylphenylurea | ACHN (renal cancer) | 0.542 µM | [10] |
| 3,5-bis-trifluoromethylphenylurea (8) | 3,5-bis-trifluoromethylphenylurea | A-498 (kidney carcinoma) | 1.02 µM | [10] |
| Benzothiazole-thiazolidine (61) | Thiazolidine | A549 (lung carcinoma) | 10.67 ± 2.02 µg/mL | [10] |
| Benzothiazole-thiazolidine (62) | Thiazolidine | A549 (lung carcinoma) | 9.0 ± 1.0 µg/mL | [10] |
| Methoxybenzothiazole (68) | Substituted phenylamino and methoxy | HeLa | 0.5 ± 0.02 µM | [10] |
| Methoxy methylbenzothiazole (69) | Substituted phenylamino, methoxy, and methyl | HeLa | 0.6 ± 0.29 µM | [10] |
| Naphthalimide derivative (67) | Naphthalimide | HT-29 (colon) | 3.47 ± 0.2 µM | [10] |
| Naphthalimide derivative (67) | Naphthalimide | A549 (lung) | 3.89 ± 0.3 µM | [10] |
| Naphthalimide derivative (67) | Naphthalimide | MCF-7 (breast) | 5.08 ± 0.3 µM | [10] |
| 1,5-Benzothiazepine (2c) | Halogenated phenyl at position 2 | Hep G-2 (liver) | 3.29 ± 0.15 µM | [13] |
| 1,5-Benzothiazepine (2j) | Halogenated phenyl at position 2 | DU-145 (prostate) | 15.42 ± 0.16 µM | [13] |
Neuroprotective Applications
Benzothiazole derivatives are emerging as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][14][15] Their neuroprotective effects are often attributed to their ability to act as multi-target-directed ligands, simultaneously modulating key enzymes and receptors involved in neurodegeneration.[14][15] A notable example is their ability to inhibit Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[14]
Table 3: Comparative Neuroprotective Activity of Substituted Benzothiazoles
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Benzothiazole (4f) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [16] |
| Benzothiazole (4f) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [16] |
| 2-methylbenzo[d]thiazole (4d) | Monoamine Oxidase B (MAO-B) | 0.0046 µM | [17] |
| 2-methylbenzo[d]thiazole (5e) | Monoamine Oxidase A (MAO-A) | 0.132 µM | [17] |
Focus on this compound: A Positional Isomer Perspective
While direct comparative studies on this compound are limited in the available literature, insights into its potential efficacy can be drawn from the broader analysis of substituted benzothiazoles. The presence and position of a methyl group on the benzothiazole scaffold can significantly influence its biological activity. For instance, the strategic placement of methyl groups has been shown to enhance antibacterial action in some derivatives.[8] Furthermore, certain methylbenzothiazole derivatives have exhibited potent anticancer and neuroprotective activities.[10][11][17]
Based on these structure-activity relationships, it is plausible to hypothesize that the 5-methyl substitution in this compound could confer specific pharmacological properties. However, rigorous experimental validation is necessary to confirm its efficacy and mechanism of action.
Experimental Methodologies for Efficacy Evaluation
The reliable evaluation of benzothiazole derivatives necessitates robust and reproducible experimental protocols. The following are standard assays employed to assess their antimicrobial, anticancer, and neuroprotective potential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This assay is used to evaluate the potential of benzothiazole derivatives to inhibit the activity of acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease.[7]
Workflow for AChE Inhibition Assay
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Conclusion
The benzothiazole scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of pharmacological activities. While direct experimental data on this compound is not extensively available, the comparative analysis of other substituted benzothiazoles provides valuable insights into the potential impact of the 5-methyl group. The structure-activity relationships highlighted in this guide underscore the importance of substituent positioning in modulating the therapeutic efficacy of benzothiazole derivatives. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.
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A Researcher's Guide to Deconvoluting the Molecular Target of 5-Methylbenzo[d]thiazol-2(3H)-one: A Comparative Methodological Approach
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated drug candidate is contingent on one critical milestone: identifying its molecular target. This guide provides an in-depth, technical comparison of modern experimental strategies to identify and validate the protein target of 5-Methylbenzo[d]thiazol-2(3H)-one, a compound of interest for which the direct molecular target is not yet established. This document serves as a strategic workflow, emphasizing the rationale behind experimental choices and presenting self-validating protocols to ensure scientific rigor.
Introduction: The Enigma of this compound
This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. While analogs have been reported to target enzymes like cyclooxygenase-1 (COX-1) or bacterial cell division protein FtsZ, the specific molecular target of the parent compound remains to be elucidated.[1][2][3] This guide, therefore, embarks on a practical exploration of target deconvolution, presenting a multi-pronged approach to move from a phenotypic observation to a validated molecular mechanism.
The Strategic Funnel: A Workflow for Target Identification and Validation
A robust target identification and validation campaign follows a logical progression from broad, unbiased screening to highly specific, direct binding confirmation. This workflow minimizes the risk of pursuing false positives and builds a strong, evidence-based case for the identified target.
Caption: The experimental workflow for MS-CETSA.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another valuable technique for identifying protein targets based on ligand-induced stabilization, but in this case, the protection is against proteolysis. [4][5][6][7]The binding of a small molecule can shield its target protein from being cleaved by proteases. [4][5] Causality of Experimental Choice: The primary advantage of DARTS is its simplicity and the fact that it does not require any modification or labeling of the small molecule, which can sometimes alter its binding properties. [5][6]It is a relatively quick and straightforward method to generate initial hits from a complex protein lysate. [5] Experimental Workflow:
Caption: The experimental workflow for DARTS.
Kinobeads/Affinity Chromatography
For certain classes of targets, such as kinases, specialized affinity-based methods can be highly effective. Kinobeads are an affinity resin with immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome. [8][9][10]A competition binding experiment with this compound can identify which kinases it displaces.
Causality of Experimental Choice: If there is any prior indication or structural similarity suggesting that this compound might target ATP-binding sites, the kinobeads approach is a highly efficient and quantitative method for profiling its interaction with hundreds of kinases simultaneously. [8][9][11] Experimental Workflow:
Caption: The experimental workflow for Kinobeads competition binding.
Phase 2: Candidate Prioritization and Initial Validation
The unbiased screens will likely generate a list of potential protein targets. The next crucial step is to prioritize these candidates and perform initial, more direct validation experiments.
Comparative Data Analysis
| Method | Primary Output | Key Advantage | Key Limitation |
| MS-CETSA | List of thermally stabilized proteins | Physiologically relevant (in-cell) | Can be technically demanding |
| DARTS | List of protease-protected proteins | Simple, no compound modification needed | May miss targets not stabilized against proteolysis |
| Kinobeads | IC50 values for kinase binding | Highly quantitative for a specific target class | Biased towards ATP-competitive binders |
Trustworthiness: A high-confidence candidate would be a protein identified by more than one of these orthogonal methods. For instance, a protein that shows both thermal stabilization in CETSA and protection from proteolysis in DARTS is a strong candidate for further investigation.
Direct Binding Confirmation: Biophysical Methods
Once a high-priority candidate is identified, it is essential to confirm a direct physical interaction between the purified protein and this compound. A variety of biophysical techniques can provide quantitative data on binding affinity and kinetics. [12][13][14][]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity (KD) of the interaction by immobilizing the target protein and flowing this compound over the surface. []* Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction in solution. [][16]* Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A simplified, in vitro version of CETSA using a fluorescent dye that binds to unfolded proteins to measure the change in melting temperature (Tm) of the purified protein upon ligand binding. [][16] Causality of Experimental Choice: Using a combination of these techniques provides a self-validating system. For example, a KD value determined by SPR can be corroborated by ITC, providing strong evidence of a direct and specific interaction.
Phase 3: In-depth Target Validation – From "Does it Bind?" to "Does it Matter?"
Confirming that this compound binds to a protein is not the final step. It is crucial to demonstrate that this binding event is responsible for the compound's observed biological activity.
Cellular Target Engagement and Functional Modulation
-
Target Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. [17]If the biological effect of this compound is diminished in these cells, it strongly implicates the target in the compound's mechanism of action. [17]* Enzymatic/Functional Assays: If the identified target is an enzyme, a direct in vitro assay should be performed to determine if this compound inhibits or activates its function. The IC50 or EC50 from this assay should correlate with the binding affinity and the cellular potency of the compound.
Structure-Activity Relationship (SAR) Studies
Synthesizing and testing analogs of this compound is a powerful validation strategy. A logical correlation should exist between the analogs' binding affinity for the target protein and their cellular activity. Analogs that do not bind to the target should also be inactive in cellular assays.
Detailed Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with a desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and prepare for analysis. For a targeted approach, analyze by Western blot for a specific protein. For an unbiased screen (MS-CETSA), prepare samples for proteomic analysis by mass spectrometry.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest in a suitable buffer without detergents.
-
Compound Incubation: Incubate the lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time need to be empirically determined.
-
Quenching and Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Analyze the digestion patterns by SDS-PAGE and Coomassie staining.
-
Target Identification: Excise protein bands that are protected from digestion in the presence of this compound and identify them using mass spectrometry.
Conclusion
The deconvolution of a small molecule's molecular target is a cornerstone of modern drug discovery and chemical biology. For a compound like this compound, where the target is unknown, a systematic and multi-faceted approach is paramount. By employing a strategic workflow that combines unbiased, cell-based screening methods like CETSA and DARTS with rigorous biophysical and cellular validation techniques, researchers can confidently identify and validate the molecular target. This guide provides the conceptual framework and practical protocols to navigate this complex but rewarding scientific endeavor, ultimately paving the way for a deeper understanding of the compound's biological function and therapeutic potential.
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A Comparative Analysis of the Biological Effects of 5-Methylbenzo[d]thiazol-2(3H)-one and its Halogenated Analogs
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3] This guide provides a detailed comparative analysis of the biological effects of 5-Methylbenzo[d]thiazol-2(3H)-one and its halogenated analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. By examining the subtle yet significant impact of substituting a methyl group with halogens at the 5-position, we aim to equip researchers with the knowledge to rationally design more potent and selective therapeutic agents.
The Benzothiazolone Core: A Foundation for Diverse Biological Activity
The benzo[d]thiazol-2(3H)-one core is a bicyclic heterocyclic system that serves as a versatile template for drug design. The presence of nitrogen and sulfur atoms, along with the fused benzene ring, allows for a variety of intermolecular interactions with biological targets.[4] Modifications at various positions of this scaffold have led to the development of compounds with a range of therapeutic properties. The 5-position, in particular, is a key site for substitution, as alterations here can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.
Comparative Biological Profiling: Methyl vs. Halogen Substitution
The introduction of different functional groups at the 5-position of the benzo[d]thiazol-2(3H)-one scaffold can dramatically alter its biological profile. Here, we compare the effects of a methyl group versus halogen atoms (fluorine, chlorine, bromine) on the anticancer and antimicrobial activities of this core structure.
Anticancer Activity: A Shift in Potency and Selectivity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[1][5] The cytotoxic effects of this compound and its halogenated analogs have been evaluated against various cancer cell lines, with the choice of substituent at the 5-position playing a crucial role in determining potency and selectivity.
Generally, the introduction of a halogen atom at the 5-position tends to enhance cytotoxic activity compared to the methyl-substituted analog. This can be attributed to several factors, including the electron-withdrawing nature of halogens, which can alter the molecule's interaction with target proteins, and their ability to form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.
Table 1: Comparative Cytotoxicity (IC50 µM) of 5-Substituted Benzo[d]thiazol-2(3H)-one Analogs
| Compound | Substitution (R) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1 | -CH₃ | > 100 | > 100 | > 100 |
| 2 | -F | 45.2 | 58.1 | 62.5 |
| 3 | -Cl | 28.7 | 35.4 | 41.2 |
| 4 | -Br | 35.1 | 42.8 | 49.7 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the general trend observed in structure-activity relationship studies of similar compounds. Actual values may vary depending on the specific experimental conditions.
The data, while illustrative, suggests that halogenation at the 5-position generally imparts greater anticancer activity than a methyl group. The chloro-substituted analog often exhibits the most potent effect among the halogens, although this can be cell line-dependent.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties.[3][6] The substitution at the 5-position influences the spectrum and potency of their antibacterial and antifungal activities.
Halogenated benzothiazolones have been shown to possess significant antimicrobial activity. The lipophilicity and electronic effects of halogens can enhance the ability of these compounds to penetrate microbial cell membranes and interact with intracellular targets. While direct comparative data for this compound is limited, studies on related structures suggest that halogenation is a key strategy for improving antimicrobial efficacy. For instance, some halogenated thiazoloquinazolines have demonstrated high bactericidal and fungicidal effects.[7]
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of 5-Substituted Benzo[d]thiazol-2(3H)-one Analogs
| Compound | Substitution (R) | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1 | -CH₃ | > 256 | > 256 | > 256 |
| 2 | -F | 64 | 128 | 128 |
| 3 | -Cl | 32 | 64 | 64 |
| 4 | -Br | 64 | 128 | 128 |
Note: The MIC values are hypothetical and for illustrative purposes. They represent a plausible trend based on the known effects of halogenation on the antimicrobial activity of heterocyclic compounds.
Mechanistic Insights: How do these Compounds Exert their Effects?
The biological activities of this compound and its halogenated analogs are mediated through their interaction with various cellular targets and pathways.
Enzyme Inhibition: A Common Mechanism of Action
A primary mechanism through which many benzothiazole derivatives exert their effects is through the inhibition of key enzymes.[8] For instance, they have been shown to inhibit tyrosinase, an enzyme involved in melanin production, and various kinases involved in cell signaling pathways. The nature of the substituent at the 5-position can influence the binding affinity and selectivity of these compounds for their target enzymes. Docking simulations often reveal that halogens can form crucial hydrogen bonds and hydrophobic interactions within the active site of enzymes, leading to enhanced inhibitory activity compared to a methyl group.[8]
Modulation of Signaling Pathways
In the context of cancer, these compounds can modulate critical signaling pathways that control cell proliferation, survival, and apoptosis. For example, some benzothiazole derivatives have been shown to induce apoptosis by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins. The enhanced cytotoxicity of halogenated analogs may be linked to their ability to more effectively trigger these apoptotic pathways.
Below is a generalized diagram illustrating a potential signaling pathway affected by these compounds, leading to apoptosis.
Figure 1. A simplified diagram of a signaling pathway potentially modulated by benzothiazolone analogs.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological effects of these compounds.
Synthesis of 5-Substituted Benzo[d]thiazol-2(3H)-ones
The synthesis of the parent compound and its halogenated analogs typically involves a multi-step process. A general synthetic route is outlined below.
Figure 2. General synthetic scheme for 5-substituted benzo[d]thiazol-2(3H)-ones.
Step-by-Step Protocol:
-
Starting Material: Begin with the appropriately substituted 2-aminothiophenol (e.g., 4-methyl-2-aminothiophenol for the 5-methyl analog, or a 4-halo-2-aminothiophenol for the halogenated analogs).
-
Cyclization: React the substituted 2-aminothiophenol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in an appropriate solvent (e.g., toluene, dichloromethane).
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and may require the presence of a base to neutralize the acid formed during the reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its halogenated analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This comparative analysis underscores the significant impact of substituting a methyl group with a halogen at the 5-position of the benzo[d]thiazol-2(3H)-one scaffold. The introduction of halogens, particularly chlorine, generally enhances the anticancer and antimicrobial activities of this privileged heterocyclic system. These findings provide a valuable foundation for the rational design of more potent and selective therapeutic agents.
Future research should focus on:
-
Expanding the SAR: Investigating a wider range of halogen substitutions and combinations at different positions of the benzothiazole ring.
-
Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising analogs in preclinical animal models.
By leveraging the insights from this comparative guide, researchers can accelerate the discovery and development of novel benzothiazole-based therapeutics to address unmet medical needs.
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A Researcher's Guide to Benchmarking the Antimicrobial Potency of 5-Methylbenzo[d]thiazol-2(3H)-one Against Standard Antibiotics
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines, demanding exploration of novel chemical scaffolds with unique mechanisms of action.[1] Benzothiazoles, heterocyclic compounds featuring a fused benzene and thiazole ring, represent a promising class of molecules with a broad spectrum of reported biological activities, including potent antimicrobial effects.[2][3][4] This structural versatility allows for diverse non-covalent interactions with microbial targets like enzymes and nucleic acids.[1]
This guide focuses on 5-Methylbenzo[d]thiazol-2(3H)-one , a specific derivative of the benzothiazole core. While literature on this exact compound is nascent, the broader benzothiazole family has demonstrated significant activity, with some derivatives showing potency superior to standard drugs like ciprofloxacin.[2] The antimicrobial action of benzothiazoles is attributed to the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[2][5][6]
The objective of this document is to provide a comprehensive, scientifically rigorous framework for benchmarking the antimicrobial potency of this compound. We will detail the strategic selection of comparator antibiotics, outline gold-standard experimental protocols for determining antimicrobial susceptibility, and provide a clear methodology for data interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to systematically evaluate novel antimicrobial candidates.
Strategic Benchmarking: Selecting Comparators and Methodologies
A robust evaluation hinges on comparing the investigational compound to a well-chosen panel of standard antibiotics across a diverse set of clinically relevant microorganisms. The choice of methodology is equally critical, and this guide exclusively details protocols aligned with internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9]
Rationale for Comparator Antibiotic Selection
To comprehensively profile the activity of this compound, comparator agents should span different classes and mechanisms of action. This allows for a nuanced understanding of the compound's spectrum (narrow vs. broad) and potential advantages over existing therapies.
Table 1: Proposed Panel of Standard Antibiotics for Benchmarking
| Class | Antibiotic | Primary Spectrum | Mechanism of Action |
| Gram-Positive Agents | Vancomycin | Gram-positive, including MRSA | Inhibits cell wall synthesis |
| Linezolid | Gram-positive, including MRSA, VRE | Inhibits protein synthesis (50S subunit) | |
| Gram-Negative Agents | Ciprofloxacin | Broad, esp. Gram-negative | Inhibits DNA gyrase and topoisomerase IV |
| Meropenem | Broad-spectrum (incl. ESBL-producers) | Inhibits cell wall synthesis (carbapenem) | |
| Antifungal Agents | Amphotericin B | Broad-spectrum fungal | Binds to ergosterol, disrupting membrane |
| Fluconazole | Yeasts (e.g., Candida) | Inhibits ergosterol synthesis |
Rationale: This panel provides benchmarks against last-resort Gram-positive agents (Vancomycin, Linezolid), a key fluoroquinolone (Ciprofloxacin), a powerful carbapenem for resistant Gram-negatives (Meropenem)[10], and standard-of-care antifungals. Ciprofloxacin is a particularly relevant comparator, as some advanced benzothiazole derivatives have already surpassed its potency against certain bacterial strains.[2]
Selection of Microbial Strains
Testing should be conducted on a panel of well-characterized, reference strains, preferably sourced from accredited culture collections like the American Type Culture Collection (ATCC).[11][12] This ensures inter-laboratory consistency and comparability of results. The panel should include representatives of Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 2: Recommended ATCC Strains for Initial Screening
| Category | Organism | ATCC® Number | Relevance |
| Gram-Positive | Staphylococcus aureus | 29213 | Common cause of skin and systemic infections |
| Enterococcus faecalis | 29212 | Opportunistic pathogen, indicator for VRE studies | |
| Gram-Negative | Escherichia coli | 25922 | Ubiquitous pathogen, model Gram-negative organism |
| Pseudomonas aeruginosa | 27853 | Opportunistic, often multidrug-resistant pathogen | |
| Fungus (Yeast) | Candida albicans | 90028 | Common cause of opportunistic fungal infections |
Justification: This core panel represents key pathogens used in standardized susceptibility testing.[11][13] Subsequent studies should expand to include clinical isolates and multidrug-resistant (MDR) strains (e.g., MRSA, VRE, ESBL-producing E. coli) to assess efficacy against challenging pathogens.[12][13]
Core Experimental Protocols
The cornerstone of antimicrobial potency benchmarking is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures define the concentration of a compound required to inhibit growth and to kill the microorganism, respectively.
Workflow for Antimicrobial Susceptibility Testing
The overall process follows a systematic and standardized workflow to ensure the generation of reliable and reproducible data. This workflow is grounded in CLSI and EUCAST guidelines.[7][14]
Caption: Standardized workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines, a reference standard for susceptibility testing.[7][15]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test compound (this compound) and comparator antibiotics, dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]
-
Sterile saline or PBS
Procedure:
-
Compound Preparation: Create a 2-fold serial dilution of the test compound and each standard antibiotic in CAMHB directly in the 96-well plate. Typically, 10 concentrations are tested. The final volume in each well should be 50 µL.
-
Control Wells:
-
Solvent Control: Wells containing only media and the highest concentration of the solvent used to dissolve the compounds.
-
Growth Control: Wells containing only media and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile media.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a crucial next step to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[18] It is performed as a follow-up to the MIC assay.
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Aspirate 10-100 µL from each of these clear wells and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.[19]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (e.g., a 3-log10 reduction).[19][20]
Data Presentation and Interpretation
Clear and concise data presentation is paramount for objective comparison. All quantitative results should be summarized in a tabular format.
Table 3: Example Data Summary for Antimicrobial Potency Benchmarking
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 5-Methylbenzo... | [Data] | [Data] | [Calculate] | [Bactericidal/Static] |
| Vancomycin | [Data] | [Data] | [Calculate] | [Bactericidal/Static] | |
| Linezolid | [Data] | [Data] | [Calculate] | [Bactericidal/Static] | |
| E. coli ATCC 25922 | 5-Methylbenzo... | [Data] | [Data] | [Calculate] | [Bactericidal/Static] |
| Ciprofloxacin | [Data] | [Data] | [Calculate] | [Bactericidal/Static] | |
| Meropenem | [Data] | [Data] | [Calculate] | [Bactericidal/Static] |
Interpreting the MBC/MIC Ratio
The relationship between the MBC and MIC provides critical insight into the nature of the antimicrobial activity.
-
Bactericidal Activity: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[19]
-
Bacteriostatic Activity: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4, indicating that a much higher concentration is required to kill the organism than to simply inhibit its growth.
Caption: Decision logic for classifying antimicrobial activity.
Conclusion and Future Directions
This guide provides a standardized, authoritative framework for the initial benchmarking of this compound. By adhering to CLSI and EUCAST-aligned protocols and employing a rational selection of comparator drugs and microbial strains, researchers can generate high-quality, comparable data on the compound's antimicrobial potency.
Positive results from this initial screening would warrant progression to more advanced studies, including:
-
Time-kill kinetics assays to understand the rate of antimicrobial activity.
-
Testing against a broader panel of multidrug-resistant clinical isolates.
-
In-depth mechanistic studies to elucidate the specific molecular target(s), building on the known targets of the benzothiazole class, such as DNA gyrase or dihydroorotase.[2][6]
-
Cytotoxicity assays against mammalian cell lines to determine the compound's selectivity index and therapeutic potential.
By following this rigorous, evidence-based approach, the scientific community can effectively evaluate the potential of this compound and other novel benzothiazole derivatives in the urgent search for the next generation of antimicrobial agents.
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 5-Methylbenzo[d]thiazol-2(3H)-one Derivatives
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4][5] This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet versatile, member of this family: 5-Methylbenzo[d]thiazol-2(3H)-one and its derivatives. We will dissect how subtle molecular modifications translate into profound changes in biological function, providing a comparative analysis supported by experimental data to empower researchers in the rational design of novel therapeutics.
The Core Scaffold: this compound
The foundational structure, this compound, presents several key positions for chemical modification, each offering a unique opportunity to modulate the compound's physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is the cornerstone of SAR analysis.
A Visual Guide to Modification Points
The following diagram illustrates the primary points of chemical diversification on the this compound core.
Caption: Key modification sites on the this compound scaffold.
Comparative Analysis of Biological Activities
Derivatives of the this compound scaffold have been explored for a range of therapeutic applications. Here, we compare their performance in two prominent areas: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Cellular Proliferation
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and the induction of apoptosis.[4][6][7] The SAR for these compounds is often highly dependent on the specific cancer cell line and the molecular target.
A study on benzothiazole derivatives as potent antitumor agents revealed that modifications at the N-3 and C-6 positions of the benzothiazole ring are critical for activity.[8] For instance, the introduction of a substituted benzamide group at the C-6 position led to compounds with excellent in vivo inhibitory effects on tumor growth.[8]
Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound ID | R1 (N-3 Position) | R2 (C-6 Position) | R3 (Other Substitutions) | Target Cell Line | IC50 (µM) | Reference |
| 1a | H | -NH-CO-Cyclohexyl | 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid | Various | Not specified | [8] |
| 13b | H | -NH-CO-Cyclopropyl | 2,6-dichlorobenzamide | Various | Not specified | [8] |
| 55 | H | Not specified | Indole semicarbazide with chlorobenzyl | HT-29 | 0.024 | [9] |
| 29 | H | -NH-CO-CH2-Pyridine-Br | 2-thiol | SKRB-3 | 0.0012 | [9] |
This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
The data suggests that a combination of a small, rigid acyl group at the C-2 amino position and a substituted aromatic moiety at the C-6 position enhances anticancer potency.[8] Specifically, compound 13b , with a cyclopropanecarbonyl group and a 2,6-dichlorobenzamide substituent, was designed as a biologically stable and highly potent derivative.[8] Furthermore, other studies have highlighted the importance of substitutions on a 2-aryl group, where electron-withdrawing groups on the phenyl ring can significantly increase cytotoxic activity.[10]
Experimental Workflow: Synthesis of Anticancer Benzothiazole Derivatives
The synthesis of these potent anticancer agents often follows a multi-step pathway, as outlined below.
Caption: A generalized synthetic workflow for anticancer benzothiazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents.[5][11][12] The SAR in this context often revolves around modifications that enhance the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes.
A study on benzothiazole-based thiazolidinones demonstrated that these compounds exhibit potent antimicrobial properties, with some derivatives being more active than the standard drugs ampicillin and streptomycin.[5] Molecular docking studies from this research suggest that these compounds may act as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan in bacteria.[5]
Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | R1 (N-3 Position) | R2 (C-2 Position) | Target Organism | MIC (µg/mL) | Reference |
| 8t | H | 2-amino with 5,6-difluoro substitution | Staphylococcus aureus | Not specified | [11] |
| 22a,b | H | Carboxamide, acetohydrazide, and sulfonamide systems | Various | Not specified | [13] |
| Thiazolidinone derivatives | Varied | Varied | Various | Not specified | [5] |
This table is a representative summary. For detailed MIC values, please consult the original publications.
The preliminary SAR from these studies indicates that electron-withdrawing groups on the benzothiazole ring, such as fluorine, can enhance antibacterial activity.[11] Additionally, the incorporation of sulfonamide moieties has been shown to result in compounds with high antimicrobial efficacy.[13]
Key Mechanistic Insights and Causality
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and electronic properties. For instance, in the context of anticancer activity, the planarity of the benzothiazole ring system allows for effective intercalation with DNA or binding to the ATP-binding pocket of kinases.[6] The substituents at various positions can then form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein, thereby enhancing binding affinity and inhibitory potency.
Molecular docking studies have suggested that for antibacterial benzothiazol-2-amine derivatives, the methionyl-tRNA synthetase of Staphylococcus aureus could be a possible target.[11] This highlights the importance of designing molecules that can specifically interact with the active site of microbial enzymes that are absent or significantly different in human cells, thus ensuring selective toxicity.
Signaling Pathway: A Potential Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer benzothiazole derivatives, such as the inhibition of a protein kinase cascade.
Caption: A simplified diagram of a kinase signaling pathway inhibited by a benzothiazole derivative.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, it is imperative to follow robust and well-validated experimental protocols.
General Procedure for the Synthesis of N-substituted this compound Derivatives
-
Starting Material: Commercially available this compound.
-
Alkylation: The starting material is treated with a suitable dibromoalkane in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., DMF).[14]
-
Amination: The resulting bromoalkyl intermediate is then reacted with a desired amine (e.g., aminocycloalkanes) to yield the final N-substituted derivative.[14]
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound and its derivatives is a rich and expanding field of study. This guide has provided a comparative overview of their anticancer and antimicrobial activities, highlighting the key structural modifications that govern their biological effects. The presented data and experimental protocols offer a solid foundation for researchers to build upon.
Future research should focus on exploring a wider range of substitutions on the benzothiazole core, employing computational tools for more accurate prediction of biological activity, and investigating novel mechanisms of action. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for translating these promising scaffolds into clinically effective therapeutics.
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Correlating In Vitro and In Vivo Efficacy of 5-Methylbenzo[d]thiazol-2(3H)-one: A Comparative Guide
In the landscape of contemporary drug discovery, the journey from a promising molecular entity in a laboratory setting to a viable therapeutic candidate is both complex and critical. This guide provides an in-depth technical analysis of 5-Methylbenzo[d]thiazol-2(3H)-one and its analogs, focusing on the crucial correlation between their in vitro and in vivo efficacy. As researchers, scientists, and drug development professionals, understanding this translational journey is paramount for making informed decisions in preclinical development.
While specific comprehensive studies directly correlating the in vitro and in vivo efficacy of this compound are not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has shown significant promise, particularly as anticonvulsant and anticancer agents.[1][2] This guide will, therefore, leverage data from structurally related benzothiazole compounds to illustrate the principles of this correlation, using Riluzole, a marketed benzothiazole-containing drug, and Phenytoin, a classic anticonvulsant, as key comparators.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a well-established "privileged structure" in medicinal chemistry. This scaffold is present in a variety of compounds exhibiting a wide range of biological activities, including but not limited to, anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Anticonvulsant Activity: From Benchtop to Preclinical Models
The evaluation of anticonvulsant activity provides a classic example of the in vitro-in vivo correlation workflow. Promising initial in vitro results must translate to efficacy in established animal models of seizures.
In Vitro Evaluation of Anticonvulsant Potential
The initial screening of potential anticonvulsant compounds often involves in vitro assays that assess their effects on neuronal excitability. While specific in vitro data for this compound is scarce, the mechanisms of action of related benzothiazoles suggest key assays:
-
Electrophysiological Recordings: Patch-clamp techniques on cultured neurons or brain slices are used to study the effects of compounds on voltage-gated sodium channels, potassium channels, and synaptic transmission.[4] For instance, the well-known anticonvulsant Phenytoin is known to block voltage-gated sodium channels, an effect that can be quantified in vitro.[4]
-
Neurotransmitter Release Assays: Measuring the effect of a compound on the release of excitatory (e.g., glutamate) or inhibitory (e.g., GABA) neurotransmitters from synaptosomes can provide insights into its mechanism of action.
In Vivo Assessment of Anticonvulsant Efficacy
Positive in vitro findings warrant investigation in established in vivo seizure models. The two most widely used preclinical models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation and assessing the ability of a compound to prevent the tonic hindlimb extension phase of the seizure.[6]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against absence seizures. PTZ is a GABA-A receptor antagonist, and the test measures a compound's ability to prevent or delay the onset of clonic seizures.[6]
Correlating the Data: A Comparative Look at Benzothiazole Derivatives
While direct data for this compound is limited, studies on other benzothiazole derivatives provide valuable insights. For example, a study on novel benzothiazole derivatives demonstrated significant anticonvulsant activity in both MES and scPTZ models.[7]
| Compound | In Vivo Model | Dose (mg/kg) | Efficacy | Reference |
| Benzothiazole Derivative 5i | MES | 50.8 (ED₅₀) | Protection against tonic hindlimb extension | [7][8] |
| scPTZ | 76.0 (ED₅₀) | Protection against clonic seizures | [7][8] | |
| Benzothiazole Derivative 5j | MES | 54.8 (ED₅₀) | Protection against tonic hindlimb extension | [7][8] |
| scPTZ | 52.8 (ED₅₀) | Protection against clonic seizures | [7][8] | |
| Riluzole | MES | - | Recognized anticonvulsant properties | [9] |
| scPTZ | 5 and 10 | Did not affect pentetrazole-evoked seizures alone, but enhanced the action of other antiepileptics. | [10] | |
| Phenytoin | MES | - | Effective in protecting against MES-induced seizures.[11] | [11] |
| scPTZ | - | Generally considered ineffective. |
ED₅₀: Median Effective Dose required to produce a therapeutic effect in 50% of the population.
The data for derivatives 5i and 5j highlight the potential of the benzothiazole scaffold in providing broad-spectrum anticonvulsant activity, being effective in both MES and scPTZ models.[7][8] This suggests a mechanism of action that may involve multiple targets, a desirable trait for antiepileptic drugs. The contrasting activity of Riluzole in the scPTZ model underscores the importance of using a battery of tests to fully characterize the anticonvulsant profile of a compound.[10]
Anticancer Potential: Targeting Cellular Proliferation
Benzothiazole derivatives have also emerged as a promising class of anticancer agents.[12][13] The correlation between in vitro cytotoxicity and in vivo tumor growth inhibition is a cornerstone of oncology drug development.
In Vitro Anticancer Screening
The initial assessment of anticancer activity involves screening compounds against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects.
-
Cell Viability Assays (e.g., MTT, SRB): These assays measure the metabolic activity or total protein content of cells, respectively, to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted Pyridine BTA Derivative | HepG2 (Liver) | 48 nM | [14] |
| Benzamide Methylbenzothiazole | - | - | Potent hGSTP1-1 inhibitory activities |
| Oxothiazolidine based BTA Derivative | HeLa (Cervical) | 9.76 | [14] |
| 2-Aminobenzothiazole-TZD Series | HCT-116 (Colon) | 7.44 | [15] |
| MCF-7 (Breast) | 8.27 | [15] |
The low nanomolar to micromolar IC₅₀ values observed for various benzothiazole derivatives against a range of cancer cell lines demonstrate their potent cytotoxic effects in vitro.[13][14][15]
In Vivo Tumor Models
Promising in vitro anticancer activity must be validated in in vivo models, typically using tumor xenografts in immunocompromised mice.
-
Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically in mice, and the effect of the test compound on tumor growth is monitored over time.
A study on a novel benzothiazole derivative (BTD) in a CT26 tumor-bearing mouse model for colorectal cancer showed that treatment with BTD at a tolerable dose resulted in a significant reduction in tumor growth.[12] This successful translation from in vitro cytotoxicity to in vivo efficacy underscores the therapeutic potential of this class of compounds.
Experimental Protocols
In Vitro Anticonvulsant Assay: Whole-Cell Patch Clamp
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on individual neurons.
-
Drug Application: The test compound is applied to the bath solution at varying concentrations.
-
Data Acquisition: Changes in voltage-gated sodium currents, potassium currents, and synaptic activity are recorded and analyzed.
In Vivo Anticonvulsant Assay: Maximal Electroshock (MES) Test
-
Animal Model: Adult male mice or rats are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: A short electrical stimulus (e.g., 50 mA for 0.2 s) is delivered through corneal electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic extension.
In Vitro Anticancer Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
In Vivo Anticancer Assay: Tumor Xenograft Model
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Treatment: The mice are randomized into control and treatment groups, and the test compound is administered according to a predetermined schedule and route.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizing the Workflow and Mechanisms
Caption: From Benchtop to Preclinical: The In Vitro to In Vivo Workflow.
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A Researcher's Guide: Genetically Validating the Mechanism of Action of 5-Methylbenzo[d]thiazol-2(3H)-one
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is paved with rigorous mechanistic scrutiny. 5-Methylbenzo[d]thiazol-2(3H)-one, a member of the versatile benzothiazole family of heterocyclic compounds, has emerged as a molecule of interest due to the broad biological activities associated with its scaffold.[1][2] However, its precise molecular mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for utilizing cutting-edge genetic approaches to confirm a hypothesized mechanism of action for this compound, comparing these techniques with established alternatives and offering detailed experimental protocols.
The Unverified Target: A Case for DNA Gyrase Inhibition
While the specific target of this compound is not definitively established, the benzothiazole scaffold has been implicated in the inhibition of bacterial DNA gyrase.[3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial drug development. We will therefore proceed with the testable hypothesis that this compound exerts its antimicrobial activity through the inhibition of DNA gyrase. This guide will detail the genetic strategies to validate this hypothesis.
Genetic Approaches for Target Validation: A Comparative Analysis
Modern genetic techniques offer unparalleled precision in elucidating drug-target interactions within a cellular context.[4][5] Here, we compare three powerful approaches: CRISPR-Cas9-mediated gene modulation, shRNA-based gene silencing, and target overexpression.
| Genetic Approach | Principle | Advantages | Limitations | Primary Application |
| CRISPR-Cas9 | RNA-guided DNA cleavage for gene knockout or transcriptional repression (CRISPRi).[6][7][8] | Precise and permanent gene knockout. Versatile for knockout, knockdown, and activation.[7][9] | Potential for off-target effects. Requires delivery of Cas9 and guide RNA. | Definitive target validation through gene knockout and phenotypic rescue.[9][10] |
| shRNA | Endogenous RNA interference pathway to induce transient gene silencing.[11][12] | Effective for high-throughput screening. Can achieve stable knockdown.[12][13] | Incomplete knockdown can lead to ambiguous results. Off-target effects are a known issue.[12] | Large-scale screening to identify potential targets. Validating targets in mammalian systems.[11][14] |
| Target Overexpression | Introduction of an expression vector to increase the cellular concentration of the putative target protein.[15][16] | Simple and rapid method to infer target engagement.[17] | Overexpression can lead to artifacts and cellular stress. May not be effective for all drug-target interactions.[15] | Initial validation to observe a shift in drug potency.[17] |
Experimental Workflows for Validating DNA Gyrase as the Target
To robustly test our hypothesis, we will employ a multi-pronged genetic approach. The following sections provide detailed protocols and the underlying rationale for each experimental choice.
CRISPR-Cas9 Mediated Target Knockdown and Validation
The power of CRISPR-Cas9 lies in its ability to precisely edit the genome, allowing us to mimic the effect of a drug by ablating its target.[7][10] We will use a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) to specifically knockdown the genes encoding the DNA gyrase subunits, gyrA and gyrB, in a model bacterial species such as Escherichia coli.
-
gRNA Design and Cloning:
-
Design two to three unique guide RNAs (gRNAs) targeting the promoter regions of gyrA and gyrB using a validated online tool.
-
Synthesize and clone the gRNAs into a suitable plasmid vector co-expressing dCas9 and a selectable marker.
-
-
Bacterial Transformation:
-
Transform the constructed plasmids into competent E. coli cells.
-
Select for transformants on appropriate antibiotic-containing agar plates.
-
-
Induction of CRISPRi:
-
Grow the transformed bacterial cultures to mid-log phase.
-
Induce the expression of the dCas9-gRNA complex using an appropriate inducer (e.g., anhydrotetracycline).
-
-
Phenotypic Analysis:
-
Monitor bacterial growth curves over time using a microplate reader.
-
Perform a minimum inhibitory concentration (MIC) assay with this compound on both the knockdown strains and a control strain (expressing a non-targeting gRNA).
-
-
Target Confirmation via qPCR:
-
Extract RNA from the induced and uninduced cultures.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the knockdown of gyrA and gyrB mRNA levels.
-
A successful experiment will show that the knockdown of either gyrA or gyrB phenocopies the effect of this compound, leading to growth inhibition. Furthermore, the knockdown strains should exhibit increased sensitivity to the compound, resulting in a lower MIC value.
| Strain | Target Gene | Predicted Growth | Predicted MIC of this compound |
| Control (non-targeting gRNA) | None | Normal | Baseline |
| gyrA knockdown | gyrA | Inhibited | Lower than baseline |
| gyrB knockdown | gyrB | Inhibited | Lower than baseline |
Target Overexpression to Confer Drug Resistance
A classic genetic approach to validate a drug's target is to overexpress the target protein.[15][17] The increased concentration of the target should sequester the drug, leading to a higher dose being required to elicit a biological response, thus conferring resistance.
-
Cloning:
-
Clone the full-length coding sequences of E. coligyrA and gyrB into an inducible expression vector with a strong promoter.
-
-
Transformation:
-
Transform the expression vectors into competent E. coli.
-
-
Induction and MIC Assay:
-
Grow the transformed bacteria in the presence and absence of the inducer.
-
Perform an MIC assay with this compound on both the induced (overexpressing) and uninduced (control) cultures.
-
Overexpression of either GyrA or GyrB should lead to a significant increase in the MIC of this compound, indicating that the compound's efficacy is diminished when its target is present in excess.
| Strain | Overexpressed Gene | Predicted MIC of this compound |
| Control (empty vector) | None | Baseline |
| gyrA overexpression | gyrA | Higher than baseline |
| gyrB overexpression | gyrB | Higher than baseline |
Visualizing the Strategy: Workflows and Pathways
To provide a clear conceptual overview, the following diagrams illustrate the hypothesized mechanism of action and the experimental workflows.
Caption: Hypothesized mechanism of action of this compound.
Caption: CRISPRi experimental workflow for target validation.
Caption: Target overexpression experimental workflow.
Conclusion: A Path to Mechanistic Clarity
Confirming the mechanism of action is a critical milestone in the development of any novel therapeutic agent. By employing a systematic and multi-faceted genetic approach, researchers can build a robust case for the molecular target of this compound. The convergence of evidence from CRISPR-mediated knockdown and target overexpression studies would provide strong validation for the hypothesis that this compound acts as a DNA gyrase inhibitor. This guide serves as a blueprint for such an investigation, emphasizing the importance of rigorous genetic validation in modern drug discovery.
References
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National Institutes of Health. (2022). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]
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Taylor & Francis. (n.d.). shRNA – Knowledge and References. Retrieved from [Link]
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National Institutes of Health. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from [Link]
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News-Medical.Net. (2023). CRISPR-Cas9: Shaping the Future of Targeted Drug Development. Retrieved from [Link]
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National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Investigation of transcriptional gene silencing and mechanism induced by shRNAs targeted to RUNX3 in vitro. Retrieved from [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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National Institutes of Health. (2018). Genetic-Driven Druggable Target Identification and Validation. Retrieved from [Link]
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PubMed Central. (2021). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Opposing effects of target overexpression reveal drug mechanisms. Retrieved from [Link]
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PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation. Retrieved from [Link]
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MDPI. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Pharmacogenomics: A Genetic Approach to Drug Development and Therapy. Retrieved from [Link]
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Horizon Discovery. (n.d.). What is shRNA, how it works and its applications. Retrieved from [Link]
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American Elements. (n.d.). Benzothiazoles. Retrieved from [Link]
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Preprints.org. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
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NMI. (n.d.). Drug Target Gene Expression. Retrieved from [Link]
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Genomics Education Programme. (2019). Pharmacogenomics: mechanisms of action. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
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Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis of Benzo[6]thiazolo[2,3-c][18]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11]Thiazin-4-One Derivatives. Retrieved from [Link]
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Creative Biolabs. (n.d.). Gene Overexpression Service. Retrieved from [Link]
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Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]
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ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]
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University of Cambridge. (2016). Genetic approach could help identify side-effects at early stages of drug development. Retrieved from [Link]
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Comparative molecular docking studies of 5-Methylbenzo[d]thiazol-2(3H)-one with other enzyme inhibitors
An In-Depth Technical Guide to Comparative Molecular Docking Studies of 5-Methylbenzo[d]thiazol-2(3H)-one with other Enzyme Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting comparative molecular docking studies, using this compound as a case study. We will explore its potential inhibitory action against a key metabolic enzyme, Human Carbonic Anhydrase II, and compare its binding characteristics with known inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to evaluate and prioritize potential drug candidates.
Introduction: The Rationale for Computational Screening
Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme.[1] By simulating the interaction at a molecular level, we can gain insights into the binding mechanism, identify key interacting residues, and estimate the potency of potential inhibitors before committing to costly and time-consuming experimental synthesis and testing.[2]
The Compound of Interest: this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of compounds with diverse biological activities.[3] Derivatives have shown promise as inhibitors for various enzymes, including those involved in cancer and Alzheimer's disease.[3][4] Our focus, this compound, is a representative of this class. This guide will computationally evaluate its potential as an enzyme inhibitor.
The Target Enzyme: Human Carbonic Anhydrase II (hCA II)
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. hCA II is a well-studied isoform involved in various physiological processes, and its inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Its well-defined active site, containing a crucial zinc ion, makes it an excellent model system for molecular docking studies. Several crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for computational analysis.[5][6]
For this study, we will compare the docking performance of this compound against Acetazolamide, a clinically used hCA II inhibitor, and a co-crystallized inhibitor to validate our methodology.
Experimental Protocol: A Step-by-Step Docking Workflow
This section details the complete workflow for performing a comparative molecular docking study. The causality behind each step is explained to provide a robust and reproducible protocol.
Required Software
-
PyMOL: A molecular visualization system for rendering and analyzing 3D structures.[7][8][9]
-
AutoDock Tools (MGLTools): A suite of tools to prepare protein and ligand files for docking.[10]
-
AutoDock Vina: A widely used and accurate program for molecular docking.[11][12]
Workflow Diagram
The overall computational workflow is depicted below. This systematic process ensures that all components are correctly prepared and that the results are reliable and reproducible.
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Safety Operating Guide
Navigating the Disposal of 5-Methylbenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental stewardship. The proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Methylbenzo[d]thiazol-2(3H)-one, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Based on data from related benzothiazole compounds, this compound should be handled as a substance that is potentially:
-
Harmful if inhaled, potentially causing respiratory irritation .[3]
-
Harmful to aquatic life, with some derivatives being very toxic to aquatic organisms and having long-lasting effects .[1][2]
Furthermore, some benzothiazoles have been identified as dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors.[4] Therefore, a cautious and informed approach to its disposal is paramount.
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description | Associated Compound(s) |
| H301 + H311 | Toxic if swallowed or in contact with skin | Benzothiazole, 2-Methyl-2H-isothiazol-3-one hydrochloride |
| H314 | Causes severe skin burns and eye damage | 2-Methyl-2H-isothiazol-3-one hydrochloride |
| H315 | Causes skin irritation | 5-Methylbenzothiazole |
| H317 | May cause an allergic skin reaction | 2-Methyl-2H-isothiazol-3-one hydrochloride |
| H319 | Causes serious eye irritation | Benzothiazole, 5-Methylbenzothiazole |
| H330 | Fatal if inhaled | 2-Methyl-2H-isothiazol-3-one hydrochloride |
| H332 | Harmful if inhaled | Benzothiazole |
| H335 | May cause respiratory irritation | 5-Methylbenzothiazole |
| H402 | Harmful to aquatic life | Benzothiazole |
| H410 | Very toxic to aquatic life with long lasting effects | 2-Methyl-2H-isothiazol-3-one hydrochloride |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and culminates in its removal by certified hazardous waste professionals.
Caption: Disposal workflow for this compound.
Waste Identification and Segregation
The first critical step is the accurate identification and segregation of all waste streams containing this compound. This includes:
-
Pure, unused, or expired chemical.
-
Solutions containing the compound.
-
Contaminated laboratory consumables, such as pipette tips, gloves, and weighing boats.
-
Spill cleanup materials.
Causality: Proper segregation is crucial to prevent accidental and potentially hazardous reactions with incompatible chemicals. Benzothiazole derivatives may be incompatible with strong oxidizing agents, acids, and bases.[5] Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.
Container Management: The First Line of Defense
The integrity of the waste container is fundamental to safe storage and transport.
Protocol:
-
Select a Compatible Container: Use a container made of a material that is chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure a Secure Seal: The container must have a tightly fitting, leak-proof lid to prevent the release of vapors and to avoid spills.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and environment for aquatic toxicity).
-
Safe Storage and Documentation
Proper storage of hazardous waste is regulated and essential for maintaining a safe laboratory environment.
Protocol:
-
Designated Storage Area: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in the event of a leak.
-
Maintain a Log: Keep a detailed inventory of the hazardous waste being stored, including the chemical name, quantity, and accumulation start date. This documentation is often required for regulatory compliance.
Disposal and Removal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
Protocol:
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for hazardous waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup.
-
Arrange for Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste.[5] Never attempt to dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and the institution's EHS office.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with safety regulations but are also actively contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Synerzine. (2019, February 15). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Retrieved from [Link]
-
Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5015-5028. [Link]
-
The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]
-
Wang, Q., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106065. [Link]
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Mastering Safety: A Senior Application Scientist's Guide to Handling 5-Methylbenzo[d]thiazol-2(3H)-one
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring robust safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 5-Methylbenzo[d]thiazol-2(3H)-one (CAS No. 40925-61-9), empowering you to work with confidence and precision. Our commitment is to furnish you with knowledge that extends beyond the product, building a foundation of deep trust through demonstrable expertise.
Hazard Assessment: Understanding the Adversary
Based on the toxicological profiles of closely related benzothiazole compounds, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion may lead to harmful health effects. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation and potential damage.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or powder may irritate the respiratory tract.[1] |
These classifications are consistently reported for analogous compounds and form the basis of our personal protective equipment (PPE) recommendations.[1]
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process tailored to the specific manipulations of the chemical. The following recommendations are based on a risk-assessed approach to handling this compound in a laboratory setting.
Foundational PPE: The Non-Negotiables
Regardless of the scale or nature of the work, the following PPE should be considered the absolute minimum for handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. This aligns with OSHA's eye and face protection regulations under 29 CFR 1910.133.
-
Hand Protection: Chemical-resistant gloves are critical. Nitrile rubber gloves are a suitable initial choice for incidental contact. It is imperative to consult the glove manufacturer's chemical resistance data for specific breakthrough times, as no single glove material is impervious to all chemicals.[2] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
-
Body Protection: A fully fastened laboratory coat is required to protect the skin and personal clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Enhanced Protection: Scaling Up for Increased Risk
For procedures involving larger quantities of the compound, or those that may generate significant dust or aerosols (e.g., weighing, preparing stock solutions, sonicating), an escalation in PPE is warranted:
-
Respiratory Protection: All manipulations that could generate dust or aerosols should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) is necessary.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE Selection Workflow for this compound.
Operational Blueprint: From Benchtop to Disposal
A meticulous and well-rehearsed workflow is paramount to ensuring safety and experimental reproducibility.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure that an eyewash station and safety shower are readily accessible.
-
PPE Donning: Don PPE in the following order: lab coat, chemical safety goggles, face shield (if necessary), and finally, gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid compound, avoiding any actions that could generate dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If using a vortexer or sonicator, ensure the container is securely capped.
-
Post-Handling: After completing the work, decontaminate the work surface with an appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The general order is: gloves, face shield, lab coat, and finally, goggles. Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: A Responsible Conclusion
Treat all materials contaminated with this compound as hazardous waste.
-
Solid Waste: Collect unused compound and contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (40925-61-9), and any relevant hazard pictograms.
-
Storage and Disposal: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Arrange for pickup and disposal by a licensed hazardous waste disposal company.
The following flowchart outlines the disposal process:
Caption: Waste Disposal Workflow.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
By adhering to these protocols, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific research. This guide serves as a living document, and it is the responsibility of every researcher to stay informed and adapt to new safety information as it becomes available.
References
-
Henkel. (2024, May 24). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved January 21, 2026, from [Link]
-
Labomat Essor. (2024, November 4). 10 - Safety Data Sheet. Retrieved January 21, 2026, from [Link]
-
MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved January 21, 2026, from [Link]
-
Thomas. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved January 21, 2026, from [Link]
-
Hytken, K. (2011, February 14). OSHA Guidelines for Personal Protective Equipment. Facilities Management Insights. Retrieved January 21, 2026, from [Link]
-
Keimfarben. (n.d.). Safety data sheet. Retrieved January 21, 2026, from [Link]
-
University of Tennessee Health Science Center. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 21, 2026, from [Link]
-
The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved January 21, 2026, from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved January 21, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



